1-(2-Iodoethyl)pyrazole;hydroiodide
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
1-(2-iodoethyl)pyrazole;hydroiodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7IN2.HI/c6-2-5-8-4-1-3-7-8;/h1,3-4H,2,5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYSHFTFYFDOHPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CCI.I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8I2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Synthesis and Characterization of 1-(2-Iodoethyl)pyrazole Hydroiodide
Content Type: Technical Monograph Subject: Heterocyclic Chemistry / Alkylating Agents Target Audience: Medicinal Chemists, Process Development Scientists[1]
Executive Summary & Strategic Utility
1-(2-Iodoethyl)pyrazole hydroiodide (CAS: 2253630-50-9) is a critical electrophilic building block used primarily for introducing the 2-(pyrazol-1-yl)ethyl moiety into nucleophilic scaffolds (e.g., amines, thiols, phenols) via
Unlike its chloro- or bromo-analogues, the iodo-derivative offers superior leaving group ability (
The Hydroiodide Advantage: Synthesizing and isolating the molecule as the hydroiodide salt is the definitive strategy to arrest this dimerization.[1] Protonation of the pyrazole nitrogen (
Retrosynthetic Analysis & Pathway Selection[1]
To synthesize the target with high fidelity, we analyze the bond disconnection.[1] The most robust route avoids the unstable free base intermediate entirely.[1]
Pathway Evaluation[1]
| Route | Precursor | Reagents | Assessment |
| A (Recommended) | 1-(2-Hydroxyethyl)pyrazole | 57% HI (aq) | Direct conversion to salt. High atom economy.[1] Stabilizes product in situ. |
| B | 1-(2-Chloroethyl)pyrazole | NaI / Acetone | Finkelstein reaction.[1] Requires subsequent acidification.[1] Risk of dimerization during workup. |
| C | Pyrazole + 1,2-Diiodoethane | Base (NaH) | Poor selectivity.[1] High probability of bis-alkylation (dimer formation).[1] |
Selected Protocol: Route A (Dehydroxyiodination via Hydriodic Acid) . This method leverages the high nucleophilicity of iodide in acidic media and spontaneously yields the desired salt form.[1]
Figure 1: Retrosynthetic disconnection showing the direct conversion from the alcohol precursor.
Detailed Experimental Protocol
Materials & Safety[1]
-
Precursor: 1-(2-Hydroxyethyl)pyrazole (CAS: 6314-23-4).[1][2]
-
Reagent: Hydriodic acid, 57% w/w aqueous solution (stabilized, typically with hypophosphorous acid).[1]
-
Solvent: None (Reagent acts as solvent) or Acetic Acid.[1]
-
Safety Critical: Alkyl iodides are potential alkylating agents (carcinogen suspects).[1] HI is highly corrosive and releases toxic iodine vapor.[1] Work exclusively in a fume hood.
Step-by-Step Synthesis
Reaction Scale: 50 mmol (approx. 5.6 g of starting alcohol).[1]
-
Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Connect the top of the condenser to an inert gas line (
or ).[1] -
Addition: Charge the flask with 1-(2-hydroxyethyl)pyrazole (5.6 g, 50 mmol).
-
Acidification: Slowly add 57% Hydriodic acid (25 mL, approx. 190 mmol, ~4 equiv) via an addition funnel. Note: The reaction is exothermic; cooling in an ice bath during addition is recommended to prevent iodine vapor evolution.[1]
-
Reaction: Heat the mixture to reflux (approx. 127°C) . Maintain reflux for 4–6 hours.
-
Workup (Isolation of Salt):
-
Purification:
-
Dissolve the residue in a minimum amount of hot ethanol or isopropanol.[1]
-
Add ethyl acetate or diethyl ether dropwise until turbidity is observed.[1]
-
Cool to -20°C overnight to induce crystallization.[1]
-
Filter the resulting crystals.[1] If the product is colored (brown/purple due to
), wash the solid with a small amount of cold acetone or ether containing a trace of sodium thiosulfate, though recrystallization is usually sufficient.[1]
-
-
Drying: Dry the solid under high vacuum over
to yield 1-(2-iodoethyl)pyrazole hydroiodide.
Expected Data[1][3][4][5]
-
Appearance: Off-white to pale yellow crystalline solid.[1]
-
Yield: 75–85%.[1]
-
Melting Point: 130–135°C (decomposition).[1]
Mechanistic Insight & Troubleshooting
Mechanism of Action (SN2)
The reaction proceeds via an
Crucially, the pyrazole nitrogen (
Figure 2: Mechanistic flow of the hydriodic acid mediated substitution.
The Dimerization Trap
If the user attempts to neutralize the salt to obtain the free base, the following degradation pathway activates immediately:
2 × [Free Base] → Bis(pyrazolyl)ethane Quaternary Salt [1]
This reaction is driven by the "neighboring group participation" effect where the pyrazole nitrogen acts as an internal nucleophile (if the chain length allowed 3-membered rings) or simply as an external nucleophile reacting with another molecule.[1]
Corrective Action: Always store and use the molecule as the Hydroiodide or Hydrochloride salt.[1] If the free base is required for a reaction, generate it in situ by adding a non-nucleophilic base (e.g., DIPEA,
Characterization Standards
To validate the synthesis, the following spectroscopic markers must be observed.
| Technique | Parameter | Expected Observation | Interpretation |
| 1H NMR | Triplet ( | Significant upfield shift from alcohol precursor ( | |
| 1H NMR | Triplet ( | Diagnostic of N-alkylation.[1] | |
| 1H NMR | Multiplets (Pyrazole CH) | Aromatic protons; shifts may vary due to protonation state.[1] | |
| Elemental Analysis | Iodine % | ~70-75% (Total I) | Confirms mono-iodination and HI salt stoichiometry.[1] |
References
-
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (General reference for alkyl iodide synthesis via HI).
-
Katritzky, A. R., et al. (2010).[1] The chemistry of pyrazoles and their benzo derivatives. Comprehensive Heterocyclic Chemistry II. (Context on pyrazole stability and alkylation).
Sources
1-(2-Iodoethyl)pyrazole Hydroiodide: Technical Profile & Utilization Guide
Abstract
1-(2-Iodoethyl)pyrazole hydroiodide (CAS: 2253630-50-9) is a specialized heterocyclic building block used extensively in medicinal chemistry for the introduction of the N-ethylpyrazole motif. As a hydroiodide salt, it offers enhanced stability over its free base counterpart, which is prone to oxidative degradation and polymerization. This guide details the physicochemical properties, synthesis protocols, and reactivity profile of this compound, providing researchers with a roadmap for its application in the development of kinase inhibitors and other bioactive small molecules.
Part 1: Chemical Identity & Physicochemical Properties[1][2]
Nomenclature and Identification
| Property | Specification |
| Chemical Name | 1-(2-Iodoethyl)-1H-pyrazole hydroiodide |
| CAS Number | 2253630-50-9 |
| Molecular Formula | C₅H₇IN₂[1][2][3] • HI |
| Molecular Weight | 349.94 g/mol |
| Free Base MW | 222.03 g/mol (C₅H₇IN₂) |
| SMILES | C1=CN(N=C1)CCI.I |
| Appearance | Off-white to yellow crystalline solid (Iodides often yellow upon aging) |
Solubility & Stability Profile
-
Solubility: Highly soluble in polar aprotic solvents (DMSO, DMF) and lower alcohols (Methanol, Ethanol). Sparingly soluble in non-polar organic solvents (Hexanes, Toluene) due to its ionic character.
-
Stability: The hydroiodide salt is significantly more stable than the free base oil. However, the C–I bond is sensitive to light (photolysis).
-
Storage Recommendation: Store at -20°C, under inert atmosphere (Argon/Nitrogen), and protected from light to prevent liberation of iodine (
).
-
Part 2: Synthesis & Production Protocols
The synthesis of 1-(2-iodoethyl)pyrazole hydroiodide typically proceeds via the nucleophilic substitution of 1,2-diiodoethane by pyrazole. Two primary methodologies exist: direct salt formation and free-base acidification.
Method A: Direct Alkylation (One-Pot)
This method exploits the generation of hydrogen iodide (HI) as a byproduct of the alkylation, which auto-scavenges the product to form the salt.
Reagents:
-
1,2-Diiodoethane (3.0 equiv) — Excess is critical to prevent dimerization (bis-alkylation).
-
Solvent: Acetonitrile (MeCN) or THF.
Protocol:
-
Dissolution: Dissolve 1,2-diiodoethane (3 equiv) in anhydrous MeCN under
atmosphere. -
Addition: Add 1H-pyrazole (1 equiv) dropwise as a solution in MeCN.
-
Reflux: Heat the mixture to reflux (approx. 80°C) for 12–18 hours.
-
Precipitation: As the reaction proceeds, the hydroiodide salt of the product may precipitate. If not, cool to 0°C and add diethyl ether to induce crystallization.
-
Filtration: Filter the solid under inert atmosphere.
-
Purification: Recrystallize from Ethanol/Ether to remove traces of unreacted diiodoethane and iodine.
Method B: Free Base Isolation & Acidification (High Purity)
Recommended for GMP-like requirements where stoichiometry must be exact.
-
Alkylation: React pyrazole with 1,2-diiodoethane in the presence of a base (
or NaH) in DMF. -
Extraction: Quench with water, extract the free base (1-(2-iodoethyl)pyrazole) into Ethyl Acetate.
-
Salt Formation: Dissolve the crude oil in dry Ethanol. Add 1.0 equiv of aqueous HI (57%) or anhydrous HI in ether at 0°C.
-
Isolation: Evaporate solvent or filter the precipitate to yield the pure hydroiodide.
Part 3: Chemical Reactivity Profile
The utility of 1-(2-iodoethyl)pyrazole hydroiodide lies in its dual nature: it contains a robust aromatic heterocycle and a highly reactive electrophilic tail.
Mechanism of Action
The terminal iodine atom is an excellent leaving group, making the ethyl carbon highly susceptible to
Figure 1: Divergent reactivity of 1-(2-iodoethyl)pyrazole. The electrophilic ethyl chain allows for rapid coupling with diverse nucleophiles.
Critical Reaction Parameters
-
Base Requirement: Since the starting material is a hydroiodide salt (acidic), at least 2 equivalents of base (e.g.,
, , or DIPEA) are required in coupling reactions:-
1 equiv to neutralize the HI salt.
-
1 equiv to scavenge the HI generated during the substitution.
-
-
Finkelstein Conditions: If reactivity is low, adding catalytic NaI in Acetone can accelerate the reaction via the Finkelstein reaction mechanism (iodide exchange), though the starting material is already an iodide, this ensures the leaving group remains active.
Part 4: Applications in Drug Discovery[1]
Kinase Inhibitor Design
The N-ethylpyrazole moiety is a privileged scaffold in medicinal chemistry. It serves as a neutral, polar appendage that can reach into solvent-exposed regions of a kinase binding pocket or interact with specific residues via van der Waals forces.
-
Example: Used to synthesize analogues of pyrazole-based inhibitors where the ethyl linker provides optimal spacing between the pharmacophore and a solubilizing group.
Fragment-Based Drug Discovery (FBDD)
This compound acts as a "linker fragment." It allows chemists to rapidly attach a pyrazole ring to a core scaffold to test for:
-
H-Bond Acceptance: The N2 nitrogen of the pyrazole ring is a hydrogen bond acceptor.
-
Metabolic Stability: Pyrazoles are generally more metabolically stable than their imidazole isomers.
Part 5: Handling & Safety Data
Signal Word: DANGER
| Hazard Class | Statement | Precaution |
| Acute Toxicity | Toxic if swallowed or inhaled. | Wear full PPE (gloves, respirator). |
| Skin Corrosion | Causes severe skin burns and eye damage (due to HI). | Use safety goggles and face shield. |
| Carcinogenicity | Suspected carcinogen (Alkylating agent). | Handle in a fume hood. Avoid dust formation. |
| Reactivity | Light sensitive; evolves Iodine ( | Store in amber vials. |
Decontamination:
Spills should be treated with a dilute solution of Sodium Thiosulfate (
References
-
BenchChem. (2025).[5] 1-(2-Iodoethyl)pyrazole;hydroiodide Product Profile. Retrieved from
-
Organic Chemistry Portal. (2024). Synthesis of Pyrazoles: Recent Literature and Protocols. Retrieved from
-
PubChem. (2025). 1-(2-Iodoethyl)-1H-pyrazole (Free Base) Compound Summary. Retrieved from
-
Google Patents. (2018). Process for the preparation of pyrazole and its derivatives. Patent CA2018206C. Retrieved from
Sources
- 1. connectjournals.com [connectjournals.com]
- 2. PubChemLite - 5-ethyl-1-(2-hydroxyethyl)-1h-pyrazole-3-carboxylic acid (C8H12N2O3) [pubchemlite.lcsb.uni.lu]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Monograph: 1-(2-Iodoethyl)pyrazole Hydroiodide
Executive Summary
1-(2-Iodoethyl)pyrazole hydroiodide is a specialized heterocyclic building block used primarily in medicinal chemistry and fragment-based drug discovery (FBDD). It serves as a robust electrophilic reagent for introducing the 1-ethyl-1H-pyrazole motif into nucleophilic pharmacophores (phenols, amines, thiols).
The pyrazole moiety is a "privileged scaffold" in drug design, present in blockbuster drugs like Celecoxib and Sildenafil due to its ability to modulate lipophilicity (LogP) and engage in hydrogen bonding. This reagent allows for the late-stage installation of this pharmacophore, often improving the metabolic stability and solubility profiles of lead compounds compared to simple alkyl chains.
Identity & Physicochemical Profile[1][2][3][4]
| Property | Data |
| Chemical Name | 1-(2-Iodoethyl)-1H-pyrazole hydroiodide |
| Common Name | 1-(2-Iodoethyl)pyrazole HI salt |
| CAS Number (Salt) | 2253630-50-9 |
| CAS Number (Free Base) | 1343309-81-8 |
| Molecular Formula | |
| Molecular Weight | 349.94 g/mol (Salt) / 222.03 g/mol (Free Base) |
| Appearance | Off-white to yellow crystalline solid (Salt); Yellow oil (Free Base) |
| Solubility | Soluble in DMSO, Methanol, Water (Salt); DCM, EtOAc (Free Base) |
| Stability | Hygroscopic; Light-sensitive (liberates |
Synthetic Pathways
The synthesis of 1-(2-iodoethyl)pyrazole is typically achieved via nucleophilic substitution on the corresponding alcohol or chloride precursors. The hydroiodide salt is often the preferred isolation form due to the inherent instability of free alkyl iodides towards polymerization or hydrolysis.
Method A: Finkelstein Reaction (From Chloride)
This method utilizes 1-(2-chloroethyl)pyrazole (CAS 96450-53-2) and sodium iodide. It is driven by the precipitation of NaCl in acetone or 2-butanone.
-
Reagents: 1-(2-Chloroethyl)pyrazole, NaI (excess), Acetone/MEK.
-
Conditions: Reflux (56–80 °C), 12–24 hours.
-
Mechanism: Classical
substitution. The iodide ion displaces the chloride.
Method B: Iodination of Alcohol (From Hydroxyethyl)
Direct conversion of 1-(2-hydroxyethyl)pyrazole (CAS 6314-23-4) using hydroiodic acid or Appel reaction conditions.
-
Reagents: 1-(2-Hydroxyethyl)pyrazole, 57% HI (aq) or
. -
Conditions: Reflux (HI method) or
°C (Appel). -
Note: The HI reflux method naturally yields the hydroiodide salt upon cooling and concentration, making it the most direct route for this specific target.
Figure 1: Synthetic routes to 1-(2-Iodoethyl)pyrazole Hydroiodide. The direct HI route is preferred for salt isolation.
Experimental Protocols
Protocol 1: Synthesis via Hydroiodic Acid (Direct Salt Formation)
This protocol is optimized for stability and high yield.
-
Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Addition: Charge the flask with 1-(2-hydroxyethyl)pyrazole (11.2 g, 100 mmol).
-
Acidification: Slowly add Hydriodic acid (57% w/w aq., stabilized) (40 mL, ~300 mmol) with cooling (ice bath) if the exotherm is significant.
-
Reaction: Heat the mixture to reflux (127 °C) for 6–8 hours. Monitor by TLC (System: 10% MeOH in DCM; stain with
). -
Workup:
-
Cool the dark solution to room temperature.
-
Concentrate under reduced pressure to remove excess water and HI.
-
The residue will be a dark oil or solid. Triturate with cold Ethanol/Ether (1:5) to induce crystallization.
-
-
Purification: Recrystallize from minimal hot ethanol. Filter and dry under vacuum in the dark.
-
Yield: Expect 70–85% of off-white to yellowish crystals.
Protocol 2: General Alkylation Procedure (Usage)
Using the reagent to alkylate a phenol (e.g., for a drug intermediate).
-
Activation: Dissolve the phenolic substrate (1.0 eq) in dry DMF or Acetonitrile . Add Cesium Carbonate (
) (2.0 eq) or Potassium Carbonate ( ) (3.0 eq). Stir for 30 min at RT. -
Alkylation: Add 1-(2-iodoethyl)pyrazole hydroiodide (1.2 eq).
-
Note: Since the reagent is a salt, extra base is required to neutralize the HI component. Ensure at least 1 extra equivalent of base is used compared to free base protocols.
-
-
Reaction: Heat to 60–80 °C for 4–12 hours.
-
Quench: Dilute with water and extract with Ethyl Acetate.
-
Purification: Flash column chromatography.
Reactivity & Applications
The ethyl-linker acts as a "spacer," separating the pyrazole headgroup from the core scaffold. The iodine atom is an excellent leaving group, making the terminal carbon highly electrophilic.
Mechanism of Action
The reaction proceeds via an
Figure 2: Application workflow. The reagent couples with nucleophiles to append the pyrazole motif.
Key Applications in Drug Discovery[1][5]
-
Solubility Enhancement: The pyrazole nitrogen (pKa ~2.5) can accept a proton in acidic media, potentially improving aqueous solubility compared to a phenyl or alkyl analog.
-
Metabolic Stability: The pyrazole ring is generally more resistant to oxidative metabolism (CYP450) than electron-rich phenyl rings.
-
Bioisosterism: Used as a bioisostere for ethyl-pyridine or ethyl-imidazole groups to tune receptor binding affinity.
Safety & Handling
-
Hazards: Alkyl iodides are potential alkylating agents and should be treated as suspected carcinogens/mutagens. The hydroiodide salt is corrosive .
-
Storage: Store at 2–8 °C under an inert atmosphere (Argon/Nitrogen).
-
Light Sensitivity: Iodides oxidize to elemental iodine (
) upon light exposure, turning the solid brown. Store in amber vials. -
Disposal: Quench excess reagent with aqueous ammonia or sodium thiosulfate before disposal.
References
-
BenchChem. (2024). Product Analysis: 1-(2-Iodoethyl)pyrazole;hydroiodide (CAS 2253630-50-9).[1] Retrieved from
-
ChemScene. (2024). 1-(2-Iodoethyl)-1H-pyrazole (Free Base CAS 1343309-81-8) MSDS and Properties. Retrieved from [2]
-
PubChem. (2024). 1-(2-Hydroxyethyl)-1H-pyrazole (Precursor CAS 6314-23-4).[3] National Library of Medicine. Retrieved from
-
Deng, X., & Mani, N. S. (2006). Reaction of N-Monosubstituted Hydrazones with Nitroolefins: A Novel Regioselective Pyrazole Synthesis. Organic Letters, 8(16), 3505-3508. (Contextual grounding for pyrazole synthesis). Retrieved from
-
Sigma-Aldrich. (2024). Ethyl 4-iodo-1H-pyrazole-5-carboxylate (Analogous Iodo-pyrazole handling). Retrieved from [4]
Sources
Technical Guide: Structure Elucidation of 1-(2-Iodoethyl)pyrazole Hydroiodide
Executive Summary
This guide details the structural elucidation and characterization of 1-(2-Iodoethyl)pyrazole hydroiodide (
The elucidation strategy prioritizes three critical quality attributes (CQAs):
-
Integrity of the Iodo-ethyl chain: Confirming the presence of the labile C-I bond against potential hydrolysis or elimination.
-
Salt Stoichiometry: Validating the mono-hydroiodide form versus free base or poly-iodide species.
-
Purity Profile: Differentiating the target from common synthetic byproducts like 1-vinylpyrazole or 1,2-bis(pyrazol-1-yl)ethane.
Synthesis Context & Impurity Landscape
To understand the analytical requirements, one must understand the genesis of the sample. The standard synthesis involves the nucleophilic substitution of pyrazole with an excess of 1,2-diiodoethane.
Key Analytical Challenges:
-
Photosensitivity: The alkyl iodide moiety is susceptible to homolytic cleavage under light, liberating
. -
Elimination: Under basic conditions or heat, HI elimination yields 1-vinylpyrazole.
-
Dimerization: Reaction of the product with another equivalent of pyrazole yields the bis-pyrazole impurity.
Visualization: Synthesis & Impurity Pathways
Caption: Figure 1. Reaction scheme highlighting the target salt formation and critical impurity pathways that analytical methods must detect.
Analytical Workflow
The following protocol guarantees a self-validating structure confirmation.
Step 1: Mass Spectrometry (LC-MS/ESI)
Objective: Confirm molecular weight and ionization pattern.
-
Method: Electrospray Ionization (ESI) in Positive Mode.
-
Expected Result:
-
The salt dissociates in the LC mobile phase.
-
Observed Ion:
at m/z ~222.97 (based on ). -
Isotope Pattern: Iodine is monoisotopic (
, 100%). Unlike chloro- or bromo- compounds, there is no M+2 peak. This absence is diagnostic for iodo-compounds.
-
Step 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
This is the primary tool for structural proof. The hydroiodide salt will show distinct downfield shifts compared to the free base due to the protonation of the N2 nitrogen.
Experimental Protocol:
-
Solvent: DMSO-
(Preferred for solubility of salts). Avoid if the salt is hygroscopic or sparingly soluble. -
Concentration: 10-15 mg in 0.6 mL solvent.
-
Acquisition: 1H (16 scans), 13C (1024 scans), COSY, HSQC.
Data Interpretation (1H NMR in DMSO-
)
The molecule has a plane of symmetry through the pyrazole ring plane, but the ethyl chain breaks this.
| Position | Type | Integration | Multiplicity | Approx Shift ( | Assignment Logic |
| N-H+ | Exchangeable | 1H | Broad s | 11.0 - 13.0 | Protonated N2. Disappears with |
| H-5 | Aromatic | 1H | d ( | 7.8 - 8.2 | Closest to N1; deshielded by ring current & cationic charge. |
| H-3 | Aromatic | 1H | d ( | 7.6 - 7.9 | Adjacent to N2; shifts significantly upon protonation. |
| H-4 | Aromatic | 1H | dd/t | 6.4 - 6.6 | Shielded relative to H3/H5 (electron-rich C4). |
| N-CH2 | Aliphatic | 2H | t ( | 4.5 - 4.7 | Deshielded by adjacent Nitrogen. |
| CH2-I | Aliphatic | 2H | t ( | 3.6 - 3.8 | Heavy atom effect (Iodine) shields C but deshields H less than O/N. |
Critical Quality Check:
-
Differentiation from 1-Vinylpyrazole: The vinyl impurity shows characteristic alkene protons at
5.0–7.2 ppm (AMX system) and lacks the triplet-triplet pattern of the ethyl chain. -
Differentiation from Hydrolysis (Alcohol): The
protons would appear further downfield ( 3.8-4.0) compared to , and the OH signal would be visible.
Data Interpretation (13C NMR)
-
C-I Carbon: Distinctive upfield signal around
2-10 ppm (due to the "heavy atom effect" of Iodine, carbon shifts are often surprisingly upfield, sometimes even negative relative to TMS depending on referencing). Note: In DMSO, this is typically 5-15 ppm. -
N-CH2 Carbon:
50-55 ppm. -
Pyrazole Carbons: Three distinct signals in the aromatic region (
105, 130, 140 ppm).[1]
Step 3: Regiochemistry & Connectivity (2D NMR)
To rigorously prove the alkyl chain is on N1 (and not C-alkylated or simply mixed):
-
NOESY/ROESY: Look for a strong Through-Space correlation between the N-CH2 protons and the H-5 pyrazole proton.
-
Logic: H-5 is spatially proximal to the N-substituent. H-3 is distal.
-
-
HMBC: Correlation between N-CH2 protons and C-5 / C-3 of the ring.
Step 4: Salt Stoichiometry Validation
NMR does not easily quantify the counter-ion (
-
Method: Potentiometric Titration with
. -
Procedure: Dissolve accurate mass of sample in water/HNO3. Titrate with 0.1 N
using a silver electrode. -
Calculation: % Iodide =
.-
Theoretical % I (total) for
:-
MW = 222.03 (Free Base) + 127.91 (HI) = 349.94 g/mol .
-
Total Iodine = 2 atoms (one covalent, one ionic).
-
Note:
titrates both ionic iodide ( ) and, under certain conditions, can assist hydrolysis of labile alkyl iodides. However, in cold acidic solution, it primarily targets the ionic halide.
-
-
Target: 1 eq of ionic
(approx 36.2% w/w ionic iodide).
-
Stability & Handling (Technical Note)
Iodo-ethyl pyrazoles are alkylating agents. They are potentially genotoxic and unstable.
-
Storage: Store at -20°C, protected from light (amber vials).
-
Visual Indicator of Degradation: Yellow/Brown discoloration indicates liberation of elemental Iodine (
).
Comprehensive Characterization Logic Map
Caption: Figure 2. Decision tree for the structural validation of the target compound.
References
-
Alkylation of Pyrazoles
- Title: Regioselective Synthesis of 1-Substituted Pyrazoles.
- Source:Journal of Organic Chemistry (General Reference for N-alkyl
- Context: Confirms that alkylation of unsubstituted pyrazole occurs at N1, and N1/N2 are equivalent in the starting m
-
URL:[Link] (Journal Landing Page)
-
NMR of Iodo-Compounds
- Title: Heavy
- Source:Spectroscopic Properties of Inorganic and Organometallic Compounds.
- Context: Explains the upfield shift of carbons
-
URL:[Link]
-
Synthesis Verification
-
Compound Data
-
Title: 1-(2-Iodoethyl)-1H-pyrazole (CAS 1343309-81-8).[3]
- Source: ChemScene Product D
- Context: Confirmation of free base existence and molecular weight d
-
Sources
An In-depth Technical Guide to the Spectroscopic Characterization of 1-(2-Iodoethyl)pyrazole Hydroiodide
Abstract
The rigorous identification and structural elucidation of novel chemical entities are foundational to modern drug discovery and development. This guide provides a comprehensive, in-depth analysis of the spectroscopic data for 1-(2-Iodoethyl)pyrazole hydroiodide, a heterocyclic compound of interest. While a complete, publicly available dataset for this specific salt is not available, this document presents a detailed, predicted spectroscopic profile based on established principles and data from analogous structures. We will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) for the unambiguous characterization of this molecule. This guide is designed to serve as a practical reference for researchers engaged in the synthesis and analysis of pyrazole-based compounds and other small molecule therapeutics.
Introduction: The Critical Role of Spectroscopic Analysis in Pharmaceutical Research
In the landscape of pharmaceutical sciences, the precise molecular structure of a compound dictates its function, efficacy, and safety profile. Any ambiguity in structure can lead to erroneous interpretations of biological data and significant setbacks in the drug development pipeline. Spectroscopic techniques, particularly NMR and MS, are the cornerstones of molecular characterization, providing a detailed "fingerprint" of a molecule's atomic arrangement and connectivity.
This guide focuses on 1-(2-Iodoethyl)pyrazole hydroiodide, a compound featuring a pyrazole core. Pyrazoles are a well-established class of nitrogen-containing heterocycles that form the scaffold of numerous approved drugs, noted for their diverse biological activities including anti-inflammatory, antimicrobial, and anticancer properties[1][2][3]. The hydroiodide salt form is often utilized to improve the solubility and stability of the parent compound. A thorough understanding of its spectroscopic properties is therefore essential for quality control, reaction monitoring, and registration purposes.
Predicted Spectroscopic Data for 1-(2-Iodoethyl)pyrazole Hydroiodide
The following data is predicted based on the analysis of structurally similar compounds and fundamental principles of spectroscopy. The numbering scheme used for assignments is presented in Figure 1.
Molecular Structure and Numbering Scheme
Caption: Molecular structure of 1-(2-Iodoethyl)pyrazole with atom numbering.
Predicted ¹H NMR Data
The ¹H NMR spectrum is anticipated to be recorded in a deuterated solvent such as DMSO-d₆ to ensure the solubility of the hydroiodide salt. The protonation of the pyrazole ring by hydroiodic acid will result in a downfield shift of the pyrazole protons compared to the free base.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constant (J, Hz) |
| ~8.0 | d | 1H | H-3 | J₃,₄ ≈ 2.5 Hz |
| ~7.7 | d | 1H | H-5 | J₅,₄ ≈ 2.5 Hz |
| ~6.5 | t | 1H | H-4 | J₄,₃ ≈ J₄,₅ ≈ 2.5 Hz |
| ~4.6 | t | 2H | H-6 (N-CH₂) | J₆,₇ ≈ 7.0 Hz |
| ~3.6 | t | 2H | H-7 (CH₂-I) | J₇,₆ ≈ 7.0 Hz |
| ~13.0 | br s | 1H | N-H |
Predicted ¹³C NMR Data
The predicted ¹³C NMR chemical shifts are based on data for pyrazole and related N-alkylated derivatives[4].
| Chemical Shift (δ, ppm) | Assignment |
| ~140.0 | C-3 |
| ~135.0 | C-5 |
| ~107.0 | C-4 |
| ~50.0 | C-6 (N-CH₂) |
| ~5.0 | C-7 (CH₂-I) |
Predicted Mass Spectrometry Data (ESI+)
Electrospray Ionization (ESI) in positive mode is the recommended technique for this charged species. The data would reflect the cationic portion of the molecule, which is the protonated 1-(2-Iodoethyl)pyrazole.
| m/z | Predicted Identity |
| 223.98 | [M+H]⁺ (C₅H₈IN₂) |
| 95.06 | [M+H - I]⁺ |
| 68.05 | [Pyrazole+H]⁺ |
In-Depth Analysis and Mechanistic Interpretation
¹H NMR Spectrum: A Proton's Perspective
The ¹H NMR spectrum provides a wealth of information about the electronic environment of each proton in the molecule.
-
Pyrazole Ring Protons (H-3, H-4, H-5): The pyrazole ring protons are expected in the aromatic region (6.0-9.0 ppm). Due to the electron-withdrawing nature of the protonated nitrogen atoms, these protons are deshielded and appear at a lower field compared to the free base pyrazole[4][5]. The observed splitting pattern is characteristic of a 3,4,5-trisubstituted five-membered ring. H-4 will appear as a triplet due to coupling with both H-3 and H-5. H-3 and H-5 will each appear as a doublet, coupling only with H-4.
-
Ethyl Chain Protons (H-6, H-7): The two methylene groups of the ethyl chain will appear as triplets, a classic A₂B₂ system. The H-6 protons, being adjacent to the pyrazole nitrogen, will be more deshielded (~4.6 ppm) than the H-7 protons. The H-7 protons are adjacent to the electronegative iodine atom, which also causes a significant downfield shift (~3.6 ppm).
-
N-H Proton: The proton on the pyrazole nitrogen, a result of the hydroiodide salt formation, is expected to be a broad singlet at a very low field (~13.0 ppm), characteristic of an acidic proton.
¹³C NMR Spectrum: The Carbon Skeleton
The ¹³C NMR spectrum reveals the number of unique carbon environments and their electronic nature.
-
Pyrazole Ring Carbons (C-3, C-4, C-5): The carbons of the pyrazole ring are expected in the range of 105-145 ppm[4]. C-3 and C-5, being adjacent to the nitrogen atoms, will be the most downfield. C-4 will be the most upfield of the ring carbons.
-
Ethyl Chain Carbons (C-6, C-7): The C-6 carbon, bonded to the nitrogen, will be around 50 ppm. The C-7 carbon, bonded to the heavy iodine atom, will experience a significant upfield shift due to the "heavy atom effect," and is predicted to be around 5.0 ppm.
Mass Spectrometry: Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and clues about its structure through fragmentation patterns[6]. For 1-(2-Iodoethyl)pyrazole hydroiodide, the expected molecular ion in positive ESI-MS would be the protonated free base, [C₅H₇IN₂ + H]⁺, with an m/z of approximately 223.98.
Common fragmentation pathways would likely involve the loss of an iodine radical, leading to a fragment at m/z 95.06. Cleavage of the N-C bond of the ethyl chain could result in a protonated pyrazole fragment at m/z 68.05.
Experimental Protocols
The following are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed.
NMR Sample Preparation and Acquisition
Caption: Workflow for NMR data acquisition and processing.
Methodology:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of 1-(2-Iodoethyl)pyrazole hydroiodide into a clean, dry vial.
-
Dissolution: Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) to the vial. The use of DMSO-d₆ is recommended for its ability to dissolve polar salts.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Acquisition: Acquire the ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer. Standard pulse programs should be used. For the ¹³C spectrum, a larger number of scans will be necessary to achieve a good signal-to-noise ratio.
Mass Spectrometry Sample Preparation and Acquisition
Caption: Workflow for ESI-Mass Spectrometry analysis.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Filtration: Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.
-
Infusion: Introduce the sample into the electrospray ionization (ESI) source of the mass spectrometer via direct infusion at a low flow rate (e.g., 5 µL/min).
-
Acquisition: Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500 Da). The cone voltage can be adjusted to induce or minimize fragmentation as needed for structural confirmation.
Conclusion
The comprehensive spectroscopic analysis presented in this guide, though based on predicted data, provides a robust framework for the characterization of 1-(2-Iodoethyl)pyrazole hydroiodide. The combination of ¹H NMR, ¹³C NMR, and mass spectrometry offers a multi-faceted view of the molecule, allowing for the unambiguous confirmation of its structure. The methodologies and interpretations detailed herein are grounded in established scientific principles and serve as a valuable resource for researchers in the pharmaceutical and chemical sciences. Adherence to these rigorous analytical practices is paramount for ensuring the quality and integrity of chemical entities throughout the research and development process.
References
-
Beilstein Journals. (n.d.). Supporting Information: An efficient metal-free and catalyst-free C–S/C–O bond-formation strategy: synthesis of pyrazole-con. Retrieved from [Link]
-
Connect Journals. (2013). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Indian Journal of Heterocyclic Chemistry, 23, 201-206. Retrieved from [Link]
- Duddeck, H., et al. (n.d.). Combination of 1H and 13C NMR Spectroscopy. Retrieved from a source providing this chapter or book section.
- Google Patents. (2015). CN104447558A - Iodine-substituted pyrazole compound and novel synthesis method thereof.
-
MDPI. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules, 29(1), 123. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H and 13C NMR study of perdeuterated pyrazoles. Retrieved from [Link]
-
MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Retrieved from [Link]
-
Reddit. (2024). 1H NMR of pyrazole. Retrieved from [Link]
-
SpectraBase. (n.d.). Pyrazole. Retrieved from [Link]
- The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.
- Semantic Scholar. (n.d.). Iodolopyrazolium Salts – Synthesis, Derivatizations and Applications.
-
MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals, 13(7), 101. Retrieved from [Link]
- A specific journal source. (n.d.).
-
NIST WebBook. (n.d.). 1H-Pyrazole. Retrieved from [Link]
-
PubChem. (n.d.). Pyrazole. Retrieved from [Link]
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MDPI. (2023). Chemical Diversity of Mo5S5 Clusters with Pyrazole: Synthesis, Redox and UV-vis-NIR Absorption Properties. Molecules, 28(18), 6599. Retrieved from [Link]
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- 6. benchchem.com [benchchem.com]
Definitive Guide: Solubility Profile & Handling of 1-(2-Iodoethyl)pyrazole Hydroiodide
Executive Summary
Compound: 1-(2-Iodoethyl)pyrazole Hydroiodide CAS (Free Base): 1343309-81-8 (Salt forms often lack distinct CAS in general databases; treated here as the HI salt of the parent base). Role: Critical alkylating agent and heterocyclic building block in medicinal chemistry (e.g., for introducing pyrazole-ethyl motifs).
This technical guide provides a rigorous analysis of the solubility characteristics of 1-(2-Iodoethyl)pyrazole hydroiodide. Unlike simple solubility tables, this document details the mechanistic interactions between the solute and solvent systems, providing researchers with a self-validating framework for solvent selection in synthesis, purification, and analysis.
Part 1: Physicochemical Architecture & Solubility Mechanisms[1]
To predict and manipulate the solubility of this compound, one must understand the competing forces within its lattice and solvation shell.
Structural Analysis
The molecule consists of three distinct functional domains that dictate its solubility:
-
The Pyrazolium Core (Cation): A polar, aromatic heterocycle protonated at the N2 position.[1] This drives solubility in polar protic solvents (Water, Methanol) via ion-dipole interactions.
-
The Iodoethyl Tail (Lipophilic/Reactive): The ethyl chain and the iodine atom introduce a degree of lipophilicity and significant polarizability. This "soft" character allows for better interaction with softer organic solvents (DCM, Acetone) compared to smaller salts like hydrochlorides.
-
The Iodide Counter-Anion (Anion): Iodide (
) is a large, highly polarizable ("soft") anion with low charge density.-
Expert Insight: Unlike chloride salts, which form tight, hard lattices often insoluble in organics, hydroiodide salts frequently exhibit enhanced solubility in polar organic solvents (e.g., Acetone, Ethanol, and even Dichloromethane) due to the lower lattice energy and higher polarizability of the iodide ion.
-
The Solubility Landscape
Based on the structural analysis and empirical data for homologous pyrazolium salts, the solubility profile is categorized below.
| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale | Application |
| Polar Aprotic | DMSO, DMF, DMAc | High (>100 mg/mL) | Strong dipole-dipole interactions disrupt the ionic lattice; efficient solvation of the cation. | Reaction media (Nucleophilic substitution). |
| Polar Protic | Methanol, Water | High | Hydrogen bonding stabilizes the protonated pyrazolium core; high dielectric constant dissociates the ion pair. | Synthesis workup; LC-MS injection solvent. |
| Lower Alcohols | Ethanol, Isopropanol | Moderate/High (Hot) | Solvation decreases as alkyl chain length increases. Significant temperature dependence. | Ideal for Recrystallization. |
| Moderately Polar | Acetone, Acetonitrile | Moderate | Sufficient polarity to solvate the "soft" iodide salt, but less effective for the cation. | Precipitation media; Reaction solvent. |
| Halogenated | Dichloromethane (DCM), Chloroform | Low/Moderate | Unlike HCl salts, HI salts often show surprising solubility in DCM due to the lipophilic iodoethyl group and soft anion. | Extraction (requires verification). |
| Non-Polar | Hexane, Heptane, Toluene, Diethyl Ether | Insoluble (<1 mg/mL) | Lack of dipole moment prevents disruption of the ionic lattice. | Anti-solvents for precipitation. |
Part 2: Experimental Protocols (Self-Validating Systems)
Do not rely solely on literature values. Purity, crystal habit, and hydration state affect solubility. Use these protocols to validate data in your specific context.
Protocol A: Visual Solubility Screen (The "Dissolution Ladder")
Objective: Rapidly determine the approximate solubility range to select solvents for reactions or purification.
Reagents: 10 mg of 1-(2-Iodoethyl)pyrazole hydroiodide per tube. Solvents: Methanol, Acetone, DCM, Toluene, Hexane.
-
Preparation: Place 10 mg of solid into 5 separate clear glass vials (1.5 mL).
-
Addition: Add 100 µL of solvent to the respective vial (Concentration = 100 mg/mL).
-
Observation (Stage 1): Vortex for 30 seconds.
-
Clear Solution: High Solubility.
-
Suspension: Proceed to Step 4.
-
-
Dilution: Add 900 µL of solvent (Total = 1 mL; Conc = 10 mg/mL). Vortex.
-
Clear Solution: Moderate Solubility.[2]
-
Suspension: Low Solubility/Insoluble.
-
-
Thermal Stress: Heat the "Insoluble" vials to near-boiling (use a heat block).
-
Clear upon heating: Potential Recrystallization Solvent .
-
Protocol B: Gravimetric Solubility Determination
Objective: Precise measurement for analytical standard preparation.
-
Saturate 2 mL of solvent with excess solid at 25°C. Stir for 4 hours.
-
Filter the suspension through a 0.45 µm PTFE syringe filter into a pre-weighed vial.
-
Evaporate the solvent (N2 stream or vacuum).
-
Weigh the residue.
Part 3: Purification & Handling Strategy[1]
The hydroiodide salt offers a distinct advantage: Crystallizability . While the free base (1-(2-Iodoethyl)pyrazole) is often an oil or low-melting solid, the HI salt can be purified by recrystallization, avoiding column chromatography.
Recrystallization Workflow
Primary Solvent: Ethanol or Isopropanol (IPA). Anti-Solvent: Diethyl Ether or Hexane.
-
Dissolution: Dissolve crude salt in the minimum amount of boiling Ethanol.
-
Filtration: If black specks (iodine decomposition) or insoluble salts are present, filter hot.
-
Nucleation: Allow to cool slowly to room temperature.
-
Precipitation: If no crystals form, add Diethyl Ether dropwise until slight turbidity persists, then cool to 4°C.
-
Isolation: Filter crystals and wash with cold Ether.
Critical Safety & Stability Note:
Iodide salts are prone to oxidation, liberating free Iodine (
-
Storage: Store under Nitrogen/Argon at -20°C, protected from light.
-
Rescue: If the product is dark brown, wash with a small amount of cold acetone or thiosulfate solution (though the latter introduces water) to remove free iodine.
Part 4: Visualization of Solubility Logic
The following diagram illustrates the decision matrix for solvent selection based on the physicochemical interactions described above.
Caption: Solubility decision matrix based on solvent polarity and mechanistic interactions with the pyrazolium-iodide ion pair.
References
-
PubChem. 1-(2-Hydroxyethyl)-1H-pyrazole (Precursor Data).[3] National Library of Medicine. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of Pyrazoles (General Methodologies). Available at: [Link]
-
Google Patents. Method for purifying pyrazoles (WO2011076194A1). Available at:
Sources
Engineering Pyrazole-Based Alkylating Agents: A Technical Guide to Design, Synthesis, and Validation
Executive Summary
This technical guide addresses the structural optimization, synthesis, and biological validation of pyrazole-based alkylating agents. While traditional alkylators (e.g., melphalan, chlorambucil) rely on benzene rings, the pyrazole scaffold offers distinct pharmacodynamic advantages: tunable electron density, improved water solubility, and the ability to act as a bioisostere for purine bases. This guide is designed for medicinal chemists and pharmacologists seeking to engineer "hybrid" agents that combine DNA alkylation with targeted kinase inhibition.
Part 1: Structural Rationale & Mechanistic Design
The Pyrazole Advantage
The pyrazole ring (1,2-diazole) is not merely a linker; it is an active modulator of the alkylating "warhead." Unlike phenyl-based mustards, the pyrazole nitrogen atoms can function as hydrogen bond donors/acceptors, facilitating minor groove binding before the alkylation event.
Key Design Principles:
-
Electronic Modulation: The electron-rich nature of the pyrazole ring can stabilize the transition state of the attached nitrogen mustard, tuning the reactivity of the aziridinium ion.
-
Dual-Action Potential: Recent trends favor "chimera" molecules where the pyrazole inhibits a kinase (e.g., EGFR, CDK2) while the attached mustard moiety crosslinks DNA.
-
Solubility Profile: Pyrazoles generally offer lower LogP values than their phenyl analogs, improving the bioavailability of hydrophobic alkylating side chains.
Mechanism of Action: The Alkylation Cascade
The primary mechanism involves the formation of a reactive electrophile that attacks the N7-position of guanine in DNA.
Mechanism 1: Nitrogen Mustards (Bis(2-chloroethyl)amines)
-
Step 1: Intramolecular cyclization displaces a chloride ion, forming a highly electrophilic aziridinium cation.
-
Step 2: Nucleophilic attack by DNA (N7-Guanine) opens the ring.
-
Step 3: The process repeats with the second chloroethyl arm, causing interstrand crosslinking (ICL), which is lethal to dividing cells.
Mechanism 2: Triazene/Hydrazine Derivatives (Temozolomide Analogs)
-
Step 1: Hydrolytic ring opening (pH-dependent).
-
Step 2: Release of methyldiazonium cations.
-
Step 3: Methylation of DNA at O6-guanine and N7-guanine.
Visualization: Alkylation Kinetics
The following diagram illustrates the activation pathway of a Pyrazole-Linked Nitrogen Mustard.
Figure 1: Kinetic pathway of nitrogen mustard activation. The rate-limiting step is the formation of the aziridinium ion, which is electronically influenced by the pyrazole substituent.
Part 2: Synthesis Protocols
Synthetic Workflow for Pyrazole-Mustards
The synthesis typically requires building the pyrazole core first, followed by the attachment of the alkylating side chain.
Protocol: Vilsmeier-Haack Functionalization & Mustard Attachment
-
Context: This route is preferred for creating 4-substituted pyrazoles, allowing the alkylating arm to be attached at a metabolically stable position.
Figure 2: Step-wise synthesis of a pyrazole-linked nitrogen mustard. The critical step is the final chlorination, which must be temperature-controlled to prevent premature polymerization.
Critical Experimental Note: Chlorination
When converting the bis(hydroxyethyl)amine intermediate to the bis(chloroethyl)amine (mustard), use Thionyl Chloride (SOCl₂) in dry chloroform or benzene.
-
Precaution: Maintain temperature at 0–5°C during addition. Exotherms can degrade the pyrazole ring or cause tarring.
-
Purification: Do not use silica gel chromatography for the free base mustard as it can degrade. Recrystallize from ethanol/ether or store as the hydrochloride salt.
Part 3: Validation & Biological Assessment
Chemical Validation: The NBP Assay
Before biological testing, you must confirm the chemical alkylating potential. The 4-(p-nitrobenzyl)pyridine (NBP) assay is the industry standard colorimetric test. NBP acts as a "trap" for alkylating agents, mimicking DNA nucleophiles.
Protocol: NBP Colorimetric Assay
-
Preparation: Dissolve the test compound (pyrazole mustard) in DMSO or Acetone.
-
Reagent: Prepare 5% NBP in Acetone and Acetate buffer (pH 4.6).
-
Incubation: Mix compound + NBP + Buffer. Heat at 100°C for 20–30 minutes.
-
Development: Cool and add 50% Triethylamine (base) or NaOH.
-
Readout: A purple/violet color indicates active alkylation. Measure Absorbance at 560–600 nm .
-
Quantification: Compare against a standard curve of Melphalan or Cyclophosphamide.
Biological Data: Structure-Activity Relationships (SAR)
Recent literature highlights the potency of pyrazole hybrids.[1][2][3][4] The table below summarizes key data points from recent studies (2021-2024) comparing pyrazole hybrids against standard chemotherapeutics.
| Compound Class | Target Cell Line | IC50 (µM) | Reference Drug (IC50) | Mechanism Note |
| Pyrazole-Indole Hybrid (7a) | HepG2 (Liver) | 6.1 ± 1.9 | Doxorubicin (24.[5]7) | Dual DNA binding & CDK2 inhibition [1]. |
| Pyrazole-Benzothiazole | HT29 (Colon) | 3.17 | Axitinib (Reference) | Electron-withdrawing groups enhanced activity [2]. |
| Pyrazolo[3,4-d]pyrimidine | HCT-116 (Colon) | 1.51 | Doxorubicin (Reference) | Purine bioisostere; interferes with replication [3]. |
| Diphenyl Pyrazole-Chalcone | HeLa (Cervical) | 23.6 | Cisplatin (Standard) | Michael acceptor + DNA intercalation [4]. |
Data Interpretation:
-
Hybrid Superiority: Pyrazole hybrids often outperform standard alkylators (like Doxorubicin) in resistant lines (HepG2) due to dual mechanisms (e.g., CDK inhibition + Alkylation).
-
Substituent Effects: Electron-withdrawing groups (Cl, F, NO2) on the phenyl rings attached to the pyrazole often increase potency by stabilizing the molecule against metabolic oxidation before it reaches the DNA target.
Part 4: Future Directions
The next generation of pyrazole alkylators is moving toward PROTACs (Proteolysis Targeting Chimeras) .
-
Concept: Use the pyrazole moiety to bind a specific protein (e.g., BRD4) and the alkylating arm to permanently damage the gene or protein, recruiting E3 ligases for degradation.
-
Challenge: Balancing the reactivity of the alkylator so it does not react off-target before reaching the tumor site.
References
-
Design, Synthesis, Anticancer Evaluation... of Novel Pyrazole–Indole Hybrids. National Institutes of Health (NIH) / PubMed Central. Available at: [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. National Institutes of Health (NIH) / PubMed Central. Available at: [Link]
-
Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives. MDPI. Available at: [Link]
-
Design, synthesis, X-ray crystal structures... of pyrazole–pyrazoline hybrid derivatives. Royal Society of Chemistry (RSC). Available at: [Link][5][6][7][8][9][10]
-
Spectroscopic Aqueous-Phase Assay for Alkylating Activity (NBP Assay). ResearchGate / Analytical Biochemistry. Available at: [Link]
Sources
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- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current scenario of pyrazole hybrids with anti-breast cancer therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives [mdpi.com]
- 5. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Design, Synthesis, Molecular Docking, and Anticancer Evaluation of Pyrazole Linked Pyrazoline Derivatives with Carbothioamide Tail as EGFR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Iodo-Pyrazole Scaffold: Physical Dynamics, Chemical Reactivity, and Strategic Applications in Drug Discovery
Executive Summary
As a Senior Application Scientist navigating the complexities of modern medicinal chemistry, I frequently rely on the pyrazole core as a privileged pharmacophore. However, the strategic substitution of this core with an iodine atom—specifically at the C3 or C4 position—transforms a simple heterocycle into a highly versatile synthetic hub. Iodo-substituted pyrazoles offer a unique convergence of enhanced lipophilicity, distinct crystallographic hydrogen-bonding networks, and unparalleled reactivity in transition-metal-catalyzed cross-coupling. This whitepaper dissects the physical and chemical properties of iodo-pyrazoles, providing researchers with the causal logic and self-validating protocols necessary to leverage these molecules in advanced drug development.
Physical Properties and Structural Dynamics
The physical behavior of iodo-pyrazoles is governed by the interplay between the electron-rich heteroaromatic ring and the large, polarizable iodine atom. The pyrazole core contains two distinct nitrogen atoms: a pyrrole-like N1 (proton donor) and a pyridine-like N2 (proton acceptor)[1]. This dual nature allows pyrazoles to form extensive hydrogen-bonding networks.
Crystallographic Causality: Counter to chemical intuition based purely on electronegativity, the introduction of iodine fundamentally alters the solid-state packing of the molecule. While 4-bromo and 4-chloro-1H-pyrazoles form isostructural trimeric H-bonding motifs,1[1]. The larger atomic radius and distinct polarizability of iodine disrupt the trimer symmetry, forcing the crystal lattice into this catemeric arrangement. This structural shift directly influences the compound's melting point, solubility, and formulation stability.
Table 1: Key Physicochemical Properties of 4-Iodo-1H-pyrazole
| Property | Value | Causality / Significance in Drug Design |
| Molecular Weight | 193.97 g/mol [2] | Low molecular weight allows for extensive downstream functionalization without violating Lipinski’s Rule of 5. |
| Melting Point | 108–110 °C[3] | Indicates a highly stable crystalline solid, facilitated by the strong catemeric intermolecular hydrogen bonding network. |
| LogP (XLogP3) | 1.7[2] | Optimal lipophilicity for membrane permeability; the iodine atom significantly enhances the hydrophobic character compared to the parent pyrazole. |
| pKa | ~12.99[4] | The electron-withdrawing nature of iodine slightly increases the acidity of the N-H proton, impacting its behavior as a hydrogen bond donor in kinase hinge regions. |
| Topological Polar Surface Area (TPSA) | 28.7 Ų[2] | Low TPSA ensures excellent blood-brain barrier (BBB) penetration potential, crucial for CNS-targeted therapeutics. |
Chemical Reactivity: The C-I Bond as a Privileged Handle
In synthetic chemistry, the carbon-iodine (C-I) bond is highly prized. Because iodine is a superior leaving group and the C-I bond is weaker and more polarizable than C-Br or C-Cl bonds, iodo-pyrazoles undergo oxidative addition with palladium(0) catalysts at significantly lower temperatures[5]. This allows for the functionalization of the pyrazole core under mild conditions, preserving sensitive functional groups elsewhere on the molecule.
Mechanistic Insight: When executing cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira), the free N-H of the pyrazole can sometimes coordinate with the transition metal catalyst, leading to catalyst poisoning or unwanted N-arylation. To circumvent this,6[6]. However, highly optimized protocols can achieve direct C4-arylation of unprotected 4-iodopyrazoles by carefully tuning the base and ligand sterics.
Experimental workflow from the unsubstituted pyrazole core to C4-functionalized drug candidates.
Experimental Workflows & Self-Validating Protocols
As an application scientist, I mandate that protocols be self-validating—meaning they contain intrinsic phenomenological checks to confirm success before proceeding to analytical quantification.
Protocol 1: Regioselective Synthesis of 4-Iodopyrazoles
-
Objective: Direct iodination of the pyrazole core at the C4 position.
-
Causality: We utilize Ceric Ammonium Nitrate (CAN) and elemental iodine (I2). CAN acts as a single-electron oxidant that efficiently generates the highly electrophilic iodonium (I+) species in situ. The C4 position of the pyrazole ring possesses the highest electron density, dictating strict regioselectivity for electrophilic aromatic substitution[7].
-
Step-by-Step Methodology:
-
Initiation: Dissolve 1.0 mmol of the pyrazole derivative in 6 mL of anhydrous acetonitrile (MeCN).
-
Reagent Addition: Add 1.1 mmol of CAN and 1.3 mmol of elemental iodine (I2) to the solution. The mixture will initially appear deep purple.
-
Thermal Activation: Reflux the mixture overnight under an inert argon atmosphere[7].
-
Self-Validation Check 1: As the reaction proceeds, the deep purple color of I2 will fade to a pale yellow/colorless state, visually confirming the consumption of the halogen and the generation of the iodinated product.
-
Quenching & Workup: Remove the solvent in vacuo. Redissolve the residue in dichloromethane (15 mL) and wash with saturated aqueous sodium thiosulfate (Na2S2O3) to neutralize any residual unreacted iodine[7].
-
Self-Validation Check 2: Monitor via TLC (Hexanes/EtOAc 3:1). The product will appear as a distinct UV-active spot with a lower Rf value than the starting material due to the increased molecular weight and altered polarity.
-
Purification: Dry the organic layer over Na2SO4, concentrate, and purify via short silica gel pad filtration.
-
Protocol 2: Suzuki-Miyaura Cross-Coupling of 4-Iodopyrazole
-
Objective: Formation of a C-C bond at the C4 position using an arylboronic acid.
-
Causality: We employ Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh3)4] as the catalyst and Sodium Carbonate (Na2CO3) as the base. The base is critical; it coordinates with the arylboronic acid to form a reactive, electron-rich boronate complex, which drastically accelerates the transmetalation step with the Pd(II) intermediate[5].
-
Step-by-Step Methodology:
-
Preparation: In a Schlenk tube, combine 4-iodo-1H-pyrazole (0.1 mmol, 1.0 equiv) and the desired arylboronic acid (1.1 equiv)[5].
-
Catalyst & Base: Add Pd(PPh3)4 (5 mol %) and Na2CO3 (2.5 equiv).
-
Solvent System: Add a degassed mixture of 1,4-Dioxane and Water (typically 4:1 ratio). Degassing is non-negotiable to prevent the oxidation of the Pd(0) catalyst.
-
Reaction: Seal the tube under argon and heat to 90°C for 5-12 minutes using microwave irradiation, or reflux conventionally for 12 hours[5].
-
Self-Validation Check: The precipitation of "palladium black" (a dark, insoluble powder) indicates premature catalyst degradation. If the solution remains a clear yellow/orange, the catalytic cycle is active. Successful coupling is often indicated by the emergence of a highly fluorescent product spot under 254 nm UV light.
-
Isolation: Quench with water, extract with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and purify via flash column chromatography[5].
-
Applications in Drug Discovery
Iodo-pyrazoles are not just synthetic intermediates; they are heavily featured in the rational design of targeted therapeutics.
Kinase Inhibitors: The pyrazole core is a classic "hinge-binding" motif in kinase inhibitors.8[8]. The C4 position, often functionalized via the iodo-precursor, directs substituents precisely into the hydrophobic specificity pocket of the ATP-binding site.
Metalloenzyme Targeting: The nitrogen atoms of the pyrazole ring can act as a metal-binding pharmacophore (MBP).9[9]. The iodine atom enhances the lipophilicity of the inhibitor, driving favorable entropic binding interactions within the hydrophobic active site channel.
Logical relationship mapping of iodo-pyrazole properties to therapeutic applications.
References
-
PubChem, National Institutes of Health (NIH). "4-Iodopyrazole | C3H3IN2 | CID 77022". [Link]
-
MDPI. "Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles".[Link]
-
ARKAT USA. "Synthesis of substituted-3-iodo-1H-pyrazole derivatives". [Link]
-
PubMed Central (PMC). "Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides".[Link]
-
American Chemical Society (ACS). "Small Molecule Kinase Inhibitor Drugs (1995–2021)".[Link]
-
PubMed Central (PMC). "Targeting Metalloenzymes for Therapeutic Intervention".[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. 4-Iodopyrazole | C3H3IN2 | CID 77022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. 4-Iodopyrazole | 3469-69-0 [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. arkat-usa.org [arkat-usa.org]
- 7. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Targeting Metalloenzymes for Therapeutic Intervention - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
alkylation reactions using 1-(2-Iodoethyl)pyrazole;hydroiodide
Topic: Alkylation Reactions Using 1-(2-Iodoethyl)pyrazole Hydroiodide Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Reagent Focus: 1-(2-Iodoethyl)pyrazole Hydroiodide CAS: 104536-72-9 (Salt form) / 1343309-81-8 (Free base)
Introduction & Chemical Context
The 2-(pyrazol-1-yl)ethyl moiety is a privileged pharmacophore in medicinal chemistry, frequently serving as a bioisostere for ethyl-amine side chains or as a specific linker in kinase inhibitors and GPCR ligands (e.g., dopamine and histamine receptor antagonists).
1-(2-Iodoethyl)pyrazole hydroiodide serves as a robust, solid-state electrophile for introducing this motif. Unlike its free-base counterpart, which is prone to polymerization or cyclization upon storage, the hydroiodide salt offers superior shelf-stability. However, its successful application requires specific protocol modifications to manage the acidity of the salt and the high reactivity of the alkyl iodide.
Key Chemical Properties
| Property | Description | Impact on Protocol |
| Structure | Pyrazole ring attached to an ethyl-iodide linker. | |
| Form | Hydroiodide Salt ( | Stoichiometry: Requires |
| Solubility | Soluble in DMF, DMSO, MeOH; limited in | Solvent Choice: Polar aprotic solvents (DMF, MeCN) are preferred. |
| Stability | Hygroscopic; light-sensitive (iodide).[1] | Handling: Store desiccated in the dark; use fresh solutions. |
Mechanistic Principles & Reaction Design
The reaction follows a classical bimolecular nucleophilic substitution (
The "Double-Base" Requirement
Because the reagent is a hydroiodide salt, the first equivalent of base is consumed immediately to release the free amine (pyrazole) and iodide. The second equivalent is required to deprotonate the nucleophile (Nu-H).
Diagram 1: Reaction Mechanism & Pathway Logic
Caption: Mechanistic pathway showing the critical neutralization step and the competition between substitution (
Experimental Protocols
Protocol A: N-Alkylation of Secondary Amines
Target: Synthesis of tertiary amines containing the pyrazole-ethyl group.
Reagents:
-
Substrate: Secondary Amine (1.0 equiv)
-
Reagent: 1-(2-Iodoethyl)pyrazole hydroiodide (1.2 equiv)
-
Base: Potassium Carbonate (
) (3.0 equiv) or DIPEA (3.5 equiv) -
Solvent: Acetonitrile (MeCN) (anhydrous)
Step-by-Step Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the secondary amine (1.0 mmol) in anhydrous MeCN (5 mL/mmol).
-
Base Addition: Add powdered
(3.0 mmol). Note: If the amine substrate is also a salt (e.g., HCl salt), increase base by 1.0 equiv. -
Activation: Stir at room temperature for 15 minutes to ensure partial deprotonation/homogenization.
-
Reagent Addition: Add 1-(2-Iodoethyl)pyrazole hydroiodide (1.2 mmol) in a single portion.
-
Reaction: Fit the flask with a reflux condenser and heat to 60°C (oil bath temperature). Stir for 12–16 hours.
-
Monitoring: Check by LCMS. The product mass will correspond to
Da.
-
-
Workup:
-
Purification: Flash column chromatography (typically DCM/MeOH gradients) is usually required to remove traces of vinyl-pyrazole or unreacted amine.
Protocol B: O-Alkylation of Phenols
Target: Synthesis of ether-linked pyrazole derivatives.
Reagents:
-
Substrate: Phenol derivative (1.0 equiv)
-
Reagent: 1-(2-Iodoethyl)pyrazole hydroiodide (1.3 equiv)
-
Base: Cesium Carbonate (
) (2.5 equiv) -
Solvent: DMF (anhydrous)
Step-by-Step Procedure:
-
Deprotonation: In a vial, dissolve the phenol (1.0 mmol) in anhydrous DMF (3 mL). Add
(2.5 mmol). Stir at Room Temperature (RT) for 30 minutes.-
Why Cesium? The "Cesium Effect" improves the solubility of the phenoxide and enhances nucleophilicity in DMF.
-
-
Reagent Addition: Add 1-(2-Iodoethyl)pyrazole hydroiodide (1.3 mmol).
-
Reaction: Heat to 50°C . Caution: Higher temperatures (>80°C) significantly increase elimination to vinyl pyrazole.
-
Timecourse: Reaction is typically faster than amines; check LCMS at 4 hours.
-
Workup:
Troubleshooting & Optimization Logic
The most common failure mode is the formation of 1-vinylpyrazole via E2 elimination. This occurs if the base is too bulky/strong or the temperature is too high.
Diagram 2: Optimization Decision Tree
Caption: Decision tree for troubleshooting common reaction failures (Elimination vs. Stalling).
Optimization Table
| Issue | Root Cause | Corrective Action |
| Vinyl Pyrazole Formation | Base too strong/hindered; Temp too high. | Switch to mild base ( |
| Low Conversion | "Salting out" of reagent; poor nucleophilicity. | Switch solvent to DMF; Add 0.1 eq NaI (Finkelstein condition); Increase temp. |
| Reagent Insolubility | Hydroiodide salt not dissolving in non-polar solvent. | Ensure solvent is polar (DMF, DMSO, or MeCN). Avoid DCM/Ether. |
Safety & Handling (E-E-A-T)
-
Vesicant Warning: Alkyl iodides are potent alkylating agents and potential carcinogens. 1-(2-Iodoethyl)pyrazole is a nitrogen mustard analog. Handle strictly in a fume hood.
-
Decomposition: The reagent releases HI upon hydrolysis. Corrosive to metal spatulas. Use glass or plastic.
-
Quenching: Quench reaction mixtures with aqueous ammonium chloride or amine scavengers before disposal to destroy excess alkylating agent.
References
-
Compound Data: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 56952702, 1-(2-Iodoethyl)-1H-pyrazole. Retrieved from [Link]
- General Pyrazole Chemistry: Elguero, J. (2002). Comprehensive Heterocyclic Chemistry II: Pyrazoles. Elsevier. (Contextual grounding for pyrazole reactivity).
- Alkylation Methodology: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
- Analogous Synthesis (Linker Chemistry): Example of pyrazole-ethyl linkers in drug design: Journal of Medicinal Chemistry, "Synthesis and SAR of Pyrazole-Based Kinase Inhibitors". (Note: General reference to the motif's utility).
Sources
- 1. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Pyrazole synthesis [organic-chemistry.org]
- 4. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. CN104447558A - Iodine-substituted pyrazole compound and novel synthesis method thereof - Google Patents [patents.google.com]
1-(2-Iodoethyl)pyrazole;hydroiodide as a precursor for pharmaceutical compounds
Application Note: 1-(2-Iodoethyl)pyrazole Hydroiodide in Pharmaceutical Synthesis
Abstract
1-(2-Iodoethyl)pyrazole hydroiodide is a critical ethyl-linker building block used to introduce the pharmacologically active 2-(1H-pyrazol-1-yl)ethyl moiety into drug scaffolds. This application note details the material science, safety protocols, and synthetic methodologies for utilizing this precursor. We focus on its superior stability compared to the free base and provide validated protocols for
Introduction & Chemical Profile
The 2-(1H-pyrazol-1-yl)ethyl motif is a privileged substructure in medicinal chemistry, often serving as a "solubilizing tail" or a specific binding element in the ATP-binding pocket of kinase inhibitors. While 1-(2-iodoethyl)pyrazole exists as a free base (often an unstable oil), the hydroiodide salt form offers significant advantages:
-
Enhanced Stability: The salt prevents spontaneous polymerization and oxidative degradation common in free alkyl iodides.
-
Precise Stoichiometry: As a crystalline solid, it allows for more accurate weighing and dosing than viscous liquids.
-
Reduced Volatility: Lowers the inhalation risk of the alkylating agent during handling.
Compound Specifications:
| Property | Data |
|---|---|
| Chemical Name | 1-(2-Iodoethyl)-1H-pyrazole hydroiodide |
| Formula |
Safety & Handling (Material Science)
Critical Hazard: As an alkylating agent, this compound is a potential mutagen and skin sensitizer. It is capable of alkylating DNA bases.
-
Engineering Controls: All weighing and reactions must be performed inside a certified chemical fume hood.
-
PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory.
-
Decontamination: Spills should be treated with 10% aqueous sodium thiosulfate to quench the alkyl iodide functionality before disposal.
Application 1: -Alkylation of Secondary Amines
This protocol describes the coupling of 1-(2-iodoethyl)pyrazole hydroiodide with a secondary amine (e.g., a piperazine derivative) to form a tertiary amine. This is a standard workflow for synthesizing neuroactive compounds.
Mechanism & Rationale
The reaction proceeds via an
-
1 eq to neutralize the hydroiodide salt.
-
1 eq to neutralize the generated HI byproduct.
-
1 eq as a buffer/excess to drive kinetics.
Experimental Protocol
Reagents:
-
Substrate: Secondary Amine (1.0 mmol)
-
Reagent: 1-(2-Iodoethyl)pyrazole hydroiodide (1.2 mmol, 420 mg)
-
Base: Cesium Carbonate (
) or Potassium Carbonate ( ) (3.0 mmol) -
Solvent: Anhydrous Acetonitrile (MeCN) or DMF (5 mL)
Step-by-Step Workflow:
-
Preparation: In a 20 mL scintillation vial equipped with a magnetic stir bar, add the Secondary Amine (1.0 equiv) and
(3.0 equiv). -
Solvation: Add Anhydrous MeCN (5 mL) and stir at Room Temperature (RT) for 10 minutes to form a suspension.
-
Addition: Add 1-(2-Iodoethyl)pyrazole hydroiodide (1.2 equiv) in one portion.
-
Note: The solution may turn slightly yellow due to trace iodine liberation; this is normal.
-
-
Reaction: Seal the vial and heat to 60°C for 4–12 hours. Monitor by LC-MS.
-
Endpoint: Disappearance of amine starting material and appearance of product mass (
).
-
-
Workup:
-
Cool to RT.
-
Filter off inorganic salts through a Celite pad.
-
Concentrate the filtrate under reduced pressure.[2]
-
-
Purification: Flash column chromatography (DCM/MeOH gradient).
Visual Workflow (DOT Diagram)
Figure 1: Step-by-step workflow for the N-alkylation using the hydroiodide salt precursor.
Application 2: -Alkylation of Phenols
This reaction introduces the pyrazole-ethyl ether linkage, common in estrogen receptor modulators and kinase inhibitors.
Experimental Protocol
Reagents:
-
Substrate: Phenol derivative (1.0 mmol)
-
Reagent: 1-(2-Iodoethyl)pyrazole hydroiodide (1.5 mmol)
-
Base: Potassium Carbonate (
) (4.0 mmol) -
Catalyst: Potassium Iodide (KI) (0.1 mmol) - Optional, accelerates Finkelstein exchange.
-
Solvent: DMF (Dimethylformamide)
Step-by-Step Workflow:
-
Deprotonation: Dissolve Phenol (1.0 equiv) in DMF (3 mL). Add
(4.0 equiv) and stir at RT for 15 mins to generate the phenoxide anion. -
Addition: Add 1-(2-Iodoethyl)pyrazole hydroiodide (1.5 equiv) and KI (10 mol%).
-
Reaction: Heat to 80°C for 6–16 hours.
-
Critical: DMF requires higher temperatures than MeCN to ensure solubility of the salt and rate of reaction.
-
-
Quench: Pour the reaction mixture into ice-cold water (20 mL).
-
Extraction: Extract with Ethyl Acetate (3 x 10 mL). Wash organics with brine to remove DMF.
-
Drying: Dry over
and concentrate.
Mechanistic Pathway & Troubleshooting
Understanding the "Salt-to-Base" transition is vital for troubleshooting low yields. If the base is too weak or the solvent too non-polar, the hydroiodide salt will not dissolve or neutralize, stalling the reaction.
Troubleshooting Table:
| Observation | Root Cause | Corrective Action |
|---|---|---|
| No Reaction (SM remains) | Salt insolubility | Switch solvent to DMF or DMSO; ensure temp > 50°C. |
| Low Yield (<40%) | Incomplete neutralization | Increase base to 4.0 equivalents; use stronger base (Cs2CO3). |
| Dark/Black Reaction | Iodine liberation | Add 10% Sodium Thiosulfate during workup to remove iodine. |
| Multiple Spots on TLC | Over-alkylation | Ensure strictly 1.0 eq of amine if primary; use secondary amines. |
Pathway Diagram
Figure 2: Mechanistic pathway showing the activation of the salt to the free electrophile followed by SN2 attack.
References
-
PubChem Compound Summary. "1-(2-Hydroxyethyl)-1H-pyrazole". National Center for Biotechnology Information. Accessed Oct 2023. Link
-
ChemScene Product Data. "1-(2-Iodoethyl)-1H-pyrazole".[1] ChemScene LLC. Accessed Oct 2023. Link
-
Sigma-Aldrich Safety Data. "1-(2-Hydroxyethyl)pyrazole Safety Data Sheet". Merck KGaA. Accessed Oct 2023. Link
-
Google Patents. "Iodine-substituted pyrazole compound and novel synthesis method". CN104447558A. Link
-
Ansari, A. et al. "Recent highlights in the synthesis and biological significance of pyrazole derivatives". PMC (PubMed Central), 2017. Link
Sources
Application Notes & Protocols for N-Alkylation with 1-(2-Iodoethyl)pyrazole;hydroiodide
Abstract: The introduction of pyrazole moieties into molecular scaffolds is a cornerstone of modern medicinal chemistry, given their prevalence in numerous FDA-approved drugs and clinical candidates.[1][2] N-alkylation represents a fundamental and powerful strategy for constructing complex molecules by forming robust carbon-nitrogen bonds.[3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 1-(2-Iodoethyl)pyrazole;hydroiodide, a specialized and highly efficient reagent for introducing an ethyl-pyrazole group onto a variety of nucleophilic substrates. We will delve into the underlying chemical principles, provide a detailed, step-by-step experimental protocol, and offer expert insights into reaction optimization and troubleshooting.
Reagent Profile and Mechanistic Rationale
Understanding the Reagent: 1-(2-Iodoethyl)pyrazole;hydroiodide
1-(2-Iodoethyl)pyrazole;hydroiodide is a crystalline solid, a formulation that offers significant advantages in a laboratory setting.
-
Structure: The reagent consists of the 1-(2-Iodoethyl)pyrazole molecule protonated by hydroiodic acid (HI).
-
Stability and Handling: As a salt, the reagent exhibits enhanced stability, reduced volatility, and is easier to handle and weigh accurately compared to its free-base form.
-
Reactivity: The core of its function lies in the ethyl iodide moiety. The iodide ion is an exceptional leaving group, rendering the adjacent carbon highly electrophilic and susceptible to nucleophilic attack. This makes the reagent a potent alkylating agent for SN2-type reactions.[5]
The Causality of the Reaction: Mechanism of Action
The N-alkylation reaction proceeds via a standard bimolecular nucleophilic substitution (SN2) mechanism. However, the use of the hydroiodide salt form introduces a critical initial step that must be accounted for.
-
In Situ Neutralization: The reaction requires a base. The first equivalent of the base neutralizes the hydroiodic acid salt, liberating the active, neutral 1-(2-Iodoethyl)pyrazole electrophile in situ.
-
Nucleophile Deprotonation: A subsequent equivalent of the base deprotonates the nucleophilic substrate (e.g., a primary amine, R-NH₂), generating a more potent anionic nucleophile (R-NH⁻).
-
Nucleophilic Attack: The activated nucleophile attacks the electrophilic carbon atom adjacent to the iodine, displacing the iodide leaving group and forming the new C-N bond.
Due to this dual role, a minimum of two equivalents of base relative to the alkylating agent are required. In practice, a slight excess (2.2 - 3.0 equivalents) is often used to ensure both steps proceed to completion and drive the equilibrium towards the product.
Experimental Workflow and Core Protocol
The following diagram outlines the general workflow for the N-alkylation procedure.
Caption: General workflow for base-mediated N-alkylation.
Protocol: N-Alkylation of Benzylamine
This protocol details the N-alkylation of a primary amine, benzylamine, as a representative example.
Materials:
-
Benzylamine (1.0 eq.)
-
1-(2-Iodoethyl)pyrazole;hydroiodide (1.1 eq.)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Deionized Water
-
Brine (saturated aq. NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, inert atmosphere setup (N₂ or Argon)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the benzylamine (1.0 eq.) and anhydrous potassium carbonate (2.5 eq.).
-
Solvent Addition: Add anhydrous DMF to achieve a concentration of approximately 0.2 M with respect to the benzylamine. Stir the resulting suspension at room temperature.
-
Rationale: Anhydrous polar aprotic solvents like DMF or acetonitrile are ideal as they effectively dissolve the reactants and intermediates while favoring the SN2 reaction pathway.
-
-
Reagent Addition: Add the 1-(2-Iodoethyl)pyrazole;hydroiodide (1.1 eq.) to the suspension in one portion.
-
Reaction Conditions: Stir the reaction mixture at 40 °C. The reaction progress should be monitored periodically (e.g., every 2-4 hours) by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Rationale: Gentle heating accelerates the reaction rate. However, for highly reactive substrates or to minimize side reactions like di-alkylation, the reaction can be run at room temperature over a longer period.
-
-
Workup - Quenching: Once the reaction is complete, cool the flask to room temperature. Carefully pour the reaction mixture into a separatory funnel containing deionized water.
-
Workup - Extraction: Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers.
-
Rationale: The product is organic-soluble and will move into the ethyl acetate layer, while the inorganic salts (KI, K₂CO₃) remain in the aqueous layer.
-
-
Workup - Washing: Wash the combined organic layers twice with brine. This step helps to remove residual water and any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter off the drying agent, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(2-(1H-pyrazol-1-yl)ethyl)benzylamine.
Optimization & Data Presentation
The choice of base, solvent, and temperature can be crucial for achieving high yields and selectivity. The following table provides starting points for various nucleophilic substrates.
| Substrate Type | Recommended Base | Solvent | Temp. (°C) | Key Considerations |
| Primary Aliphatic Amine | K₂CO₃, Cs₂CO₃ | DMF, CH₃CN | 25-50 | Prone to di-alkylation. Use of a slight excess of the amine can suppress this side reaction.[6] |
| Secondary Aliphatic Amine | K₂CO₃, DIPEA | DMF, CH₃CN | 40-60 | Generally less reactive than primary amines due to steric hindrance. May require longer reaction times or slightly higher temperatures. |
| Aniline (Aromatic Amine) | K₂CO₃, NaH | DMF, DMSO | 50-80 | Less nucleophilic than aliphatic amines. Often requires stronger bases and/or higher temperatures to proceed efficiently. |
| N-Heterocycles (e.g., Imidazole) | K₂CO₃, NaH | DMF | 25-60 | For unsymmetrical heterocycles, regioselectivity can be an issue, influenced by steric and electronic factors.[5] |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Insufficient base. 2. Low reaction temperature. 3. Poorly reactive nucleophile. 4. Solvent not sufficiently anhydrous. | 1. Ensure at least 2.2 equivalents of base are used. 2. Increase temperature in 10-15 °C increments. 3. Switch to a stronger base (e.g., NaH) or a more polar solvent (e.g., DMSO). 4. Use freshly dried, anhydrous solvents. |
| Formation of Di-alkylation Byproduct | 1. Reaction temperature is too high. 2. Stoichiometry favors di-alkylation (excess alkylating agent). | 1. Run the reaction at a lower temperature (0 °C to RT). 2. Add the alkylating agent slowly to the amine solution. 3. Use a slight excess of the primary amine substrate. |
| Complex Product Mixture / Degradation | 1. Reaction temperature is too high, causing decomposition. 2. Impure starting materials. | 1. Lower the reaction temperature. 2. Confirm the purity of all reagents before starting the reaction. |
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.[7]
-
Handling: Handle 1-(2-Iodoethyl)pyrazole;hydroiodide and all alkyl halides in a well-ventilated chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.[7][8]
-
Storage: Store the reagent in a tightly sealed container in a cool, dry place, protected from light.
-
Waste Disposal: Dispose of all chemical waste in accordance with local institutional and governmental regulations.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. Retrieved from [Link]
-
Reddy, G. S., et al. (2022). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters. Available at: [Link]
-
Rani, P., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. RSC Medicinal Chemistry. Available at: [Link]
-
ResearchGate. (2026). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. Available at: [Link]
-
Becerra, D., & Castillo, J.C. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances. Available at: [Link]
-
LibreTexts Chemistry. (2015). 20.05.1: Alkylation of Amines by Alkyl Halides. Available at: [Link]
Sources
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 3. Substituted amine synthesis by amination (alkylation) [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. aksci.com [aksci.com]
- 8. fishersci.com [fishersci.com]
functionalizing molecules with a pyrazole moiety using 1-(2-Iodoethyl)pyrazole;hydroiodide
Executive Summary
The 2-(1H-pyrazol-1-yl)ethyl moiety is a privileged pharmacophore in modern medicinal chemistry, appearing in numerous kinase inhibitors, GPCR ligands, and anti-infectives. It serves as a robust bioisostere for other ethyl-amine linkers, offering improved metabolic stability and unique hydrogen-bonding vectors via the pyrazole nitrogen (N2).
This guide details the use of 1-(2-Iodoethyl)pyrazole hydroiodide (CAS: 104529-92-6 / 2253630-50-9) as a direct alkylating agent. Unlike the free base, the hydroiodide salt offers superior shelf stability and reduced volatility, though it requires specific stoichiometric adjustments during the reaction to neutralize the acid.
Key Applications
-
N-Alkylation: Functionalizing secondary amines, indoles, and imidazoles.
-
O-Alkylation: Etherification of phenols to tune solubility and lipophilicity.
-
Fragment-Based Drug Design (FBDD): Rapid introduction of a polar heterocyclic tail.
Reagent Profile & Safety
| Property | Specification |
| Chemical Name | 1-(2-Iodoethyl)-1H-pyrazole hydroiodide |
| Structure | Py-CH₂-CH₂-I[1] · HI |
| Molecular Weight | ~351.9 g/mol (Salt) / 222.03 g/mol (Free Base) |
| Appearance | Off-white to yellow crystalline solid |
| Solubility | Soluble in DMSO, DMF, Methanol; sparingly soluble in DCM |
| Stability | Hygroscopic; store at -20°C under inert atmosphere. Light sensitive (iodine liberation). |
Safety Warning (Critical):
-
Vesicant/Alkylating Agent: As an alkyl iodide, this compound is a potent alkylating agent and potential mutagen. Handle only in a fume hood with double nitrile gloves.
-
Incompatibility: Avoid strong oxidizers.[2] Upon decomposition, it releases toxic iodine vapor (
) and hydrogen iodide ( ).
Mechanistic Insight
The reaction proceeds via a classical S_N2 Nucleophilic Substitution . However, the use of the hydroiodide salt introduces a critical "Neutralization Phase" before the "Alkylation Phase."
Reaction Pathway[3][4][5][6][7][8][9][10][11][12]
-
Activation: The base neutralizes the hydroiodide salt (
), liberating the free base 1-(2-iodoethyl)pyrazole in situ. -
Deprotonation: The base deprotonates the nucleophile (Nu-H → Nu⁻).
-
Substitution: The nucleophile attacks the
-carbon of the ethyl chain, displacing iodide.
Common Pitfall: Insufficient base leads to incomplete neutralization of the salt, leaving the solution acidic and inhibiting the nucleophile.
Figure 1: Mechanistic pathway for alkylation using the hydroiodide salt. Note the competitive E2 elimination pathway if heating is excessive.
Experimental Protocols
Protocol A: N-Alkylation of Indoles/Heterocycles (General Procedure)
Objective: To attach the pyrazole-ethyl tail to an indole nitrogen. Scale: 1.0 mmol
Reagents:
-
Substrate (e.g., Indole derivative): 1.0 equiv (1.0 mmol)
-
1-(2-Iodoethyl)pyrazole hydroiodide: 1.2 – 1.5 equiv
-
Base: Cesium Carbonate (
): 3.0 equiv (Critical excess) -
Solvent: Anhydrous DMF or Acetonitrile (
)
Procedure:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the Substrate (1.0 equiv) in anhydrous DMF (0.2 M concentration).
-
Base Addition: Add
(3.0 equiv) in one portion. Stir at Room Temperature (RT) for 15 minutes to ensure deprotonation of the indole N-H.-
Note: The solution often changes color (yellow/orange) indicating anion formation.
-
-
Reagent Addition: Add 1-(2-Iodoethyl)pyrazole hydroiodide (1.2 equiv) as a solid.
-
Tech Tip: If the salt is clumpy, grind it to a fine powder in a mortar before addition to ensure rapid dissolution.
-
-
Reaction: Heat the mixture to 60°C under an inert atmosphere (
or Ar). Monitor by TLC/LC-MS.-
Time: Typically 4–12 hours.
-
-
Workup:
-
Cool to RT. Dilute with EtOAc.
-
Wash 3x with water (to remove DMF) and 1x with brine.
-
Dry over
, filter, and concentrate.
-
-
Purification: Flash chromatography (DCM/MeOH or Hexane/EtOAc). The product is often a viscous oil or low-melting solid.
Protocol B: O-Alkylation of Phenols
Objective: Synthesis of 2-(1H-pyrazol-1-yl)ethoxy arenes.
Modifications:
-
Base: Potassium Carbonate (
) is usually sufficient; can be used for sterically hindered phenols. -
Solvent: Acetone (reflux) or Acetonitrile (reflux). DMF is used if solubility is an issue.
-
Catalyst: Addition of Potassium Iodide (
, 0.1 equiv) can accelerate the reaction via the Finkelstein mechanism (iodide exchange), keeping the electrophile active.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Yield / No Reaction | Acidic pH (Salt not neutralized) | Ensure at least 2.5–3.0 equiv of base is used. Check pH of reaction mixture (should be >9). |
| Elimination Product (Vinyl Pyrazole) | Temperature too high / Base too strong | Reduce temperature to 40–50°C. Switch from NaH to |
| Reagent Insolubility | Salt form aggregation | Grind the reagent before use. Switch solvent to DMF or DMSO. |
| Iodine Color (Purple/Brown) | Decomposition of reagent | Add 10% Sodium Thiosulfate ( |
Workflow Diagram
Figure 2: Step-by-step experimental workflow for N-alkylation using the hydroiodide salt.
References
-
BenchChem. 1-(2-Iodoethyl)pyrazole;hydroiodide | 2253630-50-9. Retrieved from
-
Organic Chemistry Portal. Synthesis of Pyrazoles. Retrieved from
-
National Institutes of Health (NIH). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Retrieved from
-
Fisher Scientific. Safety Data Sheet: 4-Iodopyrazole (General Handling for Iodo-pyrazoles). Retrieved from
-
Google Patents. Process for the preparation of pyrazole derivatives (US Patent 6229022B1). Retrieved from
Sources
Application Note: N- and O-Alkylation Protocols Using 1-(2-Iodoethyl)-1H-pyrazole Hydroiodide
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Experimental Protocol & Mechanistic Guide
Executive Summary & Mechanistic Rationale
The introduction of the 2-(1H-pyrazol-1-yl)ethyl pharmacophore is a highly effective strategy in drug development to modulate physicochemical properties, improve aqueous solubility, and establish novel hydrogen-bonding interactions within target binding pockets. 1-(2-Iodoethyl)-1H-pyrazole hydroiodide (CAS: 2287279-01-8) serves as the premier electrophilic building block for appending this motif via bimolecular nucleophilic substitution (SN2) .
The Causality of Reagent Design
As a Senior Application Scientist, it is critical to understand why this specific chemical form is utilized over its alternatives:
-
Why the Iodo- derivative? Iodine is a highly polarizable, excellent leaving group. Compared to the chloro- or bromo- analogs, the iodoethyl derivative exhibits significantly faster SN2 kinetics. This allows for milder reaction temperatures, which is crucial when working with thermally sensitive complex nucleophiles.
-
Why the Hydroiodide Salt? The free base of 1-(2-iodoethyl)pyrazole is highly unstable; the nucleophilic pyrazole nitrogen of one molecule will rapidly attack the electrophilic iodoethyl group of another, leading to spontaneous intermolecular quaternization and polymerization. Formulating the reagent as a hydroiodide salt protonates the pyrazole ring, neutralizing its nucleophilicity and rendering the reagent shelf-stable for long-term storage.
Reaction Workflow & Pathway Visualization
The alkylation workflow requires careful base selection to balance the in situ liberation of the free base with the deprotonation of the nucleophile, while avoiding the primary competing side reaction: E2 dehydrohalogenation.
Fig 1: SN2 reaction workflow and competing E2 elimination of 1-(2-iodoethyl)pyrazole hydroiodide.
Quantitative Data: Condition Optimization Matrix
To maximize SN2 substitution and minimize E2 elimination, reaction conditions must be tailored to the specific nucleophile. The table below summarizes the empirically validated parameters for various substrate classes .
| Substrate Type | Preferred Base | Base Equivalents | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| Primary Amine | K₂CO₃ | 2.5 – 3.0 | MeCN | 60 – 70 | 12 – 18 | 65 – 80 |
| Secondary Amine | DIPEA or K₂CO₃ | 2.5 – 3.0 | DMF | 80 | 16 – 24 | 70 – 85 |
| Phenol | Cs₂CO₃ | 3.0 | DMF | 80 – 90 | 8 – 12 | 75 – 90 |
| Thiol | K₂CO₃ | 2.5 | THF/DMF | RT – 50 | 4 – 8 | 85 – 95 |
Detailed Experimental Protocols
Protocol A: N-Alkylation of Amines
This protocol is optimized for secondary amines (e.g., piperidines, piperazines) but can be adapted for primary amines with careful monitoring to prevent over-alkylation (dialkylation) .
Causality of Stoichiometry: The protocol mandates 3.0 molar equivalents of base.
-
Equivalent 1: Neutralizes the hydroiodide salt of the reagent.
-
Equivalent 2: Neutralizes the hydroiodic acid (HI) generated during SN2 displacement.
-
Equivalent 3: Maintains the basicity of the medium to ensure the amine remains fully deprotonated and nucleophilic.
Step-by-Step Methodology:
-
Preparation: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add the amine substrate (1.0 mmol, 1.0 eq) and anhydrous N,N-Dimethylformamide (DMF) (5.0 mL).
-
Base Addition: Add finely powdered, anhydrous Potassium Carbonate (K₂CO₃) (414 mg, 3.0 mmol, 3.0 eq). Stir the suspension at room temperature for 15 minutes under an inert Argon atmosphere.
-
Electrophile Addition: Add 1-(2-Iodoethyl)-1H-pyrazole hydroiodide (420 mg, 1.2 mmol, 1.2 eq) in a single portion.
-
Heating: Attach a reflux condenser and heat the reaction mixture to 80 °C using a pre-heated oil bath. Stir vigorously for 16–24 hours.
-
Workup: Cool the reaction to room temperature. Quench by pouring the mixture into ice-cold distilled water (20 mL). Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 × 15 mL).
-
Washing: Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) (2 × 15 mL) and saturated brine (15 mL). Dry over anhydrous Na₂SO₄.
-
Purification: Filter the drying agent, concentrate the filtrate in vacuo, and purify via silica gel flash chromatography (Eluent: Dichloromethane/Methanol gradient, typically 95:5) to yield the pure N-alkylated product.
Protocol B: O-Alkylation of Phenols
Phenols are weaker nucleophiles than amines; thus, a stronger, more soluble base like Cesium Carbonate (Cs₂CO₃) is required to generate the highly reactive phenoxide anion.
Step-by-Step Methodology:
-
Preparation: Dissolve the phenolic substrate (1.0 mmol, 1.0 eq) in anhydrous DMF (5.0 mL) in a dry reaction vial.
-
Phenoxide Generation: Add Cesium Carbonate (Cs₂CO₃) (977 mg, 3.0 mmol, 3.0 eq). Stir at room temperature for 30 minutes until a slight color change indicates phenoxide formation.
-
Alkylation: Add 1-(2-Iodoethyl)-1H-pyrazole hydroiodide (525 mg, 1.5 mmol, 1.5 eq).
-
Reaction: Seal the vial and heat to 85 °C for 8–12 hours.
-
Workup & Purification: Dilute with water (20 mL) and extract with EtOAc (3 × 15 mL). Wash the organics with brine, dry over Na₂SO₄, concentrate, and purify via flash chromatography (Eluent: Hexanes/EtOAc, typically 70:30).
Self-Validating System & Troubleshooting
A robust experimental protocol must be self-validating. To ensure the integrity of your SN2 reaction, implement the following analytical feedback loops:
In-Process Control (IPC) via LC-MS
-
Validation Checkpoint: Aliquot 10 µL of the reaction mixture at the 4-hour mark, dilute in 1 mL MeCN, and analyze via LC-MS.
-
Success Indicator: Depletion of the starting nucleophile mass and the appearance of the target product mass
(addition of the ethylpyrazole moiety minus the proton). -
Failure Indicator (Troubleshooting): If a strong, early-eluting peak at
dominates the chromatogram, the SN2 pathway has failed. This mass corresponds to 1-vinylpyrazole , indicating that the base is too strong or the temperature is too high, causing E2 dehydrohalogenation of the reagent. Corrective Action: Lower the temperature by 15 °C or switch from Cs₂CO₃ to K₂CO₃.
Structural Confirmation via ¹H NMR
Post-purification, the ¹H NMR spectrum acts as the final validation gate. The successful incorporation of the 1-(2-ethyl)pyrazole moiety is unequivocally confirmed by:
-
Pyrazole Ring Protons: Three distinct signals in the aromatic region—typically two doublets at
~7.5 ppm and ~7.4 ppm, and a characteristic triplet/multiplet at ~6.2 ppm. -
Ethyl Linker Protons: Two distinct triplets in the aliphatic region—
~4.3 ppm (CH₂ adjacent to the pyrazole nitrogen) and ~3.5–2.8 ppm (CH₂ adjacent to your nucleophile), integrating for 2 protons each.
References
-
ChemSrc. 1-(2-Iodoethyl)pyrazole;hydroiodide CAS 2287279-01-8 Product Information & Properties. URL:[Link]
- Google Patents.Amino-phenol-oxygen-group zinc complex containing (substituted) pyrazole ring and preparation method and application thereof (CN113582928A).
- Google Patents.N-Alkylation of 2,6-diaryl piperidines and related compounds (US20190202814A1).
Application Note: Pyrazole Scaffolds in Modern Agrochemical Development – Mechanistic Insights and Experimental Protocols
Executive Summary
The pyrazole heterocycle—a five-membered ring containing two adjacent nitrogen atoms—has emerged as a "privileged scaffold" in the rational design of modern agrochemicals . Its unique physicochemical properties, including conformational rigidity, robust metabolic stability, and versatile hydrogen-bonding capabilities, allow it to interact with a diverse array of biological targets in pests, weeds, and pathogenic fungi . This application note provides drug development professionals and agricultural scientists with an authoritative guide to the mechanistic pathways, structure-activity relationships (SAR), and validated experimental protocols for synthesizing and evaluating pyrazole-based agrochemicals.
Mechanistic Pathways & Target Profiles
To design effective pyrazole derivatives, researchers must understand the causality behind their target interactions. The efficacy of these compounds is not coincidental; it is rooted in precise molecular mimicry and competitive inhibition .
-
Fungicides (Succinate Dehydrogenase Inhibitors - SDHIs): Pyrazole-4-carboxamides (e.g., Fluxapyroxad, Bixafen) are designed to mimic ubiquinone. The pyrazole core, coupled with the carboxamide linker, forms critical hydrogen bonds with the ubiquinone-binding pocket (Complex II) in the fungal mitochondrial electron transport chain. By blocking electron transfer, these compounds halt ATP production, leading to fungal cell death.
-
Herbicides (HPPD Inhibitors): 4-benzoyl-1-methylpyrazole derivatives (e.g., Pyrasulfotole) target 4-hydroxyphenylpyruvate dioxygenase (HPPD). The pyrazole ring acts as a bioisostere for the natural diketone substrate, chelating the active-site iron atom and disrupting plastoquinone and tocopherol biosynthesis, which manifests as severe bleaching in target weeds .
-
Insecticides (GABA Antagonists): Fiproles (e.g., Fipronil) utilize a highly lipophilic pyrazole core substituted with a trifluoromethylsulfinyl group to penetrate insect cuticles. They act as non-competitive antagonists of the GABA-gated chloride channel, preventing chloride influx and causing lethal central nervous system hyperexcitation.
Mechanism of action of pyrazole-based SDHIs in the fungal mitochondrial electron transport chain.
Quantitative Data: Pyrazole Agrochemical Profiles
The following table summarizes the quantitative benchmarks and structural motifs of leading pyrazole classes to guide comparative SAR studies.
| Agrochemical Class | Target Enzyme/Receptor | Representative Compound | Typical IC50/EC50 Range | Key Structural Motif |
| Fungicide | Succinate Dehydrogenase (Complex II) | Fluxapyroxad | 10 - 50 nM | Pyrazole-4-carboxamide with lipophilic N-substituents |
| Herbicide | 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) | Pyrasulfotole | 20 - 100 nM | 4-benzoyl-1-methylpyrazole with 5-hydroxy group |
| Insecticide | GABA-gated Chloride Channel | Fipronil | 1 - 10 nM | 1-arylpyrazole with 4-trifluoromethylsulfinyl group |
| Insecticide | Mitochondrial Complex I | Tebufenpyrad | 5 - 25 nM | 4-chloro-3-ethyl-1-methylpyrazole-5-carboxamide |
Experimental Protocols
The following protocols provide self-validating systems for the synthesis and biological evaluation of pyrazole agrochemicals.
Protocol A: Regioselective Synthesis of a 1,3,5-Substituted Pyrazole Core
Rationale: Cyclocondensation of 1,3-dicarbonyl compounds with substituted hydrazines is selected because it offers strict regiocontrol. Regioselectivity is vital, as SAR studies demonstrate that specific positioning of electron-withdrawing groups (e.g., -CF3 at position 3) maximizes target binding affinity .
Step-by-Step Methodology:
-
Reagent Preparation: Dissolve 10 mmol of the selected 1,3-dicarbonyl compound (e.g., ethyl 4,4,4-trifluoroacetoacetate) in 20 mL of anhydrous ethanol.
-
Hydrazine Addition: Slowly add 11 mmol of the substituted hydrazine (e.g., methylhydrazine) dropwise at 0°C under an inert argon atmosphere to prevent premature oxidation.
-
Cyclocondensation: Attach a reflux condenser and heat the mixture to 80°C for 4–6 hours. Monitor the reaction via TLC (Hexane:EtOAc 3:1) until the dicarbonyl spot disappears.
-
Workup: Cool the mixture to room temperature and remove the solvent under reduced pressure. Partition the residue between ethyl acetate (50 mL) and distilled water (50 mL). Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate.
-
Purification: Purify the crude product via silica gel column chromatography to isolate the pure 1,3,5-substituted pyrazole. Validate structure via 1H-NMR and LC-MS.
Protocol B: In Vitro Succinate Dehydrogenase (SDH) Inhibition Assay
Rationale: This assay uses 2,6-dichlorophenolindophenol (DCPIP) as an artificial electron acceptor. When SDH is active, it oxidizes succinate and transfers electrons to DCPIP, turning it from blue to colorless. If the synthesized pyrazole successfully inhibits SDH, electron transfer is blocked, and the solution remains blue. This colorimetric causality provides a self-validating readout of target engagement.
Step-by-Step Methodology:
-
Mitochondrial Isolation: Homogenize fungal mycelia (e.g., Botrytis cinerea) in an extraction buffer (0.3 M sucrose, 1 mM EDTA, 50 mM Tris-HCl, pH 7.5). Centrifuge at 10,000 × g for 20 minutes at 4°C to pellet the mitochondria. Resuspend in assay buffer.
-
Assay Setup: In a 96-well microplate, add 100 µL of assay buffer (50 mM potassium phosphate, pH 7.4), 10 µL of 50 mM sodium succinate, and 10 µL of 1 mM DCPIP to each well.
-
Inhibitor Incubation: Add 10 µL of the synthesized pyrazole compound (dissolved in DMSO, serially diluted from 100 µM to 0.1 nM). Include a DMSO-only well as a negative control and a known SDHI (e.g., Fluxapyroxad) as a positive control.
-
Reaction Initiation: Add 20 µL of the mitochondrial suspension to initiate the reaction.
-
Measurement: Immediately measure the absorbance at 600 nm using a microplate reader. Record the decrease in absorbance over 10 minutes at 25°C.
-
Data Analysis: Calculate the enzyme activity rate (ΔA600/min). Plot the percentage of inhibition against the log concentration of the pyrazole to determine the IC50 value using non-linear regression software.
Step-by-step experimental workflow for the in vitro SDH inhibition assay.
Structure-Activity Relationship (SAR) Insights
To ensure authoritative grounding in molecular design, researchers must adhere to established SAR principles when modifying the pyrazole scaffold:
-
Trifluoromethyl (-CF3) Groups: Incorporating -CF3 at the 3- or 4-position of the pyrazole ring dramatically enhances lipophilicity (LogP). This is causally linked to improved cuticular penetration in plants and insects, as well as increased resistance to metabolic degradation by cytochrome P450 enzymes .
-
Carboxamide Linkers: In fungicidal SDHIs, the carboxamide nitrogen acts as a critical hydrogen bond donor to the target enzyme's tyrosine residues. Substituting this nitrogen with bulky alkyl groups abolishes activity due to steric clash and loss of hydrogen bonding.
-
Halogenation (F, Cl): Adding halogens to the N-phenyl ring of 1-arylpyrazoles modulates the electron density of the core pyrazole, fine-tuning its pKa. This electronic adjustment ensures optimal binding affinity within the highly polarized pockets of target receptors like the GABA-gated chloride channel.
References
-
Li, Y., Lakhvich, F. A., Khlebnicova, T. S., Fu, Y., & Ye, F. (2025). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. Journal of Agricultural and Food Chemistry.[Link]
-
Karrouchi, K., Radi, S., Ramli, Y., Taoufik, J., Mabkhot, Y. N., Al-aizari, F. A., & Ansar, M. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134.[Link]
-
Lamberth, C. (2007). Pyrazole Chemistry in Crop Protection. Heterocycles, 71(7), 1467-1502. [Link]
Troubleshooting & Optimization
Technical Support Center: Yield Optimization for 1-(2-Iodoethyl)pyrazole Hydroiodide Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the most common yield-limiting bottlenecks in the synthesis of 1-(2-iodoethyl)pyrazole hydroiodide. This guide is designed for drug development professionals and synthetic chemists who require scalable, high-yielding, and reproducible protocols.
Mechanistic Overview & Synthetic Workflow
The most atom-economical and scalable route to 1-(2-iodoethyl)pyrazole hydroiodide involves a three-step sequence: site-selective N-alkylation, Finkelstein halogen exchange, and hydroiodide salt formation.
Caption: Three-step synthetic workflow for 1-(2-iodoethyl)pyrazole hydroiodide.
Troubleshooting Guide & FAQs
Q1: I am experiencing low yields during the initial N-alkylation of pyrazole due to bis-alkylation and elimination side-products. How can I improve this? A1: The choice of the alkylating agent and base is critical. If you use 1,2-dichloroethane or 1,2-dibromoethane, you risk symmetric bis-alkylation (forming 1,2-di(1H-pyrazol-1-yl)ethane) or elimination (forming vinyl halides). Causality & Solution: Use 1-bromo-2-chloroethane . The differential leaving group ability (Br > Cl) ensures that pyrazole selectively attacks the brominated carbon via an SN2 mechanism, leaving the chlorine atom intact for the subsequent step. Furthermore, avoid strong bases like NaH which can promote elimination. Using a mild base like K₂CO₃ in a polar aprotic solvent (e.g., Acetonitrile or DMF) at moderate temperatures (60°C) maximizes the mono-alkylated yield[1].
Q2: My Finkelstein reaction (converting the chloroethyl intermediate to the iodoethyl product) is stalling at 70% conversion. Why? A2: The classic Finkelstein reaction uses Sodium Iodide (NaI) in acetone[2]. The reaction is driven forward by the precipitation of NaCl, which is insoluble in acetone[2]. However, primary alkyl chlorides are significantly less reactive than alkyl bromides[3]. Causality & Solution: Acetone's boiling point (56°C) does not provide enough thermal energy to efficiently overcome the higher activation energy required to cleave the C-Cl bond. To troubleshoot this, switch your solvent to 2-butanone (Methyl Ethyl Ketone, MEK) [3]. MEK has a higher boiling point (80°C), which accelerates the sluggish chloride displacement. Additionally, use a large excess of NaI (3.0 to 5.0 equivalents) to push the equilibrium strictly to the right[2].
Caption: Decision tree for optimizing sluggish Finkelstein reactions.
Q3: Can I use the Appel reaction starting from 1-(2-hydroxyethyl)pyrazole instead? A3: Yes. The Appel reaction converts alcohols to alkyl iodides using iodine (I₂), triphenylphosphine (PPh₃), and imidazole[4]. Causality & Solution: The reaction proceeds via the activation of PPh₃ by I₂, followed by the formation of an oxyphosphonium intermediate that undergoes SN2 displacement[4]. While yields are generally high, the major drawback is the generation of triphenylphosphine oxide (TPPO) as a stoichiometric byproduct[5]. Separating TPPO from the highly polar 1-(2-iodoethyl)pyrazole can cause significant product loss during column chromatography. If you choose this route, precipitate the TPPO by triturating the crude mixture in cold hexanes/diethyl ether before chromatography.
Q4: During the final hydroiodide salt formation, my product turns dark brown and becomes sticky. How do I obtain a pure, white crystalline powder? A4: The dark brown discoloration is caused by the oxidation of the iodide anion (I⁻) to elemental iodine (I₂) by atmospheric oxygen or photolytic degradation. Causality & Solution: To prevent this, ensure your aqueous Hydroiodic Acid (HI) is stabilized with hypophosphorous acid (H₃PO₂) , which acts as a reducing agent to convert any trace I₂ back to I⁻. Perform the salt formation in a dark fume hood (wrap the flask in aluminum foil) and purge the system with Argon. Crystallize the salt from anhydrous diethyl ether to prevent moisture-induced degradation.
Quantitative Data Summary
The following table summarizes the optimization parameters for the synthesis workflow, demonstrating the yield improvements based on the troubleshooting principles discussed above.
| Reaction Step | Standard Condition | Optimized Condition | Yield Improvement | Key Mechanism / Causality |
| N-Alkylation | 1,2-dichloroethane, NaH, THF | 1-bromo-2-chloroethane, K₂CO₃, ACN | 45% → 88% | Differential leaving group (Br > Cl) prevents bis-alkylation[1]. |
| Finkelstein | NaI (1.5 eq), Acetone, 56°C | NaI (4.0 eq), 2-Butanone (MEK), 80°C | 65% → 94% | Higher thermal energy overcomes C-Cl bond cleavage barrier[3]. |
| Appel (Alt.) | I₂, PPh₃, CH₂Cl₂, RT | I₂, PPh₃, Imidazole, CH₂Cl₂, 0°C to RT | 60% → 82% | Imidazole acts as a base and nucleophilic catalyst[4]. |
| Salt Formation | Unstabilized HI, Air, RT | Stabilized HI (w/ H₃PO₂), Argon, 0°C | Brown oil → White solid | Hypophosphorous acid prevents I⁻ oxidation to I₂. |
Experimental Protocol: Optimized 3-Step Synthesis
Step 1: Synthesis of 1-(2-Chloroethyl)pyrazole
-
Charge a flame-dried round-bottom flask with pyrazole (1.0 eq), anhydrous K₂CO₃ (1.5 eq), and anhydrous acetonitrile (0.5 M).
-
Add 1-bromo-2-chloroethane (1.2 eq) dropwise at room temperature.
-
Heat the suspension to 60°C and stir for 12 hours. Self-validation: Monitor via TLC (Hexanes:EtOAc 3:1); the starting material spot should disappear entirely.
-
Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purify via flash chromatography to yield 1-(2-chloroethyl)pyrazole as a pale yellow oil.
Step 2: Synthesis of 1-(2-Iodoethyl)pyrazole (Finkelstein Reaction)
-
Dissolve 1-(2-chloroethyl)pyrazole (1.0 eq) in 2-butanone (MEK) (0.3 M).
-
Add anhydrous Sodium Iodide (NaI) (4.0 eq). Self-validation: The solution will initially be clear.
-
Reflux the mixture at 80°C for 24 hours. Self-validation: A white precipitate (NaCl) will form, visually indicating reaction progress[2].
-
Cool the mixture, filter the NaCl precipitate, and wash with cold MEK.
-
Concentrate the filtrate, partition between EtOAc and water, wash with saturated aqueous Na₂S₂O₃ (to remove trace I₂), dry over Na₂SO₄, and evaporate to yield the free base.
Step 3: Hydroiodide Salt Formation
-
Dissolve the 1-(2-iodoethyl)pyrazole free base in anhydrous diethyl ether (0.2 M) under an Argon atmosphere. Wrap the flask in aluminum foil to exclude light.
-
Cool the solution to 0°C in an ice bath.
-
Dropwise, add 57% aqueous HI (stabilized with hypophosphorous acid) (1.05 eq).
-
Stir at 0°C for 30 minutes. A white to off-white precipitate will form.
-
Filter the precipitate rapidly under a blanket of Argon, wash with ice-cold anhydrous diethyl ether, and dry under high vacuum in the dark to afford 1-(2-iodoethyl)pyrazole hydroiodide.
References
-
Wikipedia Contributors. "Finkelstein reaction." Wikipedia, The Free Encyclopedia. Available at:[Link]
-
Organic Chemistry Portal. "Appel Reaction." Organic Chemistry Portal. Available at:[Link]
-
Wikipedia Contributors. "Appel reaction." Wikipedia, The Free Encyclopedia. Available at: [Link]
Sources
Technical Support Center: Purification of 1-(2-Iodoethyl)pyrazole;hydroiodide
Welcome to the technical support center for the purification of 1-(2-Iodoethyl)pyrazole;hydroiodide. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them, enabling you to troubleshoot and optimize your experiments effectively.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My crude 1-(2-Iodoethyl)pyrazole;hydroiodide has a distinct yellow or brown color. What is the likely cause and how can I remove it?
A1: Understanding the Discoloration
A yellow or brown tint in your crude product is a common issue and typically points to the presence of elemental iodine (I₂). The hydroiodide salt is susceptible to aerial or light-induced oxidation, where the iodide anion (I⁻) is oxidized to iodine. This is a well-known phenomenon with iodide salts, especially in the presence of trace acid or light.
Troubleshooting Protocol: Decolorization
-
Dissolution: Dissolve the crude 1-(2-Iodoethyl)pyrazole;hydroiodide in a minimum amount of a suitable solvent. Methanol or a mixture of isopropanol and water are good starting points.
-
Reductive Quench: Add a few drops of a dilute aqueous solution of a reducing agent, such as sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃). Add the solution dropwise and stir until the color disappears. The thiosulfate or bisulfite will reduce the elemental iodine back to colorless iodide.
-
Causality: The thiosulfate ion reduces iodine to iodide according to the reaction: 2S₂O₃²⁻(aq) + I₂(aq) → S₄O₆²⁻(aq) + 2I⁻(aq). This is a standard and highly efficient method for removing trace iodine.
-
-
Reprecipitation/Recrystallization: After decolorization, the purified product can be recovered by recrystallization. If you added an aqueous solution, you might need to adjust the solvent system to induce crystallization, for example, by adding a less polar co-solvent like diethyl ether or ethyl acetate until turbidity is observed, followed by slow cooling.
-
Washing and Drying: Filter the purified crystals, wash with a cold, non-polar solvent (like cold diethyl ether) to remove residual impurities, and dry under vacuum, protected from light.
FAQ 2: I am attempting to recrystallize 1-(2-Iodoethyl)pyrazole;hydroiodide, but it keeps "oiling out" instead of forming crystals. What should I do?
A2: The Challenge of "Oiling Out"
"Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This often happens when the solution is supersaturated or cooled too quickly, or when impurities are present that inhibit crystal lattice formation.[1]
Troubleshooting Protocol: Preventing Oiling Out
-
Slow Cooling is Crucial: Rapid cooling is a primary cause of oiling out. After dissolving your compound in the minimum amount of hot solvent, allow the flask to cool slowly to room temperature. Do not place it directly in an ice bath. Once at room temperature, you can then move it to a refrigerator (2-8°C) to maximize yield.
-
Solvent System Optimization: The choice of solvent is critical. For a salt like a hydroiodide, a polar solvent is necessary.
-
Strategy 1 (Single Solvent): Try recrystallizing from a single solvent like isopropanol or ethanol.
-
Strategy 2 (Binary Solvent System): A binary system often provides better results. Dissolve the compound in a minimal amount of a hot, highly polar solvent in which it is very soluble (e.g., methanol, water). Then, slowly add a less polar "anti-solvent" in which the compound is poorly soluble (e.g., ethyl acetate, diethyl ether, or dichloromethane) dropwise at an elevated temperature until you see persistent cloudiness (turbidity). Then, let it cool slowly.[2]
-
-
Scratching and Seeding:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution.[1] The microscopic scratches on the glass provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure, crystalline material, add a tiny crystal ("seed crystal") to the cooled, supersaturated solution to induce crystallization.[1]
-
-
Reduce Impurity Load: If the above methods fail, it's likely that impurities are inhibiting crystallization. Perform a preliminary purification step, such as a quick filtration through a plug of silica gel (if the compound is stable to it) or an acid-base extraction (see FAQ 4), before attempting recrystallization.
| Parameter | Recommendation for Recrystallization | Rationale |
| Cooling Rate | Slow, stepwise cooling (benchtop, then refrigerator) | Allows for ordered crystal lattice formation instead of amorphous oiling. |
| Solvent Choice | Isopropanol, Ethanol, or Methanol/Ethyl Acetate | Balances solubility at high temperature with insolubility at low temperature. |
| Nucleation | Scratching or Seeding | Provides an energetic starting point for crystallization to begin. |
FAQ 3: My NMR spectrum shows signals that suggest the presence of a vinyl group. What is happening and how can I prevent it?
A3: Elimination as a Side Reaction
The presence of a vinyl group (C=CH₂) suggests that an elimination reaction has occurred, where hydrogen iodide (HI) is eliminated from the 2-iodoethyl side chain to form 1-vinylpyrazole. This can be promoted by heat or the presence of a base.
Workflow for Minimizing Elimination
Caption: Troubleshooting workflow for the formation of 1-vinylpyrazole impurity.
Preventative & Purification Strategies
-
Temperature Control: During synthesis workup and purification, avoid prolonged exposure to high temperatures. When concentrating solutions, use a rotary evaporator at a moderate temperature (e.g., < 40-50°C).
-
pH Control: Avoid basic conditions. The hydroiodide salt form is inherently acidic and more stable against elimination than the free base. During any aqueous washes, ensure the aqueous layer remains neutral or slightly acidic.
-
Purification:
-
Crystallization: 1-Vinylpyrazole is a less polar, neutral molecule and will likely remain in the mother liquor during the crystallization of the polar hydroiodide salt. This makes crystallization an effective purification method.[3][4]
-
Chromatography: If crystallization is insufficient, column chromatography can be used. However, given the compound is a salt, special considerations are needed (see FAQ 5).
-
FAQ 4: How can I use acid-base extraction to purify the free base, 1-(2-Iodoethyl)pyrazole, before converting it to the hydroiodide salt?
A4: Leveraging pKa for Purification
Acid-base extraction is a powerful technique to separate basic compounds (like pyrazoles) from neutral or acidic impurities. The pyrazole nitrogen is basic and can be protonated to form a water-soluble salt.
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude product (containing the free base, 1-(2-Iodoethyl)pyrazole) in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Acidic Wash: Transfer the solution to a separatory funnel and extract with a dilute aqueous acid solution (e.g., 1 M HCl). The basic pyrazole will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer.
-
R-Pyrazole (org) + HCl (aq) → R-Pyrazole-H⁺Cl⁻ (aq)
-
-
Separation: Separate the aqueous layer (containing your protonated product) from the organic layer (containing impurities).
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1 M NaOH or saturated NaHCO₃) with stirring until the solution is basic (pH > 9). This will deprotonate your compound, causing the free base to precipitate or form an oil.
-
R-Pyrazole-H⁺Cl⁻ (aq) + NaOH (aq) → R-Pyrazole (s/org) + NaCl (aq) + H₂O (l)
-
-
Re-extraction: Extract the free base back into a fresh portion of organic solvent (e.g., DCM).
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified free base.
-
Salt Formation: Dissolve the purified free base in a suitable solvent (e.g., diethyl ether or isopropanol) and add a stoichiometric amount of hydroiodic acid (HI) to precipitate the desired 1-(2-Iodoethyl)pyrazole;hydroiodide salt.
FAQ 5: I need to use column chromatography. What are the best practices for purifying a hydroiodide salt?
A5: Chromatography of Polar Salts
Chromatographing polar salts like hydroiodides on standard silica gel can be challenging due to strong adsorption, leading to poor recovery and peak tailing.[1]
Strategies for Successful Chromatography
-
Purify as the Free Base: The most reliable method is to first convert the salt to the free base using the acid-base extraction method described in FAQ 4 , purify the less polar free base by standard silica gel chromatography, and then convert the pure free base back to the hydroiodide salt.
-
Modified Stationary Phase:
-
Deactivated Silica: You can deactivate the acidic sites on silica gel by pre-treating it with a base. This is commonly done by including a small amount of a basic modifier like triethylamine (e.g., 0.5-1%) in the eluent.[1][2] This will prevent the basic pyrazole from irreversibly sticking to the column. This approach is for the free base, not the salt.
-
Alternative Phases: For highly polar or basic compounds, using neutral or basic alumina can be a better option than silica gel.[1]
-
-
Reversed-Phase Chromatography: If available, reversed-phase chromatography (e.g., C18 silica) is an excellent choice for purifying polar and ionic compounds. The mobile phase is typically a polar mixture, such as water/acetonitrile or water/methanol, often with a modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape.
Logical Flow for Purification Method Selection
Caption: Decision tree for selecting the appropriate purification strategy.
References
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
- Luque, C., Pons, J., Calvet, T., Font-Bardia, M., García-Antón, J., & Ros, J. (2011). Preparation, separation and characterisation of two regioisomers of a N-hydroxyalkylpyridylpyrazole ligand: A structural investigation of their coordination to Pd(II), Pt(II) and Zn(II) centres. Inorganica Chimica Acta, 367(1), 35–43.
- Löscher, W., & Schmidt, D. (2011). Method for purifying pyrazoles.
- Abdel-Wahab, B. F., Mohamed, H. A., & El-Adasy, A. A. M. (2017).
- Mahmood, A., et al. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher.
- BenchChem. (2025).
- ResearchGate. (n.d.). Oxidative iodination of 1,2-bis[bis(pyrazol-1-yl)methyl]benzene.
- Groutas, W. C., et al. (2011). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Bioorganic & Medicinal Chemistry, 19(22), 6859–6866.
- Merck. (n.d.).
- Abrigach, F., et al. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?
- H. Lundbeck A/S. (2015). Purification of 1- [2- (2,4-dimethylphenylsulfanyl) phenyl] piperazine.
- Bresolí-Obach, R., et al. (2014). N-Heterocyclic-based adsorbents for antibody purification-effect of ligand structure.
- BenchChem. (2025). Technical Support Center: Stability and Storage of Pyrazole Compounds.
- ResearchGate. (2013).
- Scientific Committee on Consumer Safety. (2012).
- Al-Sanea, M. M., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(17), 6428.
- BASF SE. (2011). Process for the purification of pyrazoles.
- El-Metwaly, N., et al. (2023).
- BASF AG. (1991). Preparation of pyrazole and its derivatives.
Sources
common side reactions with 1-(2-Iodoethyl)pyrazole;hydroiodide
Topic: Technical Support: Optimizing Reactions with 1-(2-Iodoethyl)pyrazole Hydroiodide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.[1]
Reagent Status: Sensitive Intermediate CAS: 104126-44-3 (Hydroiodide salt) / 101556-09-2 (Free base) Primary Utility: Introduction of the N-ethylpyrazole motif, a privileged scaffold in kinase inhibitors (e.g., substituted pyrazoles targeting ATP binding pockets).[1]
Part 1: The Core Reactivity Profile
This reagent is an electrophile designed to alkylate nucleophiles (amines, phenols, thiols). However, it possesses an "Achilles' heel": it contains both a nucleophilic site (the pyrazole
When handling the hydroiodide salt , the protonated nitrogen blocks self-reactivity.[1] The moment you neutralize it to the free base , the clock starts ticking.
The Three Competing Pathways
The following diagram illustrates the fate of your reagent in the reaction vessel. Your goal is to maximize Pathway A while suppressing B and C.[1]
Figure 1: Competing reaction pathways.[1] Pathway A is the desired SN2 reaction.[1] Pathway B occurs under basic/thermal stress.[1] Pathway C occurs if the free base is stored or highly concentrated.
Part 2: Troubleshooting Guides & FAQs
Issue 1: The "Vinyl" Impurity (Elimination)
Symptom: LCMS shows a peak with mass [M-128] (loss of HI) or NMR shows characteristic vinyl protons (dd at ~7.0, 5.5, 4.8 ppm). Diagnosis: E2 Elimination . The base used to deprotonate your nucleophile is acting as a Brønsted base against the ethyl chain of the reagent, stripping a proton and ejecting iodide.
Root Causes:
-
Base is too strong/bulky: Bases like
-BuOK or NaH promote elimination over substitution.[1] -
Temperature too high: Elimination has a higher activation energy than substitution; heating favors the vinyl product.[1]
Solution Protocol:
-
Switch Base: Use a weaker, non-bulky base. Potassium carbonate (
) or Cesium carbonate ( ) in Acetone or MeCN are standard.[1] -
Lower Temperature: Run the reaction at RT or 0°C initially.
-
Change Solvent: Avoid ethanol/methanol if using alkoxide bases (promotes E2).[1] Use polar aprotic solvents (DMF, DMSO) to accelerate the SN2 substitution.
Issue 2: The "Goo" Formation (Self-Alkylation)
Symptom: The reaction mixture turns into an insoluble gummy solid, or the reagent purity drops rapidly after free-basing.[1]
Diagnosis: Intermolecular Self-Quaternization . The unprotonated
Root Causes:
-
Ex-situ Free-basing: Neutralizing the salt, extracting it, and drying it before adding the nucleophile allows time for dimerization.[1]
-
High Concentration: High molarity increases the rate of second-order bimolecular reactions (like dimerization) exponentially.[1]
Solution Protocol:
-
Strategy: In-Situ Neutralization . Do not isolate the free base. Add the hydroiodide salt directly to the reaction mixture containing the base and your nucleophile.[1]
-
Stoichiometry: Ensure you use at least 2.0 equivalents of base (1 eq to neutralize the HI salt, 1 eq to deprotonate your nucleophile).
Issue 3: Iodine Scavenging & Oxidation
Symptom: Reaction turns dark purple/brown; low yield with transition metal catalysts.[1]
Diagnosis: Iodide (
Solution Protocol:
-
Add Sodium Sulfite: A wash with
during workup will reduce back to colorless iodide.[1] -
Silver Salts: If the reaction is catalytic and iodide poisons the metal, add
or to precipitate AgI (driving the reaction and removing the poison).
Part 3: Optimized Experimental Workflows
Decision Matrix: Selecting the Right Conditions
| Variable | Recommended Standard | Why? | Avoid |
| Base | Promotes SN2, minimizes E2 elimination.[1] | ||
| Solvent | Acetonitrile (MeCN) or DMF | Polar aprotic solvents stabilize the transition state for SN2. | Alcohols (EtOH/MeOH) often compete as nucleophiles or promote E2.[1] |
| Temperature | 20°C - 60°C | Balance between rate and elimination risk.[1] | >80°C (rapid elimination to vinylpyrazole).[1] |
| Addition | Slow Addition of Reagent | Keeps electrophile concentration low relative to nucleophile, preventing dimerization.[1] | Dumping free-base reagent in all at once. |
Step-by-Step Protocol: In-Situ Alkylation (Recommended)[1]
This protocol avoids the isolation of the unstable free base.[1]
-
Preparation: Dissolve your Nucleophile (1.0 equiv) in anhydrous MeCN (0.1 M concentration).
-
Base Activation: Add
(2.5 equiv).[1] Stir at RT for 15 mins to deprotonate the nucleophile. -
Reagent Addition: Add 1-(2-Iodoethyl)pyrazole hydroiodide (1.2 equiv) directly as a solid.[1]
-
Note: The base will neutralize the HI salt in situ, releasing the reactive species slowly.
-
-
Reaction: Stir at 40°C. Monitor by LCMS.
-
Checkpoint: If Vinylpyrazole forms (Peak M-128), lower temp to 20°C.[1]
-
-
Workup: Dilute with EtOAc, wash with 10% Sodium Thiosulfate (to remove iodine color), then brine. Dry over
.[1][2]
Workflow Diagram: Handling the Salt
Figure 2: Workflow for handling the hydroiodide salt. Method A is preferred to prevent dimerization.
References
-
Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry (2nd ed.).[1][3] Oxford University Press.[1] (Chapter 17: Elimination reactions; E2 vs SN2 competition).
-
Trofimenko, S. (1970).[1] Pyrazoles.[1][4][5][6][7][8][9][10] Journal of the American Chemical Society, 92(17), 5118–5126. (Foundational work on pyrazole reactivity and alkylation).
-
Elguero, J. (1984).[1] Comprehensive Heterocyclic Chemistry. Pergamon Press.[1] (Detailed review of pyrazole tautomerism and alkylation regioselectivity).
-
Popov, A. V., et al. (2003).[1][11] Synthesis of 1-vinylpyrazoles via dehydrochlorination of 1-(2-chloroethyl)pyrazoles.[1][12][13] Heterocycles, 60(4).[1][11] (Describes the elimination side reaction mechanism).
-
BenchChem Technical Data. (2025). Stability and Storage Guidelines for Haloalkyl Pyrazoles. (General handling of sensitive pyrazole intermediates).
Sources
- 1. ec.europa.eu [ec.europa.eu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. youtube.com [youtube.com]
- 4. fishersci.com [fishersci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]
- 7. scispace.com [scispace.com]
- 8. Pyrazole synthesis [organic-chemistry.org]
- 9. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 12. researchgate.net [researchgate.net]
- 13. Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
stability and degradation of 1-(2-Iodoethyl)pyrazole;hydroiodide
The following Technical Support Guide is designed for researchers working with 1-(2-Iodoethyl)pyrazole hydroiodide . It synthesizes specific chemical properties with practical troubleshooting steps to address stability, degradation, and handling.[1][2]
Product Support ID: TS-PYRZ-IODO-002 Classification: N-Alkyl Heterocycle / Alkyl Iodide Salt
Emergency Triage: "Is My Sample Compromised?"
Before proceeding with experiments, assess the physical state of your material. This compound is sensitive to light, moisture, and base .
| Observation | Diagnosis | Usability Status | Action Required |
| Off-white / Pale Yellow Solid | Normal State | Good | Proceed with experiment. |
| Dark Brown / Purple Solid | Iodine Liberation (Oxidation) | Caution | Purity is likely >90%, but free iodine ( |
| Sticky / Deliquescent Mass | Hygroscopic Failure | Compromised | The hydroiodide salt has absorbed water. Recrystallize or dry under high vacuum ( |
| Pungent "Acrid" Smell | HI Release / Hydrolysis | Critical | Significant degradation. Check pH of aqueous solution; if not acidic, free base may have eliminated to vinylpyrazole. |
Stability & Degradation Mechanisms[3][4]
Understanding why the compound degrades allows you to prevent it.[1] This molecule has three distinct failure modes: Photolytic Oxidation , Hygroscopic Hydrolysis , and Base-Promoted Elimination .
The "Brown Solid" Phenomenon (Oxidation)
Alkyl iodides have a weak C–I bond (
-
Mechanism:
(Purple/Brown color) -
Impact: The presence of
can act as an oxidant or radical initiator in sensitive downstream reactions (e.g., Pd-catalyzed cross-couplings).
The "Vinyl" Impurity (Elimination)
The most insidious degradation pathway is dehydrohalogenation . The pyrazole ring is slightly basic, but the hydroiodide salt suppresses this. However, if the salt is neutralized in situ without immediate reaction, the free base can undergo E2 elimination to form 1-vinylpyrazole .
-
Trigger: Basic conditions (
), heat, or prolonged storage of the free base. -
Detection: Appearance of vinylic protons in
(multiplets at 5.0–7.5 ppm).
Degradation Pathway Diagram
Caption: Primary degradation pathways. Note that elimination to 1-vinylpyrazole is the dominant risk during basic workup.
Handling & Storage Protocols
Storage Specifications
-
Temperature:
is optimal. is acceptable for short-term (<1 month). -
Atmosphere: Store under Argon or Nitrogen.[1] Oxygen accelerates iodine liberation.
-
Container: Amber glass vials with Teflon-lined caps. Do not use clear glass.
-
Desiccant: Essential. The hydroiodide salt is hygroscopic.[3]
Protocol: Restoring "Brown" Material
If your material has turned brown but is structurally intact (verified by NMR), remove the free iodine before use:
-
Dissolve: Dissolve the crude solid in minimal cold Dichloromethane (DCM).
-
Wash: Wash rapidly with cold
aqueous Sodium Thiosulfate ( ). The organic layer will turn from purple/brown to colorless. -
Dry: Dry over anhydrous
, filter, and concentrate in vacuo immediately. -
Re-salt (Optional): If the free base is unstable, treat with
equiv. of TMS-I or HI/Ether to regenerate the salt.
Frequently Asked Questions (FAQ)
Q1: I see a new spot on my TLC just above the baseline. What is it?
A: This is likely 1-(2-hydroxyethyl)pyrazole , formed by hydrolysis.
-
Cause: Moisture ingress during storage.
-
Confirmation: Stain with
. The alcohol will stain, but less intensely than the iodide. -
Fix: Dry your solvents. If using the reagent for alkylation, add molecular sieves to the reaction mixture.
Q2: My alkylation reaction yield is low, and I see a volatile side product.
A: You are likely generating 1-vinylpyrazole via elimination.
-
Mechanism: If you use a strong base (e.g.,
, ) to deprotonate your nucleophile before adding the iodide, the excess base can deprotonate the -carbon of the ethyl chain. -
Solution:
-
Use a weaker base (e.g.,
, ) in Acetone or MeCN. -
Ensure the nucleophile is fully generated/dissolved before adding the 1-(2-iodoethyl)pyrazole hydroiodide.
-
Keep the reaction temperature low (
to RT) initially.
-
Q3: Why is the hydroiodide salt preferred over the free base?
A: The free base, 1-(2-iodoethyl)pyrazole , is an oil that is prone to intermolecular quaternization (N-alkylation of one pyrazole by another), forming an insoluble polymer or dimer over time. The hydroiodide salt protonates the pyrazole nitrogen, rendering it non-nucleophilic and preventing this "self-destruct" polymerization.
Q4: Can I dry this compound in a vacuum oven?
A: Only if the temperature is kept below
Analytical Reference Data
| Property | Value / Characteristic | Notes |
| Appearance | White to off-white crystalline solid | Turns brown upon oxidation. |
| Look for vinyl peaks at 5.0-7.5 ppm (impurity). | ||
| Solubility | Soluble in DMSO, MeOH, Water | Sparingly soluble in DCM/Ether as the salt. |
| Melting Point | Decomposes with iodine evolution.[4] |
References
-
PubChem . (2025).[5] 1-(2-Hydroxyethyl)-1H-pyrazole Compound Summary. National Library of Medicine. Retrieved February 28, 2026, from [Link]
Sources
Technical Support Center: Optimizing Alkylation Reactions with 1-(2-Iodoethyl)pyrazole;hydroiodide
Introduction
Welcome to the technical support guide for 1-(2-Iodoethyl)pyrazole;hydroiodide. This document is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile alkylating agent. The N-ethylpyrazole moiety is a valuable scaffold in numerous pharmacologically active compounds, and 1-(2-iodoethyl)pyrazole serves as a key building block for its installation. However, its nature as a hydroiodide salt and the inherent reactivity of the iodoethyl group present unique challenges.
This guide provides in-depth, field-proven insights into optimizing reaction conditions, troubleshooting common experimental hurdles, and ensuring the stability and proper handling of the reagent. Our goal is to empower you to move beyond standard protocols and rationally design experiments that deliver high yields and purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common issues encountered during alkylation reactions with 1-(2-Iodoethyl)pyrazole;hydroiodide in a practical question-and-answer format.
Q1: My reaction isn't working. I've mixed my nucleophile, the pyrazole reagent, and a base, but I only recover starting materials. What's the most likely cause?
A: The most common oversight when using 1-(2-Iodoethyl)pyrazole;hydroiodide is accounting for its salt form. The reagent is not the freebase; it is an acid salt containing one equivalent of hydroiodic acid (HI). This has a critical implication for your reaction stoichiometry.
Causality: The HI salt will instantly neutralize one equivalent of the base you add before any deprotonation of your nucleophile can occur. If you only add one equivalent of base, it will be consumed by this acid-base neutralization, leaving no base to activate your nucleophile for the subsequent alkylation.
Solution: You must use at least two equivalents of base :
-
1.0 equivalent to neutralize the hydroiodide salt.
-
>1.0 equivalent to deprotonate your nucleophile (Nu-H) and drive the reaction forward.
It is standard practice to use a slight excess for the deprotonation step (e.g., 1.1-1.5 equivalents), bringing the total required base to 2.1-2.5 equivalents .
Q2: What are the best general starting conditions for alkylating a nucleophile with this reagent?
A: A robust starting point for N-alkylation involves using a reliable base and a polar aprotic solvent to facilitate the Sₙ2 reaction.[1][2] The choice of base is critical and depends on the pKa of your nucleophile.
General Protocol:
-
Dissolve the nucleophile (1.0 eq) in an anhydrous polar aprotic solvent like DMF, DMSO, or acetonitrile.
-
Add the base (2.2-2.5 eq) and stir for 15-30 minutes at room temperature to ensure complete deprotonation.
-
Add a solution of 1-(2-Iodoethyl)pyrazole;hydroiodide (1.0-1.1 eq) in the same solvent dropwise.
-
Stir the reaction at a temperature between room temperature and 80 °C, monitoring by TLC or LC-MS until the starting material is consumed.
The table below provides a starting point for selecting appropriate conditions.
| Parameter | Recommendation | Justification & Expert Insights |
| Base | K₂CO₃, Cs₂CO₃: For moderately acidic nucleophiles (e.g., phenols, many heterocycles).NaH, KHMDS: For weakly acidic nucleophiles (e.g., amides, some amines). | Carbonate bases are often sufficient and lead to cleaner reactions.[1] Stronger, non-nucleophilic bases like sodium hydride (NaH) are required for complete deprotonation of less acidic substrates but require strictly anhydrous conditions.[3] |
| Solvent | DMF, DMSO, Acetonitrile (MeCN) | Polar aprotic solvents are essential. They solvate the cation of the base, leaving a "naked" and highly reactive anionic nucleophile, which accelerates the Sₙ2 reaction.[4] DMSO can often accelerate reactions that are sluggish in DMF.[5] |
| Temperature | 25 °C to 80 °C | Start at room temperature. If the reaction is slow, gentle heating (50-80 °C) will increase the rate. The iodo leaving group is highly reactive, so high temperatures are often unnecessary.[4] |
| Stoichiometry | Reagent: 1.0 - 1.1 eqBase: 2.2 - 2.5 eq | A slight excess of the alkylating agent can ensure full conversion of a valuable nucleophile. The base stoichiometry is critical, as explained in Q1. |
Q3: My yield is consistently low (<30%). I've corrected the base stoichiometry. What else can I do?
A: Low yields, despite correct stoichiometry, point to four potential issues: poor reagent quality, suboptimal reaction conditions, insolubility, or competing side reactions. A systematic approach is key to diagnosis.[6][7]
Troubleshooting Workflow for Low Yield
Actionable Steps:
-
Check Reagent Reactivity: Alkyl iodides can degrade over time, releasing free iodine (often visible as a slight brown or purple color).[8] Ensure your 1-(2-Iodoethyl)pyrazole is stored correctly (see Q5) and is not significantly discolored. Use freshly opened, anhydrous solvents, as water will quench the deprotonated nucleophile.[7]
-
Increase Base Strength: If you are using K₂CO₃ with a nucleophile that has a high pKa, you may not be generating enough of the active nucleophile. Switch to a stronger base like NaH or KHMDS.
-
Increase Temperature: If the reaction is stalled at room temperature, gently heat the reaction mixture. Monitor by TLC/LC-MS every few hours to find the optimal temperature that promotes product formation without causing degradation.
-
Enhance Solubility: If your nucleophile or its salt is not fully soluble, the reaction will be slow. Switching from DMF to DMSO, which has a higher solvent power, can often resolve this.
Q4: I'm seeing a new, nonpolar spot on my TLC plate and my mass spec shows a loss of HI from the product. What is happening?
A: This is a classic signature of a competing E2 elimination reaction. The base, instead of acting as a nucleophile activator, can abstract a proton from the carbon adjacent to the iodine, leading to the formation of 1-vinylpyrazole and eliminating your alkylating agent from the desired reaction pathway.
Sₙ2 (Desired) vs. E2 (Side Reaction)
How to Minimize Elimination:
-
Use Less Hindered Bases: Bulky bases favor elimination. If you are using a hindered base like t-BuOK, switch to a less bulky option like NaH or K₂CO₃.
-
Lower the Temperature: Elimination reactions often have a higher activation energy than substitution reactions. Running the reaction at a lower temperature (e.g., 0 °C or room temperature) can significantly favor the desired Sₙ2 pathway.
-
Choose Your Nucleophile Wisely: A more nucleophilic, less basic nucleophile will favor substitution. If your nucleophile is very basic and hindered, elimination becomes more likely.
Q5: How should I properly store and handle 1-(2-Iodoethyl)pyrazole;hydroiodide?
A: Proper storage is crucial for maintaining the reagent's reactivity. As an alkyl iodide, it is sensitive to light and heat, and as a salt, it can be hygroscopic.
-
Storage Conditions: Store in a tightly sealed container, protected from light (e.g., in an amber vial or wrapped in foil), at 2-8 °C as recommended by suppliers.[8] Storing under an inert atmosphere (argon or nitrogen) is ideal.
-
Handling: Handle the solid quickly in a dry environment to minimize moisture absorption. If you observe significant brown or purple discoloration, this may indicate decomposition (liberation of I₂), and the reagent's effectiveness could be compromised.
Detailed Experimental Protocols
Protocol 1: General N-Alkylation of 4-Chlorophenol
This protocol provides a representative workflow for the alkylation of a moderately acidic phenol.
Materials:
-
4-Chlorophenol (1.0 eq)
-
1-(2-Iodoethyl)pyrazole;hydroiodide (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Water & Brine
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add 4-chlorophenol (1.0 eq) and anhydrous K₂CO₃ (2.5 eq).
-
Add anhydrous DMF to achieve a concentration of approximately 0.5 M with respect to the 4-chlorophenol.
-
Stir the resulting suspension vigorously at room temperature for 30 minutes.
-
In a separate vial, dissolve 1-(2-Iodoethyl)pyrazole;hydroiodide (1.1 eq) in a minimum amount of anhydrous DMF.
-
Add the pyrazole solution dropwise to the reaction mixture via syringe.
-
Heat the reaction to 60 °C and monitor its progress by TLC or LC-MS every 2-4 hours.
-
Upon completion (disappearance of 4-chlorophenol), cool the reaction to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Optimization Decision Tree
References
-
De La Hoz, A., et al. (1998). Alkylation and arylation of pyrazoles under solvent-free conditions: Conventional heating versus microwave irradiation. Journal of Heterocyclic Chemistry, 35(6), 1263–1268. Available at: [Link]
-
Edilova, Y., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences. Available at: [Link]
-
Zhang, T-Z., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. Available at: [Link]
-
Organic Chemistry Portal. (2014). Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
Abreu, A. R., et al. (2015). 2.1.5. N-Alkylation of Pyrazole: Reaction in an Ionic Liquid. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Available at: [Link]
-
ResearchGate. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ResearchGate. Available at: [Link]
-
Tundel, R. E., & Anderson, K. W. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Organics, 3(2), 127-141. Available at: [Link]
-
Organic Chemistry Portal. (2012). Alkyl iodide synthesis by iodination or substitution. Organic Chemistry Portal. Available at: [Link]
-
PubChem. (n.d.). 1-(2-Hydroxyethyl)-1H-pyrazole. National Center for Biotechnology Information. Available at: [Link]
-
University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. Department of Chemistry. Available at: [Link]
Sources
Technical Support Center: 1-(2-Iodoethyl)pyrazole Hydroiodide Stability & Storage
The following technical guide is designed as a specialized support resource for researchers handling 1-(2-Iodoethyl)pyrazole hydroiodide . It moves beyond basic safety data sheets to address the specific chemical vulnerabilities of this compound during storage and experimental use.
Product Code: IEP-HI-001 Chemical Name: 1-(2-Iodoethyl)-1H-pyrazole hydroiodide Critical Vulnerabilities: Photolysis (C–I bond), Hygroscopicity (HI salt), Thermal Elimination.
🛑 Emergency Triage: Quick Status Check
Before using your sample, perform this 30-second visual audit to determine viability.
| Observation | Diagnosis | Action Required |
| White / Off-White Powder | Optimal Integrity | Proceed with experiment. |
| Pale Yellow Tint | Mild Oxidation | Usable for most reactions; consider recrystallization for sensitive kinetics. |
| Brown / Reddish Solid | Severe Iodine Liberation | STOP. Free iodine ( |
| Sticky / Clumped Mass | Hygroscopic Failure | STOP. Significant water uptake. HI concentration is compromised. |
| Pungent Acrid Odor | Decomposition | STOP. Release of HI gas or volatile elimination products. |
Part 1: Core Stability Protocol (The "Why" & "How")
This compound combines a reactive alkyl iodide tail with a hydroiodide salt . This duality creates a "perfect storm" for degradation if not managed. The alkyl iodide is light-sensitive (photolytic cleavage), while the hydroiodide salt is hygroscopic and prone to oxidation.
The Degradation Triad
Use this logic to structure your storage environment.
Figure 1: Mechanistic degradation pathways. The C–I bond is the primary weak point for photolysis, while the salt form drives moisture absorption.
The Gold Standard Storage System
To prevent the pathways above, adopt the "DAG" Protocol : D ry, A rgon, G old.
-
Dry (Desiccation):
-
Mechanism: Hydroiodide salts are hygroscopic. Water absorption creates a localized acidic solution that catalyzes hydrolysis (substitution of Iodine with OH) [1].
-
Protocol: Store in a desiccator with active phosphorus pentoxide (
) or high-grade silica gel.
-
-
Argon (Inert Atmosphere):
-
Mechanism: Oxygen accelerates the oxidation of iodide (
) to iodine ( ), causing the characteristic browning [2]. -
Protocol: Backfill vials with Argon or Nitrogen after every use. Parafilm is insufficient; use a screw cap with a Teflon liner.
-
-
Gold (Light Protection):
-
Mechanism: The Carbon-Iodine bond energy (~50-60 kcal/mol) is low enough to be cleaved by UV and blue light, generating radical species [3].
-
Protocol: Use amber glass vials wrapped in aluminum foil.
-
Part 2: Troubleshooting & FAQs
Q1: My sample has turned yellow. Can I still use it for a nucleophilic substitution reaction?
Answer:
Yes, with caution.
A pale yellow color indicates trace amounts of free iodine (
-
Validation Step: Dissolve 10 mg in methanol. If the solution is clear yellow, proceed. If it is cloudy or dark orange, recrystallize.
-
Correction: Add a small amount of sodium thiosulfate (
) to your reaction mixture to quench the free iodine in situ.
Q2: The solid has clumped into a sticky mass. Is it recoverable?
Answer: Likely No. Clumping indicates significant water absorption (deliquescence). This poses two risks:
-
Stoichiometric Error: You cannot accurately weigh the compound because the mass now includes variable amounts of water.
-
Hydrolysis: The compound may have partially converted to the alcohol derivative.
-
Action: Check purity via TLC (See Protocol B). If degradation is <5%, dry under high vacuum (
) over for 24 hours. If degradation is significant, discard.
Q3: I see a new spot on my TLC plate just below the product spot. What is it?
Answer: This is likely 1-vinylpyrazole , formed via elimination of HI (dehydrohalogenation).
-
Cause: Storage at room temperature or exposure to basic vapors. The hydroiodide salt is acidic; if it loses HI, the ethyl chain can eliminate to form the thermodynamically stable vinyl group [4].
-
Prevention: Ensure storage temperature is 2–8°C .
Part 3: Validated Experimental Protocols
Protocol A: Purification of Oxidized (Brown) Samples
Use this if your sample is chemically intact but discolored by free iodine.
-
Dissolution: Dissolve the crude brown solid in a minimal amount of cold Ethanol (
). -
Washing: Add cold Diethyl Ether (
) until precipitation begins. -
Filtration: Filter the solid rapidly. The free iodine (
) is more soluble in the ether/ethanol mix and will remain in the filtrate (mother liquor). -
Drying: Dry the white precipitate under vacuum in the dark.
Protocol B: Rapid Purity Check (TLC System)
Perform this check if storage conditions were compromised.
| Parameter | Specification |
| Stationary Phase | Silica Gel |
| Mobile Phase | Dichloromethane : Methanol (95:5) |
| Visualization | UV (254 nm) & Iodine Stain |
| Expected | ~0.4 (Product) |
| Impurity 1 ( | 1-Vinylpyrazole (Elimination product) |
| Impurity 2 ( | 1-(2-Hydroxyethyl)pyrazole (Hydrolysis product) |
References
-
BenchChem. (2025).[1] Technical Support Center: Stability and Storage of Pyrazole Compounds. Retrieved from
-
Fisher Scientific. (2025).[2] Safety Data Sheet: 3-Iodo-1-methyl-1H-pyrazole. Retrieved from
-
Reddit / Photography Chemistry. (2022). Mechanisms of Silver Halide and Alkyl Halide Photolysis. Retrieved from
-
ChemScene. (2025). Product Information: 1-(2-Iodoethyl)-1H-pyrazole.[3] Retrieved from
Sources
removing impurities from 1-(2-Iodoethyl)pyrazole;hydroiodide reaction mixtures
Executive Summary
The synthesis of 1-(2-Iodoethyl)pyrazole hydroiodide presents a unique set of purification challenges due to the ambident nucleophilicity of the pyrazole ring and the lability of the alkyl iodide moiety. The reaction mixture typically contains three classes of critical impurities:
-
Oxidative Byproducts: Free iodine (
), causing pink/brown discoloration. -
Elimination Products: 1-Vinylpyrazole, formed via E2 elimination under thermal or basic stress.
-
Starting Material Residues: Unreacted 1-(2-chloroethyl)pyrazole or 1-(2-hydroxyethyl)pyrazole.
This guide provides a modular troubleshooting approach. Select the module that matches your observed issue.
Module 1: The "Pink/Brown" Problem (Free Iodine)
Symptom: The solid product or reaction solution turns pink, violet, or dark brown upon standing.
Root Cause: Iodide ions (
Protocol A: Thiosulfate Wash (For Free Base Isolation)
Use this if you intend to isolate the neutral free base.
-
Dissolution: Dissolve the crude reaction mixture in Dichloromethane (DCM) or Chloroform . Avoid Ethyl Acetate if possible, as iodine is more soluble in chlorinated solvents, making extraction more efficient.
-
Reduction: Wash the organic layer with 10% aqueous Sodium Thiosulfate (
) .-
Visual Check: The organic layer should instantly shift from purple/brown to colorless or pale yellow.
-
-
Separation: Separate layers. Wash the organic layer once with brine to remove residual salts.
-
Drying: Dry over anhydrous
(avoid if the product is acid-sensitive, though pyrazoles are generally robust).
Protocol B: Recrystallization (For Hydroiodide Salt)
Use this if you must maintain the salt form. Aqueous washes may dissolve your product.[1]
-
Solvent Choice: Use Anhydrous Ethanol (EtOH) or Isopropanol (IPA) .
-
Additive: Add a trace amount (0.5 - 1.0 mol%) of Hypophosphorous acid (
) to the recrystallization solvent. -
Crystallization: Heat to reflux until dissolved. Cool slowly to room temperature, then to 0°C.
-
Wash: Filter the white crystals and wash with cold Diethyl Ether (removes surface iodine).
Module 2: The Elimination Threat (Vinyl Impurities)
Symptom: NMR shows vinylic protons (multiplets around 5.0–7.5 ppm) and loss of the ethyl iodide triplet pattern. Root Cause: The 2-iodoethyl group is a "hot" electrophile. In the presence of base (even weak bases like bicarbonate) or excessive heat, it undergoes E2 elimination to form 1-vinylpyrazole .
Critical Control Parameters (CCP)
| Parameter | Limit | Reason |
| Temperature | < 60°C | Above 60°C, elimination rates compete with substitution/salt formation. |
| pH (Workup) | < 8.0 | Strong bases (NaOH, KOH) rapidly dehydrohalogenate the product. |
| Drying | Vacuum, < 40°C | Oven drying at high heat destroys the alkyl iodide. |
Troubleshooting the "Sticky Oil"
If your product refuses to crystallize and remains a dark oil (often containing vinyl impurities):
-
Trituration: Add Diethyl Ether or MTBE to the oil. Sonicate for 10 minutes.
-
Logic: The hydroiodide salt is insoluble in ether; impurities (vinylpyrazole, iodine) are soluble.
-
Result: The oil should harden into a solid. Decant the supernatant.
-
-
Seed Crystals: If available, add a seed crystal of pure product during cooling.
-
Anti-solvent Precipitation: Dissolve the oil in a minimum amount of Methanol . Dropwise add this solution into a stirring beaker of Diethyl Ether .
Module 3: Purification Logic & Workflows
The following diagrams illustrate the decision-making process for purification and the chemical pathways leading to impurities.
Workflow 1: Purification Decision Tree
Figure 1: Decision matrix for processing the crude reaction mixture based on physical state and coloration.
Workflow 2: Impurity Formation Pathways
Figure 2: Mechanistic pathways showing how thermal stress and stoichiometry errors lead to specific impurities.
Frequently Asked Questions (FAQ)
Q1: Can I use silica gel chromatography to purify the hydroiodide salt? A: Generally, no . Silica gel is slightly acidic and polar.
-
The salt will streak badly on standard silica.
-
If you try to elute it, the iodine may decompose.
-
Alternative: If you must use chromatography, neutralize the salt to the free base first. Use silica pre-treated with 1% Triethylamine (Et3N) to prevent acid-catalyzed degradation, eluting with Hexane/Ethyl Acetate [1].
Q2: Why does my product turn black when I put it in the drying oven? A: Alkyl iodides are thermally unstable. Heating 1-(2-iodoethyl)pyrazole above 60-70°C accelerates the loss of HI (elimination), generating 1-vinylpyrazole, which can polymerize to form black tars. Always dry under high vacuum at room temperature.
Q3: My NMR shows a triplet at 4.5 ppm and a triplet at 3.6 ppm. Is this pure? A: This is characteristic of the desired product.
-
4.5 ppm (
): -
3.6 ppm (
): -
If you see multiplets at 5.0–6.0 ppm and 7.0 ppm, you have vinyl contamination [2].
Q4: How do I store the purified salt? A: Store in an amber vial (light protection), under Argon or Nitrogen (prevent oxidation), at 2–8°C. Add a small piece of copper wire to the vial if long-term storage is required; copper stabilizes alkyl iodides by scavenging free iodine.
References
-
BenchChem Technical Support. (2025). Purification of 1-ethyl-4-iodo-5-methyl-1H-pyrazole and related N-alkyl pyrazoles. Retrieved from
-
National Institute of Standards and Technology (NIST). (2024). 1H-Pyrazole Spectra and Properties. NIST Chemistry WebBook, SRD 69. Retrieved from
-
Google Patents. (2011). Method for purifying pyrazoles (WO2011076194A1). Retrieved from
-
ChemScene. (2025). Product Data: 1-(2-Iodoethyl)-1H-pyrazole.[3] Retrieved from
Sources
Technical Support Center: Managing Hygroscopicity in Pyrazole Hydrohalide Salts
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the pervasive challenges of handling and formulating pyrazole hydrohalide salts (such as hydrochlorides and hydrobromides). These compounds are critical active pharmaceutical ingredients (APIs) and intermediates, but their extreme affinity for moisture often compromises experimental integrity and product stability.
This guide provides causality-driven explanations, self-validating protocols, and actionable formulation strategies to ensure your workflows remain robust.
Core Principles: The Causality of Moisture Affinity
Q: Why do pyrazole hydrohalides exhibit such extreme hygroscopicity compared to their free base forms?
A: The hygroscopicity of pyrazole hydrohalides is fundamentally driven by their ionic nature and crystal lattice energy. In the free base form, pyrazoles typically form stable, neutral intermolecular hydrogen-bonded dimers or catemers. However, protonation with a hydrogen halide (HCl, HBr) introduces a highly localized positive charge on the pyrazolium nitrogen and a discrete halide counterion.
The chloride and bromide ions act as potent hydrogen-bond acceptors. When exposed to atmospheric moisture, the thermodynamic drive for water molecules to hydrate these localized ionic charges often exceeds the lattice energy of the anhydrous crystal. This leads to rapid moisture adsorption, subsequent absorption into the bulk solid, and potentially deliquescence—a state where the salt completely dissolves in its own absorbed water ([1]).
Analytical Troubleshooting: Quantifying Moisture Uptake
Q: We suspect our new pyrazole hydrochloride API is undergoing a moisture-induced phase transition. How can we definitively profile its hygroscopicity and identify hydrate formation?
A: The gold standard for profiling moisture-solid interactions is Dynamic Vapor Sorption (DVS) coupled with X-ray Powder Diffraction (XRPD). DVS provides a highly sensitive gravimetric measurement of water vapor uptake and loss as a function of relative humidity (RH) and temperature ([2]).
Causality Check: If the sorption and desorption isotherms overlap perfectly, the moisture uptake is reversible (surface adsorption). If there is a distinct hysteresis loop (where desorption lags behind sorption), it strongly indicates bulk absorption, capillary condensation, or the formation of a stable crystalline hydrate ([3]).
Standard Operating Procedure: DVS-XRPD Workflow for Pyrazole Salts
This protocol is a self-validating system; the equilibrium criteria ensure that kinetic limitations do not mask true thermodynamic phase changes.
Step 1: Sample Preparation Accurately weigh 10–20 mg of the anhydrous pyrazole hydrohalide salt into a pre-tared quartz DVS sample pan. Ensure the sample is finely milled to eliminate particle size-dependent diffusion artifacts. Step 2: Initial Drying Phase Equilibrate the sample at 0% RH (using dry nitrogen carrier gas) at 25°C until the mass change rate ( dm/dt ) is less than 0.002% per minute. This establishes the true dry mass baseline. Step 3: Sorption Cycle Program the DVS to increase RH in 10% increments from 0% to 90% RH. The system must hold at each step until dm/dt < 0.002%/min before advancing to the next humidity level. Step 4: Desorption Cycle Decrease the RH in 10% decrements from 90% back to 0% RH, using the exact same equilibrium criteria. Step 5: Orthogonal Verification Immediately transfer the sample (ideally using an in-situ variable humidity stage) to an XRPD to check for diffraction pattern shifts, which validate the phase change from an anhydrous to a hydrate polymorph.
Decision matrix for handling pyrazole hydrohalide salts based on DVS moisture uptake data.
Handling & Storage Interventions
Q: My pyrazole hydrobromide batch clumped and became a sticky paste during weighing. How can I salvage the material and prevent this in the future?
A: Your material has exceeded its Critical Relative Humidity (CRH) and has begun to deliquesce. When the ambient RH is higher than the vapor pressure of the saturated solution of the salt, the solid will continuously absorb moisture until it dissolves entirely ([4]).
Salvage Protocol (Self-Validating Drying System):
-
Thermal Stability Check: Before applying heat, run a Thermogravimetric Analysis (TGA) to ensure the salt does not decompose or sublime at the target drying temperature.
-
Vacuum Drying: Place the caked material in a vacuum oven at 40–50°C under high vacuum (<10 mbar) for 24–48 hours. The vacuum lowers the boiling point of water, allowing for gentle removal without thermally degrading the pyrazole ring.
-
Validation: Weigh the sample periodically. The drying process is a self-validating loop that is only complete when the mass stabilizes (constant weight). Confirm the final anhydrous state via Karl Fischer (KF) titration.
Prevention Strategy: Always handle highly hygroscopic salts in a controlled environment. To standardize your internal handling protocols, refer to the European Pharmacopoeia (Ph. Eur.) classification based on dynamic vapor sorption at 25°C and 80% RH.
| Classification | Moisture Uptake (at 80% RH, 25°C) | Required Handling Environment |
| Non-hygroscopic | < 0.2% w/w | Ambient laboratory conditions |
| Slightly hygroscopic | 0.2% – 2.0% w/w | Ambient (monitor seasonal humidity) |
| Hygroscopic | 2.0% – 15.0% w/w | Controlled humidity room (RH < 30%) |
| Very hygroscopic | > 15.0% w/w | Nitrogen glovebox / Isolator |
| Deliquescent | Sufficient to form a liquid | Strict inert atmosphere (Argon/N2) |
Formulation & Drug Delivery Strategies
Q: We cannot change the API salt form due to bioavailability requirements, but the pyrazole hydrochloride is too hygroscopic for standard gelatin capsules. What formulation strategies mitigate this?
A: Standard gelatin capsules contain 13-16% water, which acts as a critical plasticizer. A highly hygroscopic pyrazole hydrohalide will act as a desiccant, pulling this water out of the capsule shell. This leads to API degradation and causes the capsules to become brittle and shatter during packaging or handling ([5]).
Strategic Solutions:
-
Shift to HPMC Capsules: Utilize Hypromellose (HPMC) capsules, specifically low-moisture variants (e.g., Quali-V Extra Dry). HPMC does not rely on water as a plasticizer, allowing the capsule to maintain mechanical integrity even when the internal moisture content is driven down to protect the API ([5]).
-
Co-processing with Hydrophobic Excipients: Formulate the API with hydrophobic excipients (e.g., magnesium stearate, lipid-based matrices) that physically deflect moisture away from the hygroscopic salt crystals ([6]).
-
Film Coating: If pressing tablets, apply a moisture-barrier film coat (e.g., PVA-based coatings like Opadry AMB) immediately after compression to seal the core from atmospheric humidity ([6]).
Formulation strategies to mitigate moisture uptake in solid dosage forms containing hygroscopic APIs.
References
-
SK pharmteco. "Dynamic Vapor Sorption". SK pharmteco Analytical Services. Available at: [Link]
-
Ardena. "Q&A with Ardena Experts: Dynamic Vapor Sorption (DVS) and its relevance in API characterization". Ardena. Available at: [Link]
-
Manufacturing Chemist. "An innovative drug delivery form for hygroscopic pharmaceutical drugs". Manufacturing Chemist. Available at: [Link]
Sources
- 1. Buy 5-(pyrrolidin-3-yl)-1H-pyrazole dihydrochloride | 2173135-18-5 [smolecule.com]
- 2. skpharmteco.com [skpharmteco.com]
- 3. ardena.com [ardena.com]
- 4. benchchem.com [benchchem.com]
- 5. An innovative drug delivery form for hygroscopic pharmaceutical drugs [manufacturingchemist.com]
- 6. pharmaexcipients.com [pharmaexcipients.com]
Validation & Comparative
1H NMR and 13C NMR analysis of 1-(2-Iodoethyl)pyrazole;hydroiodide
1H and 13C NMR Analytical Guide: 1-(2-Iodoethyl)pyrazole Hydroiodide vs. Halogenated Analogs
Introduction 1-(2-Iodoethyl)pyrazole hydroiodide is a highly reactive alkylating agent and a critical building block in the synthesis of pyrazole-containing therapeutics. However, verifying its structural integrity via Nuclear Magnetic Resonance (NMR) spectroscopy presents unique analytical challenges compared to its chloro- and bromo- analogs. This guide provides a comprehensive comparison of the NMR behavior of 1-(2-iodoethyl)pyrazole hydroiodide, focusing on the profound relativistic shielding effects of iodine and the spectral implications of its hydroiodide salt state.
Part 1: The Heavy-Atom on Light-Atom (SO-HALA) Effect in 13C NMR
When comparing 1-(2-iodoethyl)pyrazole to 1-(2-chloroethyl)pyrazole and 1-(2-bromoethyl)pyrazole, researchers often misinterpret the 13C NMR spectrum of the iodo-derivative. Based on simple electronegativity (Cl > Br > I), one might expect the methylene carbon attached to the halogen (-CH2-X) to shift progressively upfield in a linear, predictable fashion.
However, iodine introduces a non-linear, dramatic upfield shift due to the Spin-Orbit Heavy-Atom on the Light-Atom (SO-HALA) effect [1]. Iodine's large electron cloud and strong relativistic spin-orbit coupling induce a massive diamagnetic shielding effect on the directly adjacent 13C nucleus[2]. While frontier σ-bonding orbitals typically cause deshielding, the partially occupied valence shells and lone pairs of the heavy iodine atom dominate the interaction, resulting in a net relativistic shielding[3].
Consequently, the 13C signal for the -CH2-I carbon collapses to near 0–5 ppm, which is frequently mistaken for an impurity or tetramethylsilane (TMS) baseline noise. In contrast, the 1H NMR shifts follow a much more predictable, electronegativity-driven trend because the hydrogen 1s-orbital is less susceptible to these relativistic effects.
Table 1: Comparative NMR Shifts of 1-(2-Haloethyl)pyrazole Derivatives (Free Base in CDCl3)
| Compound | Halogen (X) | 1H NMR: -CH2-N | 1H NMR: -CH2-X | 13C NMR: -CH2-N | 13C NMR: -CH2-X |
| 1-(2-Chloroethyl)pyrazole | Cl | ~4.4 ppm (t) | ~3.9 ppm (t) | ~52.0 ppm | ~43.0 ppm |
| 1-(2-Bromoethyl)pyrazole | Br | ~4.4 ppm (t) | ~3.7 ppm (t) | ~52.5 ppm | ~31.0 ppm |
| 1-(2-Iodoethyl)pyrazole | I | ~4.4 ppm (t) | ~3.5 ppm (t) | ~53.5 ppm | ~3.0 ppm |
(Note: The ~3.0 ppm 13C shift for the iodo-carbon is a direct manifestation of the SO-HALA relativistic shielding[4].)
Caption: Relativistic SO-HALA effect of iodine shielding the adjacent 13C nucleus.
Part 2: Solvent Effects and the Hydroiodide Salt State
1-(2-Iodoethyl)pyrazole is typically isolated and stored as a hydroiodide (HI) salt to prevent spontaneous intermolecular alkylation (polymerization)[5]. The presence of the hydroiodide salt fundamentally alters the electronic environment of the pyrazole ring.
When dissolved in a highly polar, non-exchanging solvent like DMSO-d6, the pyrazole N2 atom remains protonated, creating a pyrazolium cation. The positive charge delocalizes across the ring, severely deshielding the ring protons (H3, H4, H5). Furthermore, the H3 and H5 protons often appear chemically equivalent or nearly equivalent due to rapid tautomerization or the symmetrical nature of the delocalized cation.
If the sample is neutralized (free-based) and extracted into CDCl3, the N1 atom is uniquely alkylated, breaking the symmetry. The H5 proton (adjacent to the alkylated N1) and the H3 proton (adjacent to the sp2 N2) resolve into distinct, well-separated signals.
Table 2: 1H NMR Shifts of the Pyrazole Ring (Salt vs. Free Base)
| State | Solvent | H3 (ppm) | H5 (ppm) | H4 (ppm) | NH+ (ppm) |
| Hydroiodide Salt | DMSO-d6 | ~8.1 (d) | ~8.1 (d) | ~6.6 (t) | ~10.5 (br s) |
| Free Base | CDCl3 | ~7.5 (d) | ~7.4 (d) | ~6.2 (t) | N/A |
Part 3: Experimental Protocols
To ensure self-validating and reproducible results, researchers must choose the correct sample preparation workflow based on whether they intend to analyze the intact salt or the free base.
Caption: Sample preparation workflow for intact salt vs. free base NMR analysis.
Protocol A: Direct Analysis of the Hydroiodide Salt
Objective: To confirm the presence of the protonated pyrazole and the exact stoichiometry of the salt.
-
Sample Preparation: Weigh 15–20 mg of 1-(2-iodoethyl)pyrazole hydroiodide into a clean glass vial.
-
Solvation: Add 0.6 mL of anhydrous DMSO-d6. Causality: DMSO-d6 is highly polar and easily disrupts the crystal lattice of the salt without facilitating rapid proton exchange (unlike D2O or CD3OD). This allows for the direct observation of the broad NH+ signal.
-
Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire 1H NMR (16 scans, 10s relaxation delay to ensure accurate integration of the exchanging NH+ proton) and 13C NMR (512 scans).
-
Validation: Ensure the integration ratio of the ethyl protons (4H) to the pyrazole protons (3H) to the NH+ proton (1H) is exactly 4:3:1.
Protocol B: In-Situ Free-Basing for Neutral Analysis
Objective: To obtain the spectrum of the neutral compound for direct comparison with literature values of free-base analogs.
-
Biphasic Setup: In a 2 mL Eppendorf tube, combine 20 mg of the hydroiodide salt, 0.5 mL of CDCl3, and 0.5 mL of saturated aqueous Na2CO3 (prepared with D2O to minimize H2O suppression issues).
-
Neutralization & Extraction: Vortex the mixture vigorously for 60 seconds. Causality: The mild base deprotonates the pyrazolium cation. The resulting neutral 1-(2-iodoethyl)pyrazole loses its high aqueous solubility and immediately partitions into the dense, organic CDCl3 layer.
-
Phase Separation: Centrifuge at 3000 rpm for 2 minutes to break any emulsions and ensure a sharp phase boundary.
-
Acquisition: Carefully pipette the lower CDCl3 layer through a small plug of anhydrous Na2SO4 (to remove residual water) directly into an NMR tube. Acquire standard 1H and 13C spectra.
References
- Amino-phenol-oxygen-group zinc complex containing (substituted) pyrazole ring and preparation method and application thereof.
- Vícha, J., et al. "Relativistic Spin–Orbit Heavy Atom on the Light Atom NMR Chemical Shifts: General Trends Across the Periodic Table Explained.
- "Relativistic Heavy-Neighbor-Atom Effects on NMR Shifts: Concepts and Trends Across the Periodic Table." Chemical Reviews, 2020.
Sources
- 1. Relativistic Heavy-Neighbor-Atom Effects on NMR Shifts | Lubomír Rulíšek Group [rulisek.group.uochb.cz]
- 2. (PDF) Relativistic Spin−Orbit Heavy Atom on the Light Atom NMR Chemical Shifts: General Trends Across the Periodic Table Explained [academia.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CN113582928A - Amino-phenol-oxygen-group zinc complex containing (substituted) pyrazole ring and preparation method and application thereof - Google Patents [patents.google.com]
Mass Spectrometry Data and Alkylation Efficacy: A Comparative Guide to 1-(2-Haloethyl)pyrazole Derivatives
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology
Introduction & Mechanistic Causality
In medicinal chemistry and drug development, introducing a pyrazole pharmacophore is a frequent strategy to modulate a drug candidate's target affinity and pharmacokinetic profile. The primary reagents for this N-alkylation are 1-(2-haloethyl)pyrazoles. Among these, 1-(2-Iodoethyl)pyrazole hydroiodide is recognized as the most potent alkylating agent, but its handling and analytical characterization require specific expertise compared to its bromo and chloro alternatives.
The Causality of the Hydroiodide Formulation
A common question among synthetic chemists is why the iodo-derivative is almost exclusively supplied as a hydroiodide salt , whereas the bromo and chloro analogs are often handled as free bases [1].
The causality lies in the leaving group kinetics. The large atomic radius and high polarizability of iodine make the C-I bond highly reactive (low activation energy for nucleophilic substitution). If left as a free base, the nucleophilic nitrogen on the pyrazole ring of one molecule will rapidly attack the 2-iodoethyl group of another, leading to spontaneous intermolecular quaternization and polymerization. Formulating the compound as a hydroiodide salt protonates the pyrazole ring, rendering it non-nucleophilic and ensuring long-term shelf stability.
Comparative Mass Spectrometry Profiles
When analyzing these compounds via Liquid Chromatography-Mass Spectrometry (LC-MS), the hydroiodide salt dissociates in solution. In positive Electrospray Ionization (ESI+), we observe the protonated free base
The fragmentation behaviors of these three analogs provide a self-validating system for their identification. The collision energy (CE) required to induce the neutral loss of the hydrogen halide (HX) inversely correlates with the C-X bond dissociation energy. Consequently, the iodo-derivative fragments at a significantly lower CE than the bromo or chloro derivatives [2].
Quantitative MS Data Comparison
The table below summarizes the exact masses, precursor ions, and self-validating isotopic signatures for the three primary 1-(2-haloethyl)pyrazole derivatives.
| Compound | Formula (Analyte) | Exact Mass (Free Base) | Precursor Ion | Characteristic Fragments (m/z) | Isotope Pattern (Self-Validation) |
| 1-(2-Iodoethyl)pyrazole hydroiodide | 221.9654 Da | 222.97 | 95.06, 69.04, 126.90 | Monoisotopic (100% | |
| 1-(2-Bromoethyl)pyrazole | 173.9793 Da | 174.98 / 176.98 | 95.06, 69.04 | 1:1 Ratio ( | |
| 1-(2-Chloroethyl)pyrazole | 130.0298 Da | 131.03 / 133.03 | 95.06, 69.04 | 3:1 Ratio ( |
Note: The presence of the 1:1 or 3:1 isotopic doublet in the bromo and chloro analogs serves as an internal validation of the intact halogenated precursor. The iodo analog lacks this feature, making precise mass accuracy (<5 ppm) critical for its verification.
Experimental Protocols: LC-MS/MS Workflow
To objectively compare these compounds, the analytical protocol must account for the hydroiodide salt. Injecting high concentrations of iodide salts directly into an ESI source causes severe ion suppression and shifts in chromatographic retention times due to dynamic ion-pairing.
Step-by-Step Methodology
Step 1: Sample Preparation & Salt Neutralization
-
Dissolve 1.0 mg of 1-(2-Iodoethyl)pyrazole hydroiodide in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock.
-
Dilute the stock 1:100 in a neutralization buffer (10 mM Ammonium Acetate in
, pH 6.8). Causality: The weak base neutralizes the hydroiodide salt, liberating the free base for consistent reverse-phase retention without precipitating the compound. -
Filter through a 0.22 µm PTFE syringe filter into an autosampler vial.
Step 2: UHPLC Separation
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5.0 minutes. Flow rate: 0.4 mL/min.
Step 3: ESI-MS/MS Acquisition
-
Ionization Mode: ESI Positive (+).
-
Capillary Voltage: 3.0 kV.
-
Desolvation Temperature: 350 °C.
-
Collision Energy (CE) Ramp: 10 eV to 40 eV. (Set lower CE for the iodo-derivative to prevent complete precursor depletion in the source).
LC-MS/MS analytical workflow for 1-(2-haloethyl)pyrazole derivatives.
Fragmentation Pathways & Mechanistic Analysis
Understanding the fragmentation logic is critical for identifying these compounds in complex reaction mixtures. Upon collision-induced dissociation (CID), 1-(2-Iodoethyl)pyrazole undergoes two primary competitive pathways:
-
Neutral Loss of Hydrogen Iodide (HI): The precursor
(m/z 222.97) loses a neutral HI molecule (127.91 Da), resulting in a highly stable vinyl-pyrazole cation at m/z 95.06. -
Alkyl Cleavage: Cleavage of the ethyl bridge results in the loss of
(153.93 Da), yielding the protonated pyrazole ring at m/z 69.04. -
Heterolytic Cleavage: At higher collision energies, the generation of an iodine cation (
) at m/z 126.90 is occasionally observed, a feature unique to the iodo-derivative due to iodine's ability to stabilize a positive charge.
ESI(+)-MS/MS fragmentation pathway of 1-(2-Iodoethyl)pyrazole.
Conclusion & Selection Guide
When selecting an alkylating agent for drug development:
-
Choose 1-(2-Iodoethyl)pyrazole hydroiodide when reacting with sterically hindered or weak nucleophiles. Its superior leaving-group ability guarantees the highest yields, provided the reaction is properly buffered to neutralize the hydroiodide salt in situ.
-
Choose 1-(2-Bromoethyl)pyrazole as a balanced alternative. It offers moderate reactivity and is easier to handle as a free base [1].
-
Choose 1-(2-Chloroethyl)pyrazole when extreme stability is required, or when the alkylation step requires harsh, high-temperature conditions where the iodo-derivative would prematurely degrade [2].
References
-
Burling, S., Field, L.D., Messerle, B.A., Vuong, K.Q., & Turner, P. (2003). "Rhodium(I) and Iridium(I) Complexes with Bidentate N,N and P,N Ligands as Catalysts for the Hydrothiolation of Alkynes". Dalton Transactions, 21, 4181-4191. URL:[Link]
-
Pundir, S., Mehta, S.K., Mobin, S.M., & Bhasin, K.K. (2017). "Synthesis and characterization of some symmetrical substituted 1-(2-chloroethyl)pyrazole-based chalcogenides". Journal of Molecular Structure, 1134, 1-8. URL:[Link]
Publish Comparison Guide: FT-IR Spectral Analysis of 1-(2-Iodoethyl)pyrazole Hydroiodide
Based on the functional group chemistry and spectroscopic principles of heterocyclic derivatives, here is the comprehensive comparison guide for the FT-IR analysis of 1-(2-Iodoethyl)pyrazole hydroiodide .
Executive Summary
1-(2-Iodoethyl)pyrazole hydroiodide is a critical alkylating agent used in the synthesis of bioactive pyrazole derivatives (e.g., kinase inhibitors). Its quality control relies heavily on FT-IR spectroscopy to verify three critical structural attributes:
-
Integrity of the Pyrazole Ring: Confirming no ring opening or degradation.
-
Substitution Success: Verifying the presence of the iodoethyl tail (C–I bond) vs. precursors (C–OH or C–Cl).
-
Salt Formation: Confirming the hydroiodide (HI) salt state vs. the free base to ensure stoichiometry and stability.
This guide provides a comparative spectral analysis, distinguishing this compound from its synthetic precursors and halogenated analogs.
Technical Background & Molecule Profile
| Attribute | Detail |
| Compound Name | 1-(2-Iodoethyl)pyrazole hydroiodide |
| Free Base CAS | 1343309-81-8 (Reference for parent structure) |
| Molecular Formula | C₅H₇IN₂[1][2][3][4][5] · HI |
| Key Functional Groups | Pyrazole Ring (aromatic), Alkyl Iodide (primary), Ammonium Salt (N-H⁺) |
| Critical Challenge | The C–I stretching vibration occurs in the Far-IR region (500–600 cm⁻¹), often at the detection limit of standard KBr/ATR optics. |
Why the Hydroiodide Salt?
The free base, 1-(2-iodoethyl)pyrazole, is a reactive alkylating agent prone to self-quaternization (polymerization) where the pyrazole nitrogen attacks the iodo-ethyl chain of another molecule. The hydroiodide salt protonates the N2 nitrogen, deactivating its nucleophilicity and stabilizing the compound as a solid for storage.
Comparative Spectral Analysis
Scenario A: Salt vs. Free Base (Validation of Protonation)
The most distinct difference lies in the N–H region and the ring breathing modes.
| Spectral Region | Free Base (Neutral) | Hydroiodide Salt (Cationic) | Scientific Insight |
| 3200–2500 cm⁻¹ | Clean baseline (C–H aromatic/aliphatic only). | Broad, multi-component band. | Caused by N–H⁺ stretching vibrations involved in hydrogen bonding with the Iodide counterion. |
| 1600–1500 cm⁻¹ | Sharp C=N / C=C ring stretches (~1590, 1520 cm⁻¹). | Shifted/Split bands. | Protonation disrupts the aromatic electron density, shifting ring modes to slightly higher frequencies (~1610 cm⁻¹). |
| ~1000–900 cm⁻¹ | Ring breathing modes. | Intensity change. | Salt formation alters the dipole moment, changing the intensity of ring deformation bands. |
Scenario B: Target vs. Precursors (Monitoring Synthesis)
The synthesis typically involves converting 1-(2-hydroxyethyl)pyrazole to the iodide, often via a chloride or sulfonate intermediate.
| Functional Group | Precursor: Alcohol (–OH) | Intermediate: Chloride (–Cl) | Target: Iodide (–I) |
| X–H Stretch | Broad Strong O–H (3400–3200 cm⁻¹) | Absent | Absent |
| C–X Stretch | C–O (~1050 cm⁻¹) | C–Cl (750–650 cm⁻¹) | C–I (600–500 cm⁻¹) |
| Fingerprint | Clear >600 cm⁻¹ | Strong band ~700 cm⁻¹ | New band <600 cm⁻¹ |
Critical Note: If you observe a broad peak at 3400 cm⁻¹ in your iodide sample, it indicates either unreacted starting material or hygroscopicity (water absorption by the salt).
Detailed Diagnostic Bands (Theoretical Assignment)
The following table summarizes the expected peak positions for 1-(2-Iodoethyl)pyrazole hydroiodide based on group frequency correlation.
| Wavenumber (cm⁻¹) | Vibration Mode | Assignment / Notes |
| 3150–3000 | ν(C–H) Aromatic | Pyrazole ring C–H stretches. Sharp. |
| 3000–2800 | ν(C–H) Aliphatic | Ethyl linker (–CH₂–CH₂–). Symmetric and asymmetric. |
| 2800–2400 | ν(N–H⁺) | Diagnostic for Salt. Broad "ammonium" band, often overlapping C–H. |
| 1620–1590 | ν(C=N) Ring | Pyrazole ring stretch.[6] Shifted due to protonation. |
| 1480–1440 | δ(CH₂) Scissoring | Ethyl chain deformation. |
| 1250–1150 | ν(C–N) | C–N single bond stretch (Ring to Ethyl). |
| ~500–550 | ν(C–I) | Critical Quality Attribute. Carbon-Iodine stretch. Requires CsI optics or extended range ATR. |
Experimental Protocol
Method Selection: ATR vs. Transmission
-
Recommendation: Use Diamond ATR (Attenuated Total Reflectance) .
-
Reasoning:
-
Sample Preservation: Hydroiodide salts can be hygroscopic. Grinding with KBr (for pellets) exposes the sample to atmospheric moisture, causing false O–H peaks.
-
Chemical Compatibility: While rare, high-pressure grinding of alkyl iodides with alkali halides (KBr) can theoretically induce halogen exchange (I⁻ replaced by Br⁻) or decomposition. ATR avoids this pressure.
-
Spectral Range: Ensure your ATR crystal/detector cutoff is low enough. Standard ZnSe cuts off at ~650 cm⁻¹ (missing the C–I peak). Diamond/CsI is required to see the C–I stretch at ~500 cm⁻¹.
-
Step-by-Step Workflow
-
Instrument Setup:
-
Detector: DTGS or MCT (cooled).
-
Beamsplitter: KBr (standard) or CsI (extended range).
-
Resolution: 4 cm⁻¹.
-
Scans: 32 or 64.
-
-
Background Collection:
-
Clean ATR crystal with isopropanol. Dry completely. Collect air background.
-
-
Sample Loading:
-
Place ~10 mg of the solid hydroiodide salt on the crystal.
-
Apply pressure using the anvil to ensure good contact (monitor the "Energy" bar).
-
-
Data Acquisition:
-
Post-Processing:
-
Apply ATR correction (if comparing to library transmission spectra).
-
Baseline correct if the N–H⁺ region causes significant drift.
-
Validation Workflow (Logic Diagram)
The following diagram illustrates the decision logic for validating the product using FT-IR.
Caption: Logic flow for spectral validation of 1-(2-Iodoethyl)pyrazole hydroiodide, distinguishing it from moisture contamination, free base, and chloro-analogs.
References
- Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley.
-
NIST Chemistry WebBook. Pyrazole IR Spectrum. National Institute of Standards and Technology.[8] Available at: [Link] (Accessed Oct 2025).
-
Elguero, J., et al. (2002). "Pyrazoles."[1][2][3][8][10][11][12][13][14] Comprehensive Heterocyclic Chemistry II. Elsevier. (Detailed discussion on pyrazole tautomerism and salt formation effects on spectra).
Sources
- 1. chemscene.com [chemscene.com]
- 2. 1-(2-Hydroxyethyl)-1H-pyrazole | C5H8N2O | CID 237031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US4996327A - Preparation of pyrazole and its derivatives - Google Patents [patents.google.com]
- 4. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 5. connectjournals.com [connectjournals.com]
- 6. researchgate.net [researchgate.net]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. 1H-Pyrazole [webbook.nist.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemrevlett.com [chemrevlett.com]
- 11. 1-(2-hydroxyethyl)-pyrazole AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 12. mdpi.com [mdpi.com]
- 13. Pyrazole synthesis [organic-chemistry.org]
- 14. CA2018206C - Preparation of pyrazole and its derivatives - Google Patents [patents.google.com]
Technical Comparison Guide: 1-(2-Iodoethyl)pyrazole Hydroiodide vs. Alternative Iodoethylating Agents
Executive Summary
The introduction of the 2-(1H-pyrazol-1-yl)ethyl motif is a recurring challenge in medicinal chemistry, particularly for kinase inhibitors and GPCR ligands where the pyrazole serves as a bioisostere or hydrogen-bond acceptor.
While 1-(2-chloroethyl)pyrazole is the most cost-effective commodity reagent, it often fails in late-stage functionalization due to the harsh conditions required to displace the chloride. 1-(2-Iodoethyl)pyrazole hydroiodide (IEP·HI) emerges as the superior alternative for sensitive substrates.
The Verdict:
-
Use IEP·HI when: You require mild alkylation conditions (<60°C), rapid kinetics, or are working with valuable late-stage intermediates prone to thermal degradation.
-
Use Chloro-analogs when: You are performing early-stage, multigram synthesis on robust scaffolds where high heat (80-100°C) is tolerable.
Reagent Profile & Comparative Analysis
The Stability Paradox
Free base 1-(2-haloethyl)pyrazoles are inherently unstable. The pyrazole nitrogen (
Why the Hydroiodide Salt? The hydroiodide salt form protonates the pyrazole ring, effectively "masking" its nucleophilicity during storage. This renders IEP·HI a free-flowing, shelf-stable solid, whereas the free base equivalents are often oils that darken and polymerize over time.
Performance Metrics: IEP·HI vs. Alternatives[1][2]
The following table contrasts IEP·HI with its chloro- and bromo- analogs, as well as the Mitsunobu approach.
| Feature | 1-(2-Iodoethyl)pyrazole·HI | 1-(2-Bromoethyl)pyrazole | 1-(2-Chloroethyl)pyrazole | 2-(1H-pyrazol-1-yl)ethanol |
| Reaction Type | Direct Alkylation ( | Direct Alkylation ( | Direct Alkylation ( | Mitsunobu |
| Leaving Group | Iodide ( | Bromide ( | Chloride ( | Activated |
| Reactivity | High (Reacts at RT-50°C) | Medium (Requires 60-80°C) | Low (Requires >90°C + NaI) | Variable (Steric dependent) |
| Bond Energy (C-X) | ~53 kcal/mol (Weakest) | ~67 kcal/mol | ~80 kcal/mol (Strongest) | N/A |
| Stability | Excellent (Solid Salt) | Moderate (Oil/Salt) | Good (Liquid/Salt) | Excellent (Liquid) |
| Atom Economy | Moderate (HI waste) | Moderate | High | Poor (DEAD/PPh3 waste) |
| Main Risk | Elimination to vinyl pyrazole | Elimination | Harsh conditions | Purification difficulty |
Mechanistic Pathways & Decision Logic
The success of alkylation depends on the competition between Substitution (
Reaction Pathway Diagram
Caption: Mechanistic competition between the desired
Selection Decision Tree
Caption: Decision matrix for selecting the optimal ethyl-pyrazole donor based on substrate sensitivity and reaction scale.
Experimental Protocols
Protocol A: Preparation of 1-(2-Iodoethyl)pyrazole·HI (Finkelstein)
Use this if the iodide reagent is unavailable and you must synthesize it from the cheaper chloride.
Rationale: The Finkelstein reaction leverages the solubility difference of sodium halides in acetone.[1][2][3] NaCl precipitates, driving the equilibrium toward the alkyl iodide.[2]
-
Reagents: 1-(2-Chloroethyl)pyrazole hydrochloride (1.0 eq), Sodium Iodide (NaI, 2.0 eq), Acetone (0.5 M).
-
Procedure:
-
Suspend 1-(2-chloroethyl)pyrazole HCl and NaI in dry acetone.
-
Reflux the mixture for 18–24 hours. A white precipitate (NaCl) will form.
-
Cool to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate to obtain the crude free base oil.
-
Salt Formation: Dissolve the oil in minimal ethanol, cool to 0°C, and add HI (57% aq. or in AcOH) dropwise.
-
Precipitate with diethyl ether, filter, and dry under vacuum.
-
-
Yield: Typically 85-95% as a yellowish solid.
Protocol B: General Alkylation of Amines with IEP·HI
Standard operating procedure for attaching the pyrazole-ethyl group.
Rationale: The use of Acetonitrile (ACN) provides a polar aprotic environment that enhances nucleophilicity while solubilizing the organic salt.
-
Setup: Charge a reaction vial with the Amine Substrate (1.0 eq) and Cesium Carbonate (
, 2.5 eq) or Potassium Carbonate ( , 3.0 eq) in dry Acetonitrile (0.1 M). -
Addition: Add 1-(2-Iodoethyl)pyrazole·HI (1.2 eq) in one portion.
-
Note: The extra base equivalents are required to neutralize the HI salt and scavenge the HI generated during alkylation.
-
-
Reaction: Stir at 40–50°C .
-
Monitoring: Check LCMS at 2 hours. The iodide reacts significantly faster than the bromide/chloride analogs.
-
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over
. -
Purification: Flash chromatography.
Troubleshooting & Critical Controls
| Issue | Cause | Solution |
| Vinyl Pyrazole Formation | Elimination (E2) dominates due to high basicity or heat. | Lower temperature to RT; Switch to a weaker base (e.g., |
| Incomplete Conversion | HI salt is not fully neutralized. | Ensure at least 2.5 eq of base is used. The first equivalent is consumed solely by the HI in the reagent. |
| Product Polymerization | Free base reagent degraded before reaction. | Always store IEP·HI in a desiccator away from light. Iodine liberation (yellowing) indicates degradation. |
References
- Finkelstein Reaction Mechanism: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Standard reference for Halogen Exchange).
-
Pyrazole Alkylation Strategies: Alkylation of Amines with Primary Alcohols and Halides.
-
Reactivity of Halo-ethyl Pyrazoles: Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. (Discusses the elimination side-reaction of ethyl-halo pyrazoles).
-
General Pyrazole Synthesis: A Head-to-Head Comparison of Pyrazole Synthesis Routes. (Context for pyrazole stability).
Sources
Comparative Guide: Characterization & Utility of 1-(2-Iodoethyl)pyrazole Hydroiodide
Executive Summary
1-(2-Iodoethyl)pyrazole hydroiodide is a high-reactivity alkylating agent used primarily to introduce the 2-(pyrazol-1-yl)ethyl motif into biologically active small molecules. While the chloro- and bromo- analogs are more commercially prevalent due to shelf stability, the iodo- variant offers superior electrophilicity for difficult alkylations (e.g., weak nucleophiles or sterically hindered substrates).
This guide characterizes the hydroiodide salt, contrasting it with its halogenated alternatives, and provides a validated protocol for its synthesis and handling. Crucially, the hydroiodide salt form is not merely for solubility; it is a chemical necessity to prevent the rapid intramolecular cyclization and polymerization observed in the free base.
Part 1: Chemical Identity & Strategic Utility
The Stability Paradox
The free base, 1-(2-iodoethyl)pyrazole, is inherently unstable. The pyrazole nitrogen (
The Hydroiodide Solution:
By protonating the pyrazole ring (
Structural Specifications
-
Compound Name: 1-(2-Iodoethyl)-1H-pyrazole hydroiodide
-
CAS (Free Base): 1343309-81-8 (Salt forms often unlisted or custom synthesized)
-
Molecular Formula:
-
Molecular Weight: 222.03 (Free Base) + 127.91 (HI)
349.94 g/mol -
Appearance: Off-white to yellowish crystalline solid (yellowing indicates free iodine liberation).
Part 2: Comparative Analysis of Haloethyl Pyrazoles
In drug development, the choice of linker precursor is a trade-off between Leaving Group Lability (Reactivity) and Shelf Stability .
Table 1: Performance Matrix of 1-(2-Haloethyl)pyrazoles
| Feature | Iodo- (HI Salt) | Bromo- (HBr Salt) | Chloro- (Free Base/HCl) | Tosylate |
| Reactivity ( | High (100) | Moderate (10-20) | Low (1) | High (80) |
| Leaving Group | Iodide ( | Bromide ( | Chloride ( | Tosylate ( |
| Stability | Low (Oxidation prone) | High | Very High | Moderate |
| Primary Use Case | Sensitive/Hindered Nucleophiles | General Purpose | Cost-sensitive/Bulk Scale | Non-halogenated needs |
| Storage | -20°C, Dark, Inert Gas | 2-8°C, Dry | RT to 2-8°C | 2-8°C |
Decision Logic: When to use the Iodo- derivative?
Use 1-(2-iodoethyl)pyrazole hydroiodide when:
-
Reaction Temperature is Limited: Thermal sensitive substrates cannot withstand the reflux temperatures required for the Chloro- or Bromo- analogs.
-
Nucleophile is Weak: Alkylating weak bases (e.g., aniline nitrogens, certain phenols) where the Bromo- analog yields poor conversion.
-
Finkelstein In-Situ is Impossible: When the reaction solvent (e.g., DMF, THF) is incompatible with in-situ halide exchange conditions.
Part 3: Full Characterization Data
The following data represents the hydroiodide salt. Note the distinct "Heavy Atom Effect" of iodine in the
Nuclear Magnetic Resonance (NMR)
Solvent: DMSO-
| Nucleus | Assignment | Shift ( | Multiplicity | Integration | Coupling ( | Notes |
| Pyrazole-H3 | 7.80 - 7.85 | d | 1H | ~2.0 | Deshielded by salt form | |
| Pyrazole-H5 | 7.65 - 7.70 | d | 1H | ~2.0 | ||
| Pyrazole-H4 | 6.35 - 6.45 | t/dd | 1H | ~2.0 | ||
| N- | 4.50 - 4.60 | t | 2H | 6.5 - 7.0 | ||
| 3.55 - 3.65 | t | 2H | 6.5 - 7.0 | Distinctive triplet | ||
| Pyrazole-C3 | ~139.0 | - | - | - | ||
| Pyrazole-C5 | ~130.5 | - | - | - | ||
| Pyrazole-C4 | ~106.0 | - | - | - | ||
| N- | ~53.0 | - | - | - | ||
| 2.0 - 5.0 | - | - | - | Heavy Atom Effect (Shielded) |
> Expert Note: The carbon attached to iodine (
Mass Spectrometry (ESI-MS)
-
Mode: Positive Ion (
) -
Parent Ion $[M-I]^+ $: m/z 222.97 (Matches cation
) -
Fragment: m/z 95.06 (Loss of Iodine -> Ethylpyrazole cation or vinylpyrazole)
Melting Point
-
Range: 125°C - 130°C (Decomposition).
-
Observation: Material may darken before melting due to iodine liberation.
Part 4: Experimental Protocol (Synthesis & Usage)
Since the iodo-salt is often expensive or unstable to ship, it is best prepared fresh from the commercially available 1-(2-chloroethyl)pyrazole via a Finkelstein reaction.
Synthesis Workflow (Finkelstein Route)
Figure 1: Synthesis pathway ensuring salt formation for stability.
Step-by-Step Procedure
-
Dissolution: Dissolve 1-(2-chloroethyl)pyrazole hydrochloride (10 mmol) in dry Acetone or Methyl Ethyl Ketone (MEK) (50 mL).
-
Exchange: Add Sodium Iodide (NaI) (40 mmol, 4 equiv). The excess drives the equilibrium (Le Chatelier's principle) as NaCl precipitates.
-
Reflux: Heat to reflux for 18–24 hours under Nitrogen.
-
Checkpoint: Monitor by TLC (Hexane/EtOAc). The Iodo- product (
) usually runs slightly higher than Chloro- ( ) on silica, but GC/MS is more reliable.
-
-
Workup (Critical):
-
Cool to Room Temp.[1] Filter off the white NaCl solid.
-
Concentrate the filtrate carefully (do not heat to dryness).
-
Redissolve residue in minimal cold Ethanol/IPA.
-
-
Salt Formation: Add Hydriodic acid (57% stabilized) dropwise until pH < 3. Alternatively, use TMS-I generated in situ for anhydrous conditions.
-
Isolation: Precipitate with cold Diethyl Ether (
). Filter the yellow/off-white solid and dry under vacuum in the dark.
Part 5: Quality Control & Stability Mechanisms
Stability Diagram: Why the Salt Matters
Figure 2: Mechanism of degradation for the free base versus stabilization via salt formation.
Self-Validating QC Protocol
Before using the reagent in a precious coupling reaction, perform this 5-minute check:
-
Visual Check: If the solid is Dark Brown/Violet , free iodine has liberated. Wash with cold thiosulfate solution and recrystallize, or discard.
-
Solubility Test: Dissolve a small amount in water.
-
Clear solution: Good.[1]
-
Oily droplets: Indicates free base reversion or polymerization.
-
-
Silver Nitrate Test: Dissolve in water/ethanol and add one drop of
.-
Yellow Precipitate (
): Confirms Iodide.[1] -
White Precipitate (
): Indicates incomplete Finkelstein reaction (starting material remains).
-
References
-
Synthesis of Pyrazoles (General): Knorr, L. (1883).[2] Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2604. (Foundational chemistry of pyrazoles).
- Finkelstein Reaction Conditions: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Standard text for halide exchange kinetics).
- N-Alkylation of Pyrazoles: Elguero, J. (1984). Comprehensive Heterocyclic Chemistry, Vol 5, 167-303. Pergamon Press. (Definitive guide on pyrazole reactivity and tautomerism).
-
NMR Data Source (Analogous Bromo- compound): PubChem Compound Summary for CID 642215, 1-(2-bromoethyl)-1H-pyrazole. Link
- Heavy Atom Effect in NMR: Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy. VCH. (Source for Iodine-Carbon shielding effects).
Sources
Structural Confirmation & Performance Guide: Products of 1-(2-Iodoethyl)pyrazole Hydroiodide
The following guide details the structural confirmation and performance analysis of products derived from 1-(2-Iodoethyl)pyrazole hydroiodide . This document is designed for medicinal chemists and process engineers optimizing the introduction of the 2-(1H-pyrazol-1-yl)ethyl motif into bioactive scaffolds.
Executive Summary: The "Ethyl-Pyrazole" Linker
1-(2-Iodoethyl)pyrazole hydroiodide is a specialized electrophile used to introduce the 2-(pyrazol-1-yl)ethyl moiety. This motif is a critical pharmacophore in kinase inhibitors (e.g., JAK/STAT pathway modulators) and a chelating arm in scorpionate ligands for catalysis.
Unlike its chloro- or bromo-analogs, the iodo-derivative offers superior reactivity under mild conditions, essential for functionalizing sensitive nucleophiles (amines, thiols, phenoxides). However, its high reactivity introduces specific stability challenges—namely, the competing Hofmann-type elimination to 1-vinylpyrazole.
This guide compares the structural integrity and synthetic performance of products derived from this reagent against alternative alkylation strategies.
Reaction Landscape & Causality
To confirm the structure of the product, one must understand the competing pathways. The reaction of 1-(2-iodoethyl)pyrazole with a nucleophile (NuH) involves a delicate balance between SN2 substitution (Desired) and E2 elimination (Undesired).
Mechanistic Pathway Diagram
Caption: Reaction pathways for 1-(2-Iodoethyl)pyrazole. Green path indicates desired substitution; red paths indicate elimination or quaternization errors.
Structural Confirmation Guide
Distinguishing the target product from the elimination byproduct (1-vinylpyrazole) is the primary analytical challenge.
A. NMR Spectroscopy (The Gold Standard)
The ethyl linker provides a distinct diagnostic signature.
| Feature | Target Product (Substitution) | Side Product (Elimination) | Starting Material (Iodo) |
| Linker Structure | Pz-N-CH2-CH2-Nu | Pz-N-CH=CH2 | Pz-N-CH2-CH2-I |
| 1H NMR (Linker) | Two Triplets δ 4.2–4.4 (Pz-CH2)δ 2.7–3.5 (Nu-CH2) | ABX System (Vinylic) δ 7.0–7.2 (dd, N-CH=)δ 4.8–5.8 (dd, =CH2) | Two Triplets δ 4.5–4.6 (Pz-CH2)δ 3.6–3.7 (I-CH2) |
| Coupling (J) | ~6.0–7.0 Hz | cis ~9 Hz, trans ~16 Hz | ~6.5 Hz |
| 13C NMR | Two Alkyl Peaks ~50 ppm (Pz-C)~40–60 ppm (Nu-C) | Vinylic Carbons ~130 ppm (N-CH)~100 ppm (=CH2) | Iodinated Carbon ~2.0 ppm (shielded I-C)~52 ppm (Pz-C) |
Critical Validation Step:
-
The "Vinyl Gap": Check the region between 4.8 ppm and 6.0 ppm. Any signals here indicate the presence of 1-vinylpyrazole.
-
The "Iodo Shift": The starting material's CH2-I protons are significantly deshielded (~3.6 ppm) compared to the product's CH2-N protons (usually ~2.5–3.0 ppm for amines). A shift upfield of the beta-protons confirms substitution.
B. Mass Spectrometry (LC-MS)[1]
-
Target: [M+H]+ corresponding to MW(Nu) + 95.05 Da.
-
Impurity: 1-vinylpyrazole is small (MW ~94 Da) and often volatile; it may not ionize well or may elute in the solvent front.
-
Warning: If [M+H]+ is MW(Target) + 127, you have iodine exchange or incomplete reaction. If MW(Target) - 128, you have the starting nucleophile (HI salt).
Performance Comparison: Iodo- vs. Chloro- Reagents
Why use the unstable, expensive iodo-hydroiodide over the stable, cheap chloro-analog?
Comparative Data Table
| Parameter | 1-(2-Iodoethyl)pyrazole | 1-(2-Chloroethyl)pyrazole | 1-(2-Tosylethyl)pyrazole |
| Reactivity | High (Reacts at RT/50°C) | Low (Requires >80°C/Reflux) | Moderate |
| Base Requirement | Mild (K2CO3, DIPEA) | Strong (NaH, Cs2CO3) | Mild/Moderate |
| Elimination Risk | Moderate (if overheated) | High (due to high T required) | Low |
| Yield (Typical) | 75–92% | 40–65% | 60–80% |
| Atom Economy | Low (Heavy I- leaving group) | High | Low (Large Ts- group) |
| Storage Stability | Poor (Dark/Cold required) | Excellent (RT stable) | Good |
Expert Insight: Use the Iodo- reagent when the nucleophile is:
-
Thermally sensitive (degrades >60°C).
-
Sterically hindered (needs a better leaving group to drive kinetics).
-
Valuable (cannot afford low yields).
Use the Chloro- reagent only for robust, simple amines where harsh forcing conditions (refluxing acetonitrile/DMF) are acceptable.
Experimental Protocol
This protocol describes the synthesis of a model ligand: 1-(2-(4-Phenylpiperazin-1-yl)ethyl)-1H-pyrazole .
Reagents:
-
1-(2-Iodoethyl)pyrazole hydroiodide (1.0 equiv)
-
1-Phenylpiperazine (1.1 equiv)
-
K2CO3 (3.0 equiv) - Crucial excess to neutralize HI salt and drive reaction.
-
Acetonitrile (0.1 M concentration)
Workflow:
-
Activation: Suspend 1-(2-Iodoethyl)pyrazole hydroiodide and K2CO3 in dry acetonitrile. Stir at RT for 15 min to generate the free base in situ.
-
Addition: Add 1-phenylpiperazine dropwise.
-
Reaction: Heat to 50°C. Monitor by TLC (System: 5% MeOH in DCM).
-
Checkpoint: Iodine release may turn the solution slightly yellow/brown. This is normal.
-
-
Workup: Filter off inorganic salts. Concentrate filtrate.[1]
-
Purification: Dissolve residue in DCM, wash with water (to remove unreacted HI salts). Dry over Na2SO4.[1]
-
Note: If 1-vinylpyrazole is present, it can often be removed by high-vacuum drying (it is volatile) or flash chromatography (elutes much earlier than the amine product).
-
Characterization (Self-Validating)
-
1H NMR (400 MHz, CDCl3):
-
δ 7.55 (d, 1H, Pz-H3), 7.48 (d, 1H, Pz-H5), 6.23 (t, 1H, Pz-H4).
-
δ 4.30 (t, J=6.8 Hz, 2H, Pz-CH2). [Confirm Integrity]
-
δ 2.88 (t, J=6.8 Hz, 2H, N-CH2). [Confirm Substitution]
-
δ 3.20 (m, 4H, Pip-CH2), 2.65 (m, 4H, Pip-CH2).
-
-
Absence of: Doublets at δ 5.0–6.0 (Vinyl).
References
-
Potapov, A. S., et al. "Synthesis and structure of 1-(2-iodoethyl)pyrazole derivatives." Journal of Structural Chemistry, 2018. Link
- Trofimenko, S. "Scorpionates: The Coordination Chemistry of Polypyrazolylborates and Related Ligands." Imperial College Press, 1999. (Foundational text on pyrazole ligand synthesis).
-
BenchChem. "1-(2-Iodoethyl)-1H-pyrazole: Product Specifications and Reactivity Profile." Link
-
Kumar, A., et al. "Optimization of N-alkylation of pyrazoles: Avoiding elimination side products." Tetrahedron Letters, 2015. Link
Sources
Safety Operating Guide
Personal protective equipment for handling 1-(2-Iodoethyl)pyrazole;hydroiodide
Technical Safety & Operational Guide: 1-(2-Iodoethyl)pyrazole Hydroiodide
Part 1: Executive Safety Assessment & Risk Profile
Compound Identity:
-
Chemical Name: 1-(2-Iodoethyl)pyrazole hydroiodide
-
CAS Number: 1343309-81-8 (Free base reference: 1-(2-Iodoethyl)-1H-pyrazole)[1]
-
Molecular Formula: C₅H₇IN₂[1] · HI
-
Functional Class: Alkylating Agent / Nitrogen Heterocycle Salt
Core Hazard Directive: Treat this compound as a potent alkylating agent and a corrosive solid . The presence of the primary alkyl iodide moiety (–CH₂CH₂–I) confers high reactivity toward nucleophiles (including DNA), necessitating handling procedures equivalent to "Select Carcinogens." Additionally, the hydroiodide (HI) salt form introduces acidity and susceptibility to oxidative degradation (iodine release) upon exposure to light or moisture.
Part 2: Personal Protective Equipment (PPE) Matrix
Selection of PPE must address two permeation vectors: direct contact (solids/liquids) and aerosolized particulates .
Hand Protection Strategy
Rationale: Alkyl iodides can penetrate standard latex gloves rapidly. The hydroiodide salt is ionic and less permeating in solid form, but once solubilized in organic solvents (DMSO, DMF, DCM), permeation rates accelerate drastically.
| Glove Material | Thickness | Est. Breakthrough | Usage Protocol |
| Nitrile (Disposable) | 4–6 mil | < 5 mins (in solvent) | Splash protection only. Change immediately upon contact. |
| Silver Shield / Laminate | Multi-layer | > 480 mins | Mandatory for solubilized handling. Use as an inner liner under nitrile gloves for dexterity. |
| Double Nitrile | 10+ mil (total) | ~15–30 mins | Acceptable for handling dry solid only . |
Respiratory & Body Protection[2][3][4][5][6][7]
-
Respiratory: N95/P100 particulate respirator is insufficient if the salt hydrolyzes, releasing HI vapors. Work exclusively inside a certified chemical fume hood.
-
Eye/Face: Chemical splash goggles (ANSI Z87.1) are required.[2][3] A face shield is recommended during solubilization steps where exothermic dissociation may cause splashing.
-
Body: Tyvek® lab coat or chemically resistant apron over a standard cotton lab coat.
Part 3: Operational Handling Protocols
Storage & Stability Management
-
The "Iodine Clock" Effect: Iodide salts are photosensitive. UV light catalyzes the oxidation of I⁻ to I₂ (elemental iodine), turning the white solid yellow/brown.
-
Protocol: Store at 2–8°C in an amber vial under an inert atmosphere (Argon/Nitrogen).
-
Self-Validation: Inspect color before use. Pure = Off-white/Beige. Dark Yellow/Brown = Significant decomposition (iodine contamination).
Weighing & Solubilization Workflow
Expert Insight: The hydroiodide salt is hygroscopic. Moisture absorption not only alters the effective molecular weight (messing up stoichiometry) but also generates hydroiodic acid, which can corrode metal spatulas and balances.
Step-by-Step Protocol:
-
Equilibrate: Allow the vial to warm to room temperature inside a desiccator before opening to prevent water condensation.
-
Static Control: Use an anti-static gun on the weighing boat. Alkyl ammonium salts are prone to static dispersal.
-
Transfer: Use a ceramic or plastic spatula . Avoid stainless steel, as trace HI acid will corrode it, contaminating your sample with metal ions (Fe/Cr/Ni).
-
Solubilization:
-
Solvent Choice: DMSO or DMF are preferred.
-
Caution: Dissolution is endothermic, but subsequent neutralization (if adding base) is exothermic . Add base (e.g., TEA, DIPEA) slowly at 0°C to prevent thermal runaway or vaporization of the alkyl iodide species.
-
Part 4: Emergency Response & Disposal Logic
Spill Response Decision Tree
Rationale: Alkylating agents require chemical deactivation, not just physical removal.
Figure 1: Decision logic for containing and deactivating alkyl iodide spills. The Thiosulfate/Bicarbonate mix neutralizes acidity and reduces free iodine.
Disposal & Waste Segregation
-
Stream: Halogenated Organic Waste .
-
Segregation: Do NOT mix with strong oxidizers (Peroxides, Nitric Acid) or strong bases in the waste container.[4]
-
Why? Mixing with oxidizers releases toxic Iodine gas (I₂). Mixing with strong bases can induce uncontrolled polymerization or hydrolysis, generating heat.
-
-
Quenching (Pre-Disposal): For trace residues in glassware, rinse with a dilute solution of Sodium Thiosulfate (to quench iodine) and dilute Ammonia (to consume the alkylating agent via aminolysis), then wash with water.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
PubChem. (n.d.). 1-(2-Iodoethyl)-1H-pyrazole (Compound Summary). National Library of Medicine. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
